molecular formula C10H14N2O2 B15546378 N,N'-Diacryloylpiperazine CAS No. 61133-53-7

N,N'-Diacryloylpiperazine

Cat. No.: B15546378
CAS No.: 61133-53-7
M. Wt: 194.23 g/mol
InChI Key: YERHJBPPDGHCRJ-UHFFFAOYSA-N
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Description

1-[4-(1-oxoprop-2-enyl)-1-piperazinyl]-2-propen-1-one is a N-acylpiperazine and a tertiary carboxamide.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERHJBPPDGHCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212834
Record name Diacrylylpiperazine
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Molecular Weight

194.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6342-17-2
Record name 1,4-Bis(acryloyl)piperazine
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Record name Diacrylylpiperazine
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Record name 6342-17-2
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Foundational & Exploratory

N,N'-Diacryloylpiperazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diacryloylpiperazine (DAP), also known as 1,4-diacryloylpiperazine (B13548) or piperazine (B1678402) diacrylamide, is a bifunctional crosslinking agent widely utilized in the synthesis of polymers, particularly hydrogels. Its symmetrical structure, featuring two reactive acryloyl groups attached to a central piperazine ring, allows for the formation of highly crosslinked and stable three-dimensional polymer networks. This property makes it an invaluable tool in various scientific and biomedical applications, including polyacrylamide gel electrophoresis (PAGE), the development of drug delivery systems, and tissue engineering scaffolds. This technical guide provides a detailed overview of the chemical properties, synthesis, and key applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.

General Properties
PropertyValueReference
Chemical Name This compound
Synonyms 1,4-Diacryloylpiperazine, Piperazine diacrylamide, 1,4-Bis(acryloyl)piperazine
CAS Number 6342-17-2
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance White to off-white powder/solid
Physicochemical Data
PropertyValueReference
Melting Point 91.5-93.5 °C (lit.)
Boiling Point 434.1 °C at 760 mmHg (Predicted)
Density 1.114 g/cm³ (Predicted)
Solubility Slightly soluble in chloroform (B151607) and methanol.
Storage Temperature 2-8°C

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of piperazine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis from Piperazine and Acryloyl Chloride

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine to the piperazine solution.

  • Addition of Acryloyl Chloride: Add a solution of acryloyl chloride in anhydrous dichloromethane dropwise to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white solid[1].

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Piperazine Piperazine Reaction_Vessel Reaction in Dichloromethane with Triethylamine at 0°C to RT Piperazine->Reaction_Vessel Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Recrystallization Recrystallization Workup->Recrystallization Product This compound Recrystallization->Product

Synthesis of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The structural confirmation of this compound can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts are as follows:

¹H NMR:

  • Piperazine Protons (-CH₂-): The protons on the piperazine ring are expected to appear as a multiplet in the region of 3.5-3.8 ppm. Due to the amide bond, the electronic environment of the axial and equatorial protons may differ, leading to a more complex signal.

  • Vinyl Protons (=CH- and =CH₂): The vinyl protons of the acryloyl groups will give rise to a characteristic set of signals in the olefinic region (5.5-6.5 ppm). These will typically appear as multiplets due to geminal and vicinal coupling.

¹³C NMR:

  • Piperazine Carbons (-CH₂-): The carbon atoms of the piperazine ring are expected to resonate in the range of 40-50 ppm.

  • Vinyl Carbons (=CH- and =CH₂): The sp² hybridized carbons of the vinyl groups will appear in the downfield region, typically between 125-135 ppm.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 165-170 ppm.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3050-3100C-H stretchVinyl (=C-H)
~2850-2950C-H stretchAliphatic (C-H)
~1650-1670C=O stretchAmide I band
~1610-1630C=C stretchAlkene
~1400-1450C-H bendAliphatic (CH₂)
~1200-1250C-N stretchAmide III band
~900-1000=C-H bendAlkene (out-of-plane)

Applications in Hydrogel Formation

This compound is a key component in the formation of polyacrylamide hydrogels, where it acts as a crosslinker to create a porous network structure. These hydrogels have widespread applications in research and biotechnology.

Experimental Protocol: Preparation of a Polyacrylamide Hydrogel

Materials:

  • Acrylamide (B121943) solution (e.g., 40% w/v)

  • This compound (crosslinker) solution (e.g., 2% w/v)

  • Tris buffer (e.g., 1.5 M, pH 8.8 for resolving gel)

  • Sodium dodecyl sulfate (SDS) solution (e.g., 10% w/v)

  • Ammonium persulfate (APS) solution (e.g., 10% w/v, freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

Procedure:

  • Gel Solution Preparation: In a small beaker, combine the acrylamide solution, this compound solution, Tris buffer, and SDS solution. Add deionized water to the desired final volume. The final concentration of acrylamide and the ratio of acrylamide to DAP will determine the pore size and mechanical properties of the gel.

  • Initiation of Polymerization: Degas the solution under vacuum for 10-15 minutes to remove dissolved oxygen, which can inhibit polymerization. Add freshly prepared APS solution and gently swirl to mix.

  • Catalysis and Casting: Add TEMED to catalyze the polymerization reaction. Immediately pour the solution into a gel casting apparatus. Insert a comb to create wells for sample loading.

  • Polymerization: Allow the gel to polymerize at room temperature for 30-60 minutes. A sharp interface will appear above the gel upon completion of polymerization.

  • Use: Once polymerized, the gel is ready for use in applications such as protein electrophoresis.

G Hydrogel Preparation Workflow cluster_components Gel Components cluster_polymerization Polymerization Acrylamide Acrylamide Monomer Mixing Mix Components & Degas Acrylamide->Mixing DAP This compound (Crosslinker) DAP->Mixing Buffer Buffer Solution Buffer->Mixing SDS SDS (optional) SDS->Mixing Initiation Add APS (Initiator) Mixing->Initiation Catalysis Add TEMED (Catalyst) Initiation->Catalysis Casting Pour into Gel Mold Catalysis->Casting Polymerize Polymerization (30-60 min) Casting->Polymerize Hydrogel Polyacrylamide Hydrogel Polymerize->Hydrogel

Workflow for polyacrylamide hydrogel preparation.
Characterization of Hydrogels

The properties of this compound crosslinked hydrogels can be characterized by various techniques:

  • Swelling Studies: The equilibrium swelling ratio provides information about the crosslinking density of the hydrogel. This is determined by immersing a dried hydrogel sample in a solvent (typically water or a buffer) and measuring its weight until equilibrium is reached[2][3].

  • Rheological Characterization: Rheology is used to study the viscoelastic properties of the hydrogel, including its storage modulus (G') and loss modulus (G''), which relate to its solid-like and liquid-like behavior, respectively. These properties are crucial for applications in drug delivery and tissue engineering[4][5][6].

Safety Information

This compound should be handled with appropriate safety precautions. It is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a versatile and effective crosslinking agent with significant applications in polymer chemistry and the life sciences. Its ability to form stable, crosslinked hydrogels makes it an essential component in polyacrylamide gel electrophoresis and a promising material for the development of advanced biomaterials for drug delivery and tissue engineering. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

N,N'-Diacryloylpiperazine CAS number 6342-17-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N'-Diacryloylpiperazine (CAS 6342-17-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1,4-Bis(acryloyl)piperazine, is a chemical compound identified by the CAS number 6342-17-2.[1] Structurally, it is a symmetrical molecule featuring a central piperazine (B1678402) ring with reactive acryloyl groups attached to each of the two nitrogen atoms. These terminal vinyl groups make it a bifunctional monomer capable of participating in free-radical polymerization.

Its primary and most significant application is as a crosslinking agent.[2][3] In polymer synthesis, particularly in the formation of polyacrylamide gels and other hydrogels, this compound serves to covalently link polymer chains together, creating a three-dimensional network. This network structure is responsible for the characteristic properties of gels, such as their ability to swell and retain significant amounts of water while maintaining structural integrity. The resulting gels have enhanced physical strength and find extensive use in electrophoresis, chromatography, tissue engineering, and controlled drug release systems.[2][4][5]

Physicochemical and Technical Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValue
CAS Number 6342-17-2[1][2][6]
Molecular Formula C₁₀H₁₄N₂O₂[1][2]
Molecular Weight 194.23 g/mol [1][7]
Synonyms 1,4-Bis(acryloyl)piperazine, 1,4-Diacryloylpiperazine, Piperazine Diacrylamide (PDA), BAP[8][9]
Appearance White to off-white solid powder[2][3]
Melting Point 91.5-93.5 °C[2][9][10]
Boiling Point 434.1 °C at 760 mmHg (Predicted)[2][9]
Density ~1.114 g/cm³ (Predicted)[2][3]
Purity ≥99.0% (TLC) for BioXtra grade[7][10]
Solubility Slightly soluble in Chloroform and Methanol[9]
Storage Temperature 2-8°C[2][3][10]
InChI Key YERHJBPPDGHCRJ-UHFFFAOYSA-N[9][10]
Canonical SMILES C=CC(=O)N1CCN(CC1)C(=O)C=C[2][10]

Synthesis and Mechanism of Action

Synthesis

This compound is typically synthesized via the acylation of piperazine. One documented method involves the reaction of piperazine with acrylic acid in toluene (B28343) at 60°C, using a (ZrO₂-Fe₃O₄-Nb₂O₅) catalyst under an inert atmosphere, which reports a yield of 95%.[2] A more conventional laboratory-scale approach is the Schotten-Baumann reaction, where piperazine is treated with two equivalents of acryloyl chloride in the presence of a base (like sodium hydroxide) to neutralize the HCl byproduct.

Mechanism of Action as a Crosslinker

The efficacy of this compound as a crosslinker stems from its two terminal acryloyl groups. In a free-radical polymerization reaction (e.g., with acrylamide), an initiator (like ammonium (B1175870) persulfate, APS) generates free radicals.[11] These radicals activate monomer molecules (acrylamide), which then propagate to form linear polymer chains. When an activated polymer chain reacts with one of the vinyl groups of this compound, the crosslinker is incorporated into that chain. The second vinyl group on the same this compound molecule remains available to react with a second, growing polymer chain. This event forms a covalent bridge—a crosslink—between the two chains. The repetition of this process builds a robust, three-dimensional hydrogel network.[12]

crosslinking_mechanism cluster_reactants Initial Components cluster_process Polymerization Process M Acrylamide (B121943) Monomers P Growing Polymer Chains M->P propagates to form C This compound (Crosslinker) N Crosslinked Hydrogel Network C->N bridges chains to form I Initiator (e.g., APS) I->M initiates P->C incorporates P->N

Caption: Logical flow of hydrogel formation with this compound.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of a hydrogel using this compound.

Protocol: Synthesis of a Polyacrylamide Hydrogel

This protocol describes the free-radical polymerization of acrylamide using this compound as a crosslinker.[13] The reaction is initiated by an APS/TEMED redox system.

4.1.1 Materials and Equipment

  • Acrylamide (Monomer)

  • This compound (DAP) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Catalyst/Accelerator)

  • Deionized water

  • Beakers, graduated cylinders, magnetic stirrer

  • Nitrogen or argon gas source for degassing

  • Polymerization mold (e.g., glass plates with spacers, petri dish)

4.1.2 Procedure

  • Solution Preparation: In a beaker, dissolve the desired amount of acrylamide monomer and this compound crosslinker in deionized water to achieve the target total monomer concentration (e.g., 10-15% w/v). The molar ratio of monomer to crosslinker can be varied to control the gel's mechanical properties.

  • Degassing: Stir the solution gently while bubbling nitrogen or argon gas through it for 15-20 minutes. This removes dissolved oxygen, which inhibits free-radical polymerization.

  • Initiation: Add the initiator, typically as a 10% (w/v) aqueous solution of APS. The amount is usually around 0.1% of the total monomer weight. Mix gently.

  • Catalysis: Add the catalyst, TEMED, to accelerate the generation of free radicals from APS. The reaction will begin almost immediately. Quickly and carefully pour the solution into the desired mold.

  • Polymerization: Allow the solution to polymerize at room temperature. Gelation should be visible within 30 minutes. Let the reaction proceed for several hours to ensure complete polymerization.

  • Post-Processing: Once fully polymerized, carefully remove the hydrogel from the mold. Submerge it in a large volume of deionized water to wash away any unreacted monomers, initiator, or catalyst. The washing water should be changed several times over 24-48 hours.

Protocol: Characterization of Hydrogel Swelling Ratio

This protocol determines the equilibrium swelling ratio (ESR), a key quantitative parameter for hydrogels.[14]

4.2.1 Materials and Equipment

  • Synthesized hydrogel sample

  • Deionized water or buffer solution

  • Beaker or container

  • Analytical balance

  • Lint-free tissue (e.g., Kimwipes)

  • Lyophilizer or vacuum oven

4.2.2 Procedure

  • Drying: Take a washed hydrogel sample and freeze-dry it (lyophilize) or dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Initial Weighing: Record the weight of the completely dried hydrogel (W_d).

  • Swelling: Immerse the dried hydrogel in a large volume of deionized water or a specified buffer solution at a constant temperature.

  • Weighing at Intervals: At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free tissue to remove excess surface water, and weigh the swollen sample (W_s).

  • Equilibrium: Repeat step 4 until the weight of the swollen hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation: Calculate the equilibrium swelling ratio (ESR) using the formula: ESR (%) = [(W_s_final - W_d) / W_d] x 100%

experimental_workflow cluster_prep 1. Solution Preparation cluster_poly 2. Polymerization cluster_post 3. Post-Processing & Characterization p1 Dissolve Acrylamide & DAP in Deionized Water p2 Degas Solution with N₂/Ar p1->p2 p3 Add APS Solution (Initiator) p2->p3 p4 Add TEMED (Catalyst) p3->p4 p5 Pour into Mold p4->p5 p6 Allow Gelation at RT p5->p6 p7 Remove Gel from Mold p6->p7 p8 Wash in Deionized Water p7->p8 p9 Characterize (e.g., Swelling Ratio) p8->p9

Caption: Standard experimental workflow for hydrogel synthesis and analysis.

Applications in Research and Drug Development

This compound is a versatile crosslinker with applications spanning multiple scientific fields.

  • Electrophoresis and Proteomics: It is widely used to prepare polyacrylamide gels for separating proteins and nucleic acids.[2] Gels crosslinked with this agent are reported to have increased physical strength and can reduce the background in silver-staining methods, improving the detection and resolution of proteins, particularly in 2D electrophoresis.[1][2][9]

  • Drug Delivery: The crosslinked hydrogel network can be used to encapsulate therapeutic agents.[4] The release of the entrapped drug can be controlled by modulating the crosslink density, which affects the mesh size of the polymer network and thus the diffusion rate. Its derivatives are also explored for creating stimuli-responsive ("smart") hydrogels that release their payload in response to changes in pH or temperature.[15][16]

  • Tissue Engineering: Biocompatible hydrogels created with this compound can act as scaffolds that mimic the extracellular matrix, providing structural support for cell adhesion, proliferation, and tissue regeneration.[5]

  • Bioconjugation and Biomaterials: The piperazine core and acryloyl groups allow for its use as a linker molecule to synthesize bioconjugates and other functional biomaterials.[4][17] It can be used to create materials for chromatography, such as zwitterionic monoliths for hydrophilic interaction chromatography.[18]

Safety and Handling

According to safety data sheets, this compound is classified as a hazardous substance.

  • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6][10][19]

  • Precautionary Measures:

    • Engineering Controls: Use only outdoors or in a well-ventilated area.[6][8]

    • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8][19] For dusty conditions, a dust mask (e.g., N95) is recommended.[10]

    • Handling: Avoid breathing dust. Wash skin thoroughly after handling.[6][8]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6][19]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[6][8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[6][8]

  • Storage: Keep container tightly closed and store in a cool, dry, well-ventilated place, typically at 2-8°C.[8][10]

References

N,N'-Diacryloylpiperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-Diacryloylpiperazine (PDA), also known as 1,4-Diacryloylpiperazine or Piperazine (B1678402) Diacrylamide, is a chemical compound widely utilized in life sciences and materials research. Its bifunctional nature, possessing two acryloyl groups, makes it an effective crosslinking agent. This technical guide provides an in-depth overview of its core properties, applications, and relevant experimental and safety protocols for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

This compound is an off-white solid organic compound.[1][2][3] Its fundamental properties are summarized below.

PropertyValueReferences
Molecular Weight 194.23 g/mol [1][3][4][5]
Molecular Formula C₁₀H₁₄N₂O₂[1][3][4][5][6]
CAS Number 6342-17-2[1][5][6]
Synonyms 1,4-Bis(acryloyl)piperazine, BAP, PDA, Piperazine diacrylamide[5][6]
Melting Point 91.5-93.5 °C[1][2]
Boiling Point 434.1 °C at 760 mmHg[1][3]
Density ~1.1 g/cm³[1][3]
Storage Temperature 2-8°C[1]

Chemical Structure

The structure of this compound consists of a central piperazine ring bonded to two acryloyl groups at the nitrogen atoms.

Caption: Chemical structure of this compound.

Key Applications in Research and Development

The primary application of this compound is as a crosslinking agent, particularly in the preparation of polyacrylamide gels for electrophoresis.[1][2][7]

  • Electrophoresis: It is used as a substitute for N,N'-methylenebisacrylamide. Gels crosslinked with PDA exhibit increased physical strength, which improves the separation and detection of proteins.[1][2][7] It is suitable for various techniques, including PAGE, isoelectric focusing (IEF), and 2D electrophoresis.[1][2]

  • Bioconjugation and Drug Delivery: The piperazine linker is valuable for attaching functional groups to molecules of biomedical interest.[8] For instance, piperazine has been used as a linker to attach nitric oxide-releasing groups to drugs.[8] The crosslinking properties of PDA are also relevant in the fabrication of zwitterionic monoliths for chromatography and in the development of redox-sensitive nanoparticles for controlled drug release.

  • Graft Copolymerization: PDA can be used as a vinylating agent for the graft-copolymerization of enzymes to various polysaccharides like cellulose, dextran, or starch.

Experimental Protocols: Synthesis

This compound can be synthesized through various methods. A common laboratory-scale approach involves the reaction of piperazine with an acrylic acid derivative.

General Synthesis Protocol:

  • Reactant Preparation: Piperazine is dissolved in a suitable solvent (e.g., toluene, methanol, or acetic acid).[1][9] Depending on the solvent and reactants, a salt such as piperazine monohydrochloride or monoacetate may be formed in situ.[9]

  • Reaction: An acrylic acid derivative is added to the piperazine solution. The reaction can proceed at room temperature or under reflux.[9] In some procedures, a catalyst may be employed to improve yield and reaction time.[1]

  • Reaction Conditions: The reaction is often carried out under an inert atmosphere for a set duration (e.g., 6 hours at 60°C).[1]

  • Isolation and Purification: Following the reaction, the crude product is isolated. Purification is typically achieved through recrystallization to obtain this compound of high purity.[9]

G cluster_workflow Simplified Synthesis Workflow start Dissolve Piperazine in Solvent react Add Acrylic Acid Derivative start->react Step 1 condition React under Controlled Temperature & Atmosphere react->condition Step 2 isolate Isolate Crude Product condition->isolate Step 3 purify Purify via Recrystallization isolate->purify Step 4 end_node Pure this compound purify->end_node Final Product

Caption: A simplified workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions are mandatory during its handling and storage.

Hazard CategoryDescription and PrecautionsReferences
Health Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]
Handling Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[6][10]
First Aid If on skin: Wash with plenty of soap and water. If inhaled: Move person to fresh air. If in eyes: Rinse cautiously with water for several minutes. Seek medical attention if irritation persists.
Storage Store in a well-ventilated, dry place. Keep the container tightly closed. Recommended storage temperature is 2-8°C.[1]
Stability The product is stable under normal handling and storage conditions. Avoid strong oxidizing agents.[6]

References

N,N'-Diacryloylpiperazine synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Diacryloylpiperazine

Introduction

This compound (DAP), also known as 1,4-Diacryloylpiperazine or piperazine (B1678402) diacrylamide, is a symmetrical, bifunctional crosslinking agent.[1][2] Its chemical structure consists of a central piperazine ring N,N'-disubstituted with acryloyl groups. This configuration makes it a valuable monomer in polymer chemistry, particularly for the formation of hydrogels and polyacrylamide gels used in electrophoresis.[1] DAP can be substituted for N,N'-methylenebisacrylamide, offering advantages such as increased gel strength, enhanced resolution in protein separation, and reduced background for silver staining techniques.[3] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a white to off-white solid powder at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄N₂O₂[1][2]
Molecular Weight 194.23 g/mol [1][2]
Appearance White to off-white powder[1][2]
Melting Point 91.5-93.5 °C[1]
Boiling Point 434.1 °C (Predicted)[1][2]
Density 1.114 g/cm³ (Predicted)[1][2]
CAS Number 6342-17-2[1][2]
Solubility Slightly soluble in Chloroform and Methanol (B129727)[2]
Exact Mass 194.105528 g/mol [1]

Synthesis of this compound

The synthesis of this compound is typically achieved via a Schotten-Baumann reaction. This method involves the acylation of piperazine with two equivalents of acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Dichloromethane is commonly used as the solvent.

Synthesis Workflow

synthesis_workflow reactant reactant process process product product intermediate intermediate piperazine Piperazine reaction_mixture Reaction Mixture in Dichloromethane piperazine->reaction_mixture acryloyl_chloride Acryloyl Chloride (2 eq.) + Base (e.g., Triethylamine) acryloyl_chloride->reaction_mixture workup Aqueous Workup (Quench, Wash, Dry) reaction_mixture->workup Stir at 0°C to RT crude_product Crude DAP workup->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis

Materials:

  • Piperazine

  • Acryloyl chloride

  • Triethylamine (or N,N-Diisopropylethylamine)[4]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution[4]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with piperazine (1.0 eq.) and anhydrous dichloromethane. The flask is cooled to 0 °C in an ice bath.

  • Base Addition: Triethylamine (2.2 eq.) is added to the stirred suspension.

  • Acylation: Acryloyl chloride (2.1 eq.), dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[4]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.[4] The mixture is transferred to a separatory funnel, and the organic layer is separated. The organic phase is then washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Experimental Protocol: Purification

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethyl acetate/hexane, chloroform, or dioxane/tetrachloromethane mixture)[2][5]

Procedure:

  • Solvent Selection: The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel.

  • Crystallization: The clear filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure this compound.

Characterization of this compound

The identity, purity, and structure of the synthesized this compound are confirmed using a combination of spectroscopic and physical methods.

Characterization Workflow

characterization_workflow cluster_ftir FTIR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_mp Physical Analysis start_node start_node technique technique result result product Purified Product (DAP) ftir FTIR product->ftir nmr ¹H & ¹³C NMR product->nmr ms MS (ESI) product->ms mp Melting Point product->mp ftir_res Functional Groups: - C=O (Amide) - C=C (Vinyl) - C-N Stretch - C-H Stretch ftir->ftir_res nmr_res Structural Confirmation: - Chemical Shifts - Integration - Coupling Patterns nmr->nmr_res ms_res Molecular Weight: - Molecular Ion Peak - Fragmentation Pattern ms->ms_res mp_res Purity Assessment: - Sharp, defined range mp->mp_res

Caption: Logical workflow for the characterization of DAP.

Spectroscopic and Physical Data

The characterization data provides definitive evidence for the structure and purity of the synthesized compound.

Table 2: Key Characterization Data for this compound

TechniqueParameterExpected Value/ObservationReference(s)
FTIR Amide C=O Stretch~1667 cm⁻¹[6]
Vinyl C=C Stretch~1653 cm⁻¹[6]
N-H Bend (Amide II)~1556 cm⁻¹[6]
C-H (Aliphatic) Stretch~2850-2950 cm⁻¹[7]
=C-H (Vinyl) Stretch~3067 cm⁻¹[6]
¹H NMR Piperazine Protons (-CH₂-)δ ~3.7 ppm (broad singlet)Inferred from[8]
(CDCl₃)Vinyl Protons (=CH₂)δ ~5.7-5.8 ppm (multiplet)Inferred from[4]
Vinyl Proton (-CH=)δ ~6.2-6.4 ppm (multiplet)Inferred from[4]
¹³C NMR Piperazine Carbons (-CH₂-)δ ~42-46 ppmInferred from[8][9]
(CDCl₃)Vinyl Carbons (=CH₂)δ ~128 ppmInferred from[8][9]
Vinyl Carbon (-CH=)δ ~130 ppmInferred from[8][9]
Carbonyl Carbon (C=O)δ ~165 ppmInferred from[8][9]
Mass Spec. Molecular Ion [M+H]⁺m/z = 195.11Calculated from[1]
(ESI)
Melting Point Range91.5-93.5 °C (sharp)[1]

Note: NMR chemical shifts are predicted based on typical values for acrylamide (B121943) and piperazine moieties, as specific literature data for this compound was not available in the search results.

General Characterization Protocols
  • Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum is recorded using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.[10] The sample is scanned from approximately 4000 to 400 cm⁻¹. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or DMSO-d₆.[8][11] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.

  • Mass Spectrometry (MS): The molecular weight is determined using a mass spectrometer, typically with Electrospray Ionization (ESI) as the ion source.[8] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the instrument. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[12]

  • Melting Point Analysis: The melting point is determined using a standard melting point apparatus. A sharp melting range close to the literature value is indicative of high purity.[1]

References

N,N'-Diacryloylpiperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Properties, and Applications of a Versatile Crosslinking Agent

N,N'-Diacryloylpiperazine (DAP), also known as 1,4-diacryloylpiperazine (B13548) or piperazine (B1678402) diacrylamide, is a symmetrical, difunctional monomer utilized primarily as a crosslinking agent in the formation of hydrogels and polyacrylamide gels. Its unique piperazine core and terminal acryloyl groups impart specific properties to the resulting polymer networks, making it a valuable tool in various research and drug development applications. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and in-depth methodologies for its key applications in gel electrophoresis and as a component in drug delivery systems.

Core Chemical and Physical Properties

This compound is a white to off-white solid with the chemical formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol .[1] Its chemical structure features a central piperazine ring with an acryloyl group attached to each nitrogen atom.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
CAS Number 6342-17-2[2]
Appearance White to off-white powder/solid[1]
Melting Point 91.5-93.5 °C[3]
Boiling Point 434.1 °C at 760 mmHg[1]
Density 1.1 g/cm³[1]
Solubility Soluble in chloroform (B151607) and methanol.[1]

Synthesis of this compound: An Experimental Protocol

Materials:

  • Piperazine

  • Acryloyl chloride

  • Triethylamine (B128534) (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (B109758) (DCM) or a similar inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve piperazine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0 °C.

  • Addition of Base: Add triethylamine to the piperazine solution. The amount of triethylamine should be at least two molar equivalents relative to the piperazine to neutralize the HCl that will be generated.

  • Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride (2 molar equivalents) in anhydrous dichloromethane to the stirred piperazine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.

Piperazine Piperazine Reaction Mixture Reaction Mixture Piperazine->Reaction Mixture Acryloyl Chloride Acryloyl Chloride Acryloyl Chloride->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture DCM (Solvent) DCM (Solvent) DCM (Solvent)->Reaction Mixture Quenching (Water) Quenching (Water) Reaction Mixture->Quenching (Water) Extraction & Washing Extraction & Washing Quenching (Water)->Extraction & Washing Drying Drying Extraction & Washing->Drying Purification Purification Drying->Purification This compound This compound Purification->this compound

Synthetic workflow for this compound.

Application in Polyacrylamide Gel Electrophoresis (PAGE)

This compound is an effective alternative to the commonly used crosslinker, N,N'-methylenebisacrylamide (bis-acrylamide), in the preparation of polyacrylamide gels for electrophoresis. Gels crosslinked with DAP have been reported to exhibit increased mechanical strength and can lead to improved resolution and reduced background staining, particularly with silver staining techniques.

Experimental Protocol for Polyacrylamide Gel Preparation with DAP:

This protocol is adapted for the preparation of a standard SDS-PAGE gel. The concentrations can be adjusted based on the specific requirements of the experiment.

Materials:

  • Acrylamide (B121943)

  • This compound (DAP)

  • Tris base

  • Sodium dodecyl sulfate (SDS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water

  • Gel casting apparatus

Stock Solutions:

  • 30% Acrylamide/DAP Solution (29:1 ratio): Dissolve 29 g of acrylamide and 1 g of this compound in deionized water to a final volume of 100 mL. Filter and store at 4 °C in a dark bottle.

  • 1.5 M Tris-HCl, pH 8.8: Dissolve 18.17 g of Tris base in approximately 80 mL of deionized water. Adjust the pH to 8.8 with HCl and bring the final volume to 100 mL.

  • 0.5 M Tris-HCl, pH 6.8: Dissolve 6.06 g of Tris base in approximately 80 mL of deionized water. Adjust the pH to 6.8 with HCl and bring the final volume to 100 mL.

  • 10% (w/v) SDS: Dissolve 10 g of SDS in deionized water to a final volume of 100 mL.

  • 10% (w/v) APS: Dissolve 0.1 g of APS in 1 mL of deionized water. Prepare this solution fresh daily.

Gel Preparation (for one 10 mL gel):

ComponentSeparating Gel (10%)Stacking Gel (4%)
30% Acrylamide/DAP3.33 mL1.33 mL
1.5 M Tris-HCl, pH 8.82.5 mL-
0.5 M Tris-HCl, pH 6.8-2.5 mL
10% SDS100 µL100 µL
Deionized Water4.0 mL3.05 mL
10% APS50 µL50 µL
TEMED5 µL10 µL

Procedure:

  • Assemble Gel Cassette: Clean and assemble the gel casting plates according to the manufacturer's instructions.

  • Prepare Separating Gel: In a small beaker, combine the acrylamide/DAP solution, Tris-HCl pH 8.8, SDS, and deionized water for the separating gel.

  • Initiate Polymerization: Add the APS and TEMED to the separating gel solution and mix gently but thoroughly. Immediately pour the solution into the gel cassette, leaving space for the stacking gel.

  • Overlay: Carefully overlay the separating gel with a thin layer of water or isopropanol (B130326) to ensure a flat surface.

  • Polymerize: Allow the separating gel to polymerize for at least 30-60 minutes at room temperature.

  • Prepare Stacking Gel: In a separate beaker, combine the acrylamide/DAP solution, Tris-HCl pH 6.8, SDS, and deionized water for the stacking gel.

  • Cast Stacking Gel: After the separating gel has polymerized, pour off the overlay. Add APS and TEMED to the stacking gel solution, mix, and pour it on top of the separating gel.

  • Insert Comb: Immediately insert the comb into the stacking gel, being careful not to trap any air bubbles.

  • Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes. The gel is now ready for use in electrophoresis.

cluster_0 Separating Gel Preparation cluster_1 Stacking Gel Preparation Mix_Acrylamide_DAP_Tris88_SDS_Water Mix Acrylamide/DAP, Tris pH 8.8, SDS, Water Add_APS_TEMED_Sep Add APS & TEMED Mix_Acrylamide_DAP_Tris88_SDS_Water->Add_APS_TEMED_Sep Pour_Separating_Gel Pour into Cassette Add_APS_TEMED_Sep->Pour_Separating_Gel Overlay_with_Water Overlay with Water/Isopropanol Pour_Separating_Gel->Overlay_with_Water Polymerize_Sep Polymerize (30-60 min) Overlay_with_Water->Polymerize_Sep Mix_Acrylamide_DAP_Tris68_SDS_Water Mix Acrylamide/DAP, Tris pH 6.8, SDS, Water Polymerize_Sep->Mix_Acrylamide_DAP_Tris68_SDS_Water Add_APS_TEMED_Stack Add APS & TEMED Mix_Acrylamide_DAP_Tris68_SDS_Water->Add_APS_TEMED_Stack Pour_Stacking_Gel Pour on Separating Gel Add_APS_TEMED_Stack->Pour_Stacking_Gel Insert_Comb Insert Comb Pour_Stacking_Gel->Insert_Comb Polymerize_Stack Polymerize (30 min) Insert_Comb->Polymerize_Stack Ready_Gel Gel Ready for Electrophoresis Polymerize_Stack->Ready_Gel Assemble_Cassette Assemble Gel Cassette Assemble_Cassette->Mix_Acrylamide_DAP_Tris88_SDS_Water

Workflow for PAGE gel preparation with DAP.

Application in Hydrogel-Based Drug Delivery Systems

The ability of this compound to form crosslinked polymer networks makes it a candidate for the development of hydrogels for controlled drug delivery. The properties of the hydrogel, such as swelling ratio, mechanical strength, and drug release kinetics, can be tuned by varying the concentration of the monomer, the crosslinker (DAP), and the polymerization conditions.

Experimental Protocol for DAP-Crosslinked Hydrogel for Drug Delivery:

This protocol describes the preparation of a simple hydrogel for in vitro drug loading and release studies.

Materials:

  • A suitable hydrophilic monomer (e.g., N-isopropylacrylamide (NIPAM) for a thermoresponsive hydrogel, or 2-hydroxyethyl methacrylate (B99206) (HEMA))

  • This compound (DAP)

  • A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or a redox initiator system (e.g., APS and TEMED)

  • Phosphate-buffered saline (PBS)

  • A model drug (e.g., methylene (B1212753) blue, vitamin B12, or a specific therapeutic agent)

  • UV lamp (if using a photoinitiator)

  • Shaking incubator or water bath

Hydrogel Synthesis (Photopolymerization Method):

  • Preparation of Pre-gel Solution: Dissolve the monomer (e.g., NIPAM) and the crosslinker (DAP) in a suitable solvent (e.g., deionized water or a water/ethanol mixture). The molar ratio of monomer to crosslinker can be varied to control the crosslinking density. A typical starting point is a 100:1 molar ratio.

  • Addition of Photoinitiator: Add the photoinitiator (e.g., DMPA, typically 0.1-1.0 mol% relative to the monomer) to the pre-gel solution and dissolve completely.

  • Molding and Polymerization: Pour the pre-gel solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer). Expose the solution to UV light (e.g., 365 nm) for a specified time (typically 10-30 minutes) to initiate polymerization and form the hydrogel.

Drug Loading (Equilibrium Swelling Method):

  • Washing: Immerse the prepared hydrogel in a large volume of deionized water for 24-48 hours, with periodic water changes, to remove any unreacted monomers, crosslinker, and initiator.

  • Drying: Lyophilize or air-dry the washed hydrogel to a constant weight.

  • Loading: Immerse the dried hydrogel in a concentrated solution of the model drug in a suitable solvent (e.g., PBS) for a predetermined time (e.g., 48 hours) to allow the hydrogel to swell and absorb the drug solution.

  • Surface Cleaning: After loading, gently blot the surface of the hydrogel with a soft, lint-free tissue to remove excess drug solution.

In Vitro Drug Release Study:

  • Release Medium: Place the drug-loaded hydrogel into a known volume of release medium (e.g., PBS at a specific pH and temperature, simulating physiological conditions).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.

cluster_0 Hydrogel Synthesis cluster_1 Drug Loading cluster_2 In Vitro Release Prepare_Pre-gel Prepare Pre-gel Solution (Monomer, DAP, Initiator) Pour_and_Polymerize Pour into Mold & Polymerize Prepare_Pre-gel->Pour_and_Polymerize Wash_Hydrogel Wash Hydrogel Pour_and_Polymerize->Wash_Hydrogel Dry_Hydrogel Dry Hydrogel Wash_Hydrogel->Dry_Hydrogel Immerse_in_Drug_Solution Immerse in Drug Solution Dry_Hydrogel->Immerse_in_Drug_Solution Place_in_Release_Medium Place in Release Medium Immerse_in_Drug_Solution->Place_in_Release_Medium Sample_at_Intervals Sample at Time Intervals Place_in_Release_Medium->Sample_at_Intervals Quantify_Drug Quantify Drug Concentration Sample_at_Intervals->Quantify_Drug Analyze_Data Analyze Release Profile Quantify_Drug->Analyze_Data

References

N,N'-Diacryloylpiperazine: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Diacryloylpiperazine (CAS No. 6342-17-2) is a key bifunctional crosslinking agent, frequently utilized in the synthesis of polyacrylamide gels for electrophoresis and in the formulation of hydrogels for biomedical applications.[1][2] Its solubility in various solvents is a critical parameter for its effective use in these applications, influencing reaction kinetics, polymer structure, and ultimately, the properties of the final material. This technical guide provides a summary of the currently available solubility information for this compound, alongside a detailed experimental protocol for determining its solubility in solvents of interest.

Overview of this compound

This compound, also known as 1,4-Bis(acryloyl)piperazine, is a white to off-white solid.[3][4] It is characterized by the presence of two reactive acryloyl groups attached to a central piperazine (B1678402) ring, enabling it to form covalent bonds and create crosslinked polymer networks.

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₀H₁₄N₂O₂[5]
Molecular Weight 194.23 g/mol [5]
Melting Point 91.5 - 93.5 °C[4]
Appearance White to off-white powder[3]

Solubility Profile of this compound

A comprehensive review of publicly available scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound across a wide range of solvents. However, qualitative solubility information has been reported.

Table of Known Solubilities:

SolventSolubilityReference
ChloroformSlightly Soluble[4]
MethanolSlightly Soluble[4]

The practical application of this compound as a crosslinker in aqueous-based polymerization systems suggests at least a degree of solubility in water, particularly under conditions used for hydrogel synthesis. However, without quantitative data, researchers must determine the solubility in their specific solvent systems experimentally.

Experimental Protocol for Determining Solubility

The following is a standard protocol for determining the solubility of a solid compound like this compound in a given solvent using the isothermal shake-flask method.

3.1. Materials and Equipment

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Experimental Workflow

The general workflow for determining solubility is depicted in the diagram below.

G Figure 1: Experimental Workflow for Solubility Determination A 1. Preparation of Supersaturated Solution B 2. Equilibration A->B Incubate at constant temperature with shaking C 3. Sample Collection and Filtration B->C Allow solid to settle D 4. Dilution C->D Dilute filtrate to known volume E 5. Quantification D->E Analyze using appropriate analytical method F 6. Calculation of Solubility E->F Use calibration curve

Caption: A generalized workflow for the experimental determination of solubility.

3.3. Step-by-Step Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the solvent of interest. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation to ensure thorough mixing.

  • Sample Collection and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved solid particles.

  • Quantification: Accurately weigh the filtered solution. The concentration of this compound in the filtrate can be determined using a suitable analytical technique. For compounds with a chromophore, UV-Vis spectrophotometry is a common method. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more complex mixtures or for higher accuracy. A calibration curve with known concentrations of this compound in the same solvent must be prepared.

  • Calculation of Solubility: The solubility can be calculated from the concentration of the saturated solution. For example, if using UV-Vis spectrophotometry, the concentration can be determined from the calibration curve using the Beer-Lambert law. The solubility can then be expressed in various units, such as mg/mL or g/100g of solvent.

Signaling Pathway for Hydrogel Formation

The solubility of this compound is a prerequisite for its function as a crosslinker in free-radical polymerization to form a hydrogel. The logical relationship for this process is outlined below.

G Figure 2: Logical Pathway of Hydrogel Formation cluster_0 Solution Preparation cluster_1 Polymerization A This compound (Crosslinker) D Homogeneous Solution A->D B Monomer (e.g., Acrylamide) B->D C Solvent (e.g., Water) C->D F Free Radical Polymerization D->F E Initiator (e.g., APS/TEMED) E->F G Crosslinked Hydrogel Network F->G

Caption: The role of this compound in hydrogel formation.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, its qualitative solubility in select organic solvents is known. For research and development purposes, it is recommended that solubility be determined empirically in the solvent system of interest. The protocol provided in this guide offers a robust method for achieving this. A thorough understanding of the solubility of this compound is essential for optimizing its use as a crosslinking agent and for the rational design of novel polymer-based materials.

References

N,N'-Diacryloylpiperazine: A Comprehensive Safety and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N,N'-Diacryloylpiperazine (DAP), a bifunctional crosslinking agent, is utilized in various biochemical and pharmaceutical applications, most notably in the formation of polyacrylamide gels for electrophoresis. Its ability to form stable, crosslinked polymer matrices makes it an invaluable tool in protein separation and analysis. However, a thorough understanding of its safety and toxicological profile is paramount for ensuring safe handling and for the risk assessment of its use in research and development. This technical guide provides a comprehensive overview of the safety data for this compound, including its physicochemical properties, toxicological hazards, handling procedures, and detailed experimental protocols relevant to its safety assessment.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety assessment. These properties influence its behavior under various conditions and are critical for predicting its potential hazards and for developing appropriate handling and storage procedures.

PropertyValueReference
CAS Number 6342-17-2[1][2]
Molecular Formula C10H14N2O2[1][2]
Molecular Weight 194.23 g/mol [3]
Appearance White to off-white solid/powder[4]
Melting Point 91.5 - 93.5 °C[2]
Solubility No data available
Stability Stable under normal handling and storage conditions.[2]

Toxicological Profile and Hazard Identification

This compound is classified as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: SynQuest Laboratories, Inc. Safety Data Sheet[2]

Experimental Protocols for Toxicological Assessment

The hazard classifications for this compound are determined through standardized and validated toxicological testing methodologies. The following are detailed descriptions of the Organisation for Economic Co-operation and Development (OECD) guidelines that are the international standard for assessing acute toxicity and irritation.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[4][5] The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.[5] The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Test Substance Application: 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.[5]

  • Exposure: The exposure duration is 4 hours.[4][5]

  • Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[6] Observations are continued for up to 14 days if the effects are not resolved.[5]

  • Scoring: The reactions are scored according to a standardized grading system. The scores for erythema and edema are used to calculate a primary irritation index, which determines the irritation category.

Experimental workflow for OECD Guideline 404.
Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[6][7][8] The eyes are then examined for lesions of the cornea, iris, and conjunctiva.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.[7]

  • Test Substance Application: A single dose of 0.1 g of the solid is instilled into the conjunctival sac of one eye.[6] The eyelids are then gently held together for about one second.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[6] The examination includes scoring for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

  • Reversibility: The observation period can be extended up to 21 days to assess the reversibility of the observed effects.[7]

  • Classification: The severity and reversibility of the eye lesions determine the classification of the substance.

Experimental workflow for OECD Guideline 405.
Acute Oral Toxicity (OECD Guideline 401 - Historical Context)

While OECD Guideline 401 has been deleted and replaced by alternative methods that use fewer animals (e.g., TG 420, 423, 425), it provides the historical basis for acute oral toxicity testing.[9][10]

Principle: The test substance is administered orally in a single dose to several groups of experimental animals at different dose levels.[1] The animals are observed for a set period, and mortality is recorded to determine the LD50 value.[1]

Methodology:

  • Animal Selection: Typically, rats are used.[1]

  • Dosing: The substance is administered by gavage in a single dose.[1] Multiple dose groups are used with a sufficient number of animals in each group.

  • Observation: Animals are observed for at least 14 days.[1] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Data Analysis: The LD50 is calculated statistically from the dose-response data.[1]

Genotoxicity Assessment
  • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test substance is incubated with the bacteria, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertants indicates that the substance is mutagenic.[11]

  • Micronucleus Test: This in vitro or in vivo test detects damage to chromosomes. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-losing) effects.[11]

References

A Comprehensive Guide to the Laboratory Handling and Storage of N,N'-Diacryloylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diacryloylpiperazine, also known as 1,4-Diacryloylpiperazine or Piperazine Diacrylamide (PDA), is a chemical crosslinking agent increasingly utilized in molecular biology and protein sciences.[1][2] Its primary application lies in the formation of polyacrylamide gels for electrophoresis, offering distinct advantages over the traditional crosslinker, N,N'-methylenebisacrylamide.[3] This guide provides an in-depth overview of the proper handling, storage, and laboratory use of this compound to ensure safety, stability, and experimental success.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and storage. This substance is typically a white to off-white solid powder.[1][4] Key quantitative data are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₁₀H₁₄N₂O₂[5]
Molecular Weight 194.23 g/mol [5][6]
Melting Point 91.5-93.5 °C[1][2]
Boiling Point 434.1 °C at 760 mmHg[1]
Density 1.114 g/cm³[1]
Flash Point 216.5 °C[1]
Storage Temperature 2-8°C or Room Temperature[1][4]
Solubility Slightly soluble in Chloroform and Methanol[2]

Safety, Handling, and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance and requires careful handling to minimize risk to laboratory personnel.

Hazard Identification:

  • Skin Irritant: Causes skin irritation.[6]

  • Eye Irritant: Causes serious eye irritation.[6]

  • Respiratory Tract Irritant: May cause respiratory irritation.[6]

The following workflow diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

cluster_0 Receiving and Storage cluster_1 Preparation and Use cluster_2 Cleanup and Disposal Receive Receive Chemical Inspect Inspect for Damage Receive->Inspect Store Store Appropriately (Cool, Dry, Well-Ventilated) Inspect->Store PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE Weigh Weigh in Ventilated Area PPE->Weigh Dissolve Dissolve in Solution Weigh->Dissolve Use Use in Experiment (e.g., Gel Casting) Dissolve->Use Decontaminate Decontaminate Work Area Use->Decontaminate Dispose Dispose of Waste (Follow Institutional Guidelines) Decontaminate->Dispose RemovePPE Remove and Dispose of PPE Dispose->RemovePPE

Caption: General laboratory workflow for handling this compound.

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves, such as latex, are mandatory.[7]

  • Eye Protection: Chemical safety goggles or a full-face shield should be worn.[7]

  • Skin and Body Protection: A lab coat or impervious protective clothing is necessary to prevent skin contact.[7]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.

First Aid Measures:

  • After Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[6]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[6]

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Storage and Stability

Proper storage is crucial for maintaining the chemical integrity of this compound.

  • Conditions: Store in a cool, dry, and well-ventilated place.[7] Some suppliers recommend refrigeration at 2-8°C, while others state room temperature is acceptable.[1][2][4] It is best to follow the storage temperature specified by the manufacturer on the product label.

  • Container: Keep the container tightly sealed to protect it from moisture and light.[7][8]

  • Incompatibilities: Avoid strong oxidizing agents.

  • Stability: The product is stable under normal handling and storage conditions. When stored at 4°C in a dark, dry environment, it is stable for at least one year.[7] Stock solutions should be stored at 4°C and are best used within one month.[7]

Experimental Protocol: Polyacrylamide Gel Electrophoresis (PAGE)

This compound can be directly substituted for N,N'-methylenebisacrylamide (bis) in most PAGE protocols on a weight-for-weight basis.[5] This substitution can lead to increased gel strength, higher resolution, and reduced background in silver staining.[7]

Preparation of Acrylamide (B121943)/PDA Stock Solution (30% T, 2.67% C): A common stock solution can be prepared as follows:

  • Dissolve 146.0 g of acrylamide and 4.0 g of this compound in distilled water.[7]

  • Bring the final volume to 500 ml.[7]

  • Filter the solution.[7]

  • Store in a dark bottle at 4°C.[7]

The following diagram illustrates the workflow for preparing a polyacrylamide gel using this compound.

cluster_0 Solution Preparation cluster_1 Polymerization cluster_2 Electrophoresis Mix Combine Acrylamide/PDA Stock, Buffer, and Water Degas Degas Solution (Vacuum for 15 min) Mix->Degas Add_Catalysts Add APS and TEMED Degas->Add_Catalysts Pour_Gel Pour into Gel Cassette Add_Catalysts->Pour_Gel Insert_Comb Insert Comb Pour_Gel->Insert_Comb Polymerize Allow to Polymerize Insert_Comb->Polymerize Assemble Assemble Electrophoresis Unit Polymerize->Assemble Load_Samples Load Samples Assemble->Load_Samples Run Apply Electric Field Load_Samples->Run

Caption: Workflow for PAGE gel casting with this compound.

General Procedure for Casting a Gel:

  • Combine the Acrylamide/PDA stock solution, appropriate buffer (e.g., Tris-HCl), and water to achieve the desired total monomer concentration (%T).[7]

  • Deaerate the solution under a vacuum for at least 15 minutes.[7]

  • Initiate polymerization by adding ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[8]

  • Immediately pour the solution into the gel casting apparatus.[8]

  • Insert the comb and allow the gel to polymerize.[8]

  • Once polymerized, the gel is ready for use in electrophoresis.[8]

Conclusion

This compound is a valuable reagent in the modern life sciences laboratory. Adherence to the handling, storage, and safety protocols outlined in this guide is essential for protecting researchers and ensuring the quality and reproducibility of experimental results. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.[6]

References

N,N'-Diacryloylpiperazine: A Technical Guide to Safe Handling and Disposal for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

N,N'-Diacryloylpiperazine (DAP), also known as Piperazine diacrylamide (B3188283) (PDA), is a chemical crosslinking agent utilized in the synthesis of polyacrylamide gels, particularly for electrophoresis applications such as PAGE, IEF, and 2D electrophoresis.[1] Its adoption in these methodologies is driven by its ability to enhance gel strength, improve resolution, and reduce background interference with certain staining techniques, such as silver staining.[1] This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and disposal procedures for this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand its hazard profile to implement appropriate safety measures.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Hazard Pictogram:

alt text

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Synonyms 1,4-Bis(acryloyl)piperazine, BAP, 1,4-Di(acryloyl)piperazine, PDA
CAS Number 6342-17-2
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
Appearance White to off-white powder/solid
Melting Point 91.5 - 93.5 °C
Storage Temperature 2-8°C

Safety Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Engineering Controls
  • Ventilation: All work with this compound powder or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4]

  • Designated Area: Establish a designated area for handling this compound, clearly marked with warning signs.[3]

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against accidental exposure.

PPE ItemSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[2][3]
Eye Protection Chemical safety goggles or a face shield.[3]
Skin and Body Protection A fully buttoned lab coat with long sleeves.[3]
Respiratory Protection In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Experimental Protocol: Preparation of a Polyacrylamide Gel using this compound as a Crosslinker

This compound can be directly substituted for N,N'-methylene-bis-acrylamide (bis) in most polyacrylamide gel electrophoresis (PAGE) protocols without altering the polymerization procedure.[1] The following is a general protocol for casting a standard SDS-PAGE gel.

Materials
  • Acrylamide (B121943)

  • This compound (PDA)

  • Tris buffer

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • Electrophoresis apparatus (gel cassettes, combs, etc.)

Stock Solution Preparation

A common stock solution of 30% T (total monomer concentration) and 2.67% C (crosslinker concentration) can be prepared as follows:[1]

  • In a chemical fume hood, dissolve 146.0 g of acrylamide and 4.0 g of this compound in deionized water to a final volume of 500 ml.

  • Filter the solution.

  • Store the stock solution in a dark bottle at 4°C.[1]

Gel Casting Procedure

The following workflow outlines the steps for preparing a separating and stacking gel.

G cluster_prep Preparation cluster_casting Gel Casting cluster_final Final Steps assemble_cassette Assemble Gel Cassette prepare_separating Prepare Separating Gel Solution assemble_cassette->prepare_separating pour_separating Pour Separating Gel prepare_separating->pour_separating prepare_stacking Prepare Stacking Gel Solution pour_stacking Pour Stacking Gel prepare_stacking->pour_stacking overlay Overlay with Alcohol/Water pour_separating->overlay polymerize_sep Allow Polymerization overlay->polymerize_sep polymerize_sep->prepare_stacking insert_comb Insert Comb pour_stacking->insert_comb polymerize_stack Allow Polymerization insert_comb->polymerize_stack gel_ready Gel Ready for Use polymerize_stack->gel_ready

Caption: Workflow for Polyacrylamide Gel Casting.

  • Assemble the Gel Cassette: Assemble the glass plates and spacers according to the manufacturer's instructions. Check for leaks.[7]

  • Prepare the Separating Gel Solution: In a small beaker or tube, combine the acrylamide/N,N'-Diacryloylpiperazine stock solution, Tris buffer, SDS, and deionized water to the desired final concentration.

  • Initiate Polymerization: Add APS and TEMED to the separating gel solution. Swirl gently to mix. TEMED and APS are added last as they initiate the polymerization process.[7]

  • Pour the Separating Gel: Immediately and carefully pipette the solution into the gel cassette, leaving space for the stacking gel.

  • Overlay: Gently overlay the gel solution with water or isopropanol (B130326) to ensure a flat surface.

  • Allow Polymerization: Let the gel polymerize for approximately 30 minutes.

  • Prepare the Stacking Gel Solution: Prepare the stacking gel solution in a similar manner to the separating gel, but with a lower acrylamide concentration and a different pH buffer.

  • Pour the Stacking Gel: After the separating gel has polymerized, pour off the overlay and pour the stacking gel solution on top.

  • Insert Comb: Immediately insert the comb into the stacking gel, being careful not to trap any air bubbles.

  • Final Polymerization: Allow the stacking gel to polymerize for at least 30 minutes. The gel is now ready for electrophoresis.

Spill Management and First Aid

Prompt and appropriate action is critical in the event of a spill or personnel exposure.

Spill Cleanup Protocol

G cluster_solid Solid Spill cluster_liquid Liquid Spill spill Spill Occurs evacuate Evacuate Area (if large spill) spill->evacuate ppe Don Appropriate PPE spill->ppe contain Contain Spill ppe->contain dampen Dampen with Water contain->dampen Solid absorb Absorb with Inert Material contain->absorb Liquid wipe Wipe with Dry Cloth dampen->wipe decontaminate Decontaminate Area wipe->decontaminate absorb->decontaminate collect Collect Waste decontaminate->collect dispose Dispose as Hazardous Waste collect->dispose

Caption: this compound Spill Response.

  • For small liquid spills: Absorb the spill with a chemically inert absorbent material.[2]

  • For small dry spills: Carefully dampen the powder with water to avoid generating dust, then wipe with a dry cloth.[4]

  • Decontamination: After initial cleanup, decontaminate the area with a 1.6% potassium persulfate solution, followed by a 1.6% sodium metabisulfite (B1197395) solution. Let this stand for 30 minutes before washing the area with soap and water.[5][6]

  • Waste Collection: All cleanup materials must be collected in a sealed container and disposed of as hazardous waste.[2]

  • For large spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[6]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Procedures

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or unwanted this compound, whether in solid or solution form, must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container for pickup by your institution's EHS or a licensed waste disposal contractor.[2][3] Disposal via an authorized incinerator equipped with an afterburner and scrubber is a recommended method.[3]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, bench covers, pipette tips, and cleanup debris, must be collected and disposed of as hazardous chemical waste.[2]

  • Polymerized Gels: While the polymerized polyacrylamide gel is generally considered non-toxic, it may contain residual unpolymerized monomer. Therefore, it is best practice to dispose of used gels as solid chemical waste.[2]

  • Prohibited Disposal: Do NOT dispose of this compound or any contaminated materials down the drain or in the regular trash.[3]

Storage and Handling

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from heat, sparks, and open flames.[3] It should be stored separately from incompatible materials such as strong oxidizing agents.[3]

  • Handling: Always handle this compound with the appropriate PPE in a designated area. Avoid creating dust. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[3]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks associated with its use, while leveraging its benefits in their experimental workflows. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.

References

Potential applications of N,N'-Diacryloylpiperazine in biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-Diacryloylpiperazine (DAP), a bifunctional crosslinking agent, is emerging as a valuable tool in the field of biotechnology. Its rigid piperazine (B1678402) core and reactive acryloyl groups enable the formation of highly structured and stable hydrogel networks. While traditionally utilized in polyacrylamide gel electrophoresis, the unique properties of DAP are paving the way for its application in more advanced biotechnological areas such as controlled drug delivery, tissue engineering, and three-dimensional (3D) cell culture. This technical guide provides an in-depth overview of the potential applications of DAP, focusing on the synthesis, properties, and experimental considerations for its use in creating innovative biomaterials.

Core Applications and Underlying Principles

The primary function of this compound in biotechnology is as a crosslinking agent to form hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM), making them ideal for biomedical applications. The concentration and chemical nature of the crosslinker are critical determinants of the hydrogel's final properties.

Hydrogel Formation with this compound

DAP-crosslinked hydrogels are typically synthesized via free-radical polymerization. This process involves the reaction of monomer units (e.g., acrylamide, N-isopropylacrylamide) with DAP in the presence of a chemical or photoinitiator. The choice of monomer and the molar ratio of monomer to DAP allow for the tuning of the hydrogel's physicochemical properties.

Experimental Workflow for Hydrogel Synthesis

G cluster_prep Precursor Solution Preparation cluster_poly Polymerization cluster_post Post-Polymerization Processing monomer Monomer(s) mixing Mixing and Degassing monomer->mixing dap This compound (DAP) dap->mixing initiator Initiator (e.g., APS/TEMED or Photoinitiator) initiator->mixing solvent Solvent (e.g., Deionized Water) solvent->mixing polymerization Initiation of Polymerization (Chemical or UV) mixing->polymerization gelation Hydrogel Formation polymerization->gelation purification Purification (e.g., Swelling/Deswelling Cycles) gelation->purification characterization Physicochemical Characterization purification->characterization application Application-Specific Use characterization->application G cluster_release Drug Release from Hydrogel initial Drug-Loaded Hydrogel swelling Solvent Ingress & Swelling initial->swelling diffusion Fickian Diffusion swelling->diffusion relaxation Polymer Chain Relaxation swelling->relaxation release Drug Release diffusion->release relaxation->release

An In-depth Technical Guide to Exploratory Research Utilizing N,N'-Diacryloylpiperazine (DAP) as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-Diacryloylpiperazine (DAP) is a symmetrical, difunctional vinyl monomer increasingly recognized for its role as a potent crosslinking agent in the synthesis of hydrogels and other polymeric materials. Its rigid piperazine (B1678402) core imparts unique structural and mechanical properties to the resulting polymer networks, making it a subject of growing interest in various fields, including drug delivery, tissue engineering, and electrophoresis. This technical guide provides a comprehensive overview of the core principles and methodologies for researchers embarking on exploratory studies with DAP. It details the synthesis of DAP-crosslinked hydrogels, methods for their characterization, and protocols for evaluating their potential in biomedical applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of DAP is fundamental to its effective application.

PropertyValueReference
Synonyms 1,4-Diacryloylpiperazine, Piperazine diacrylamide[Generic Chemical Supplier Data]
CAS Number 6342-17-2[Generic Chemical Supplier Data]
Molecular Formula C₁₀H₁₄N₂O₂[Generic Chemical Supplier Data]
Molecular Weight 194.23 g/mol [Generic Chemical Supplier Data]
Appearance White to off-white powder[Generic Chemical Supplier Data]
Melting Point 91.5-93.5 °C[Generic Chemical Supplier Data]
Solubility Soluble in water and various organic solvents[Inferred from hydrogel synthesis protocols]

Synthesis of DAP-Crosslinked Hydrogels: A General Protocol

This section outlines a general free-radical polymerization method for the synthesis of DAP-crosslinked hydrogels. The specific quantities of monomers and initiators can be adjusted to achieve desired hydrogel properties.

Materials
  • Primary monomer (e.g., N-isopropylacrylamide (NIPAM), acrylic acid (AA), gelatin)

  • This compound (DAP) (crosslinker)

  • Ammonium (B1175870) persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water or appropriate buffer solution

  • Nitrogen gas

Experimental Workflow: Hydrogel Synthesis

G Workflow for DAP-Crosslinked Hydrogel Synthesis cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification A Dissolve primary monomer and DAP in deionized water B Degas solution with nitrogen for 20-30 min A->B Remove dissolved oxygen C Add APS (initiator) B->C D Add TEMED (accelerator) to initiate polymerization C->D Induce gelation E Pour solution into a mold D->E F Allow polymerization to proceed at room temperature E->F G Immerse hydrogel in deionized water to remove unreacted components F->G Purify the hydrogel H Lyophilize for storage or further use G->H

Caption: A generalized workflow for the synthesis of this compound crosslinked hydrogels.

Detailed Protocol
  • Monomer Solution Preparation: Dissolve the desired amount of the primary monomer and DAP in deionized water in a flask. The concentration of DAP will directly influence the crosslinking density and, consequently, the mechanical and swelling properties of the hydrogel. A typical starting point is a 1-5 mol% of DAP relative to the primary monomer.

  • Degassing: To remove dissolved oxygen, which can inhibit free-radical polymerization, bubble nitrogen gas through the monomer solution for 20-30 minutes.

  • Initiation: Add the initiator, ammonium persulfate (APS), to the solution and mix gently. A typical concentration is 0.5-1 mol% of the total monomer concentration.

  • Acceleration: Add the accelerator, TEMED, to the solution to initiate the polymerization process. The amount of TEMED is typically equimolar to APS.

  • Gelation: Immediately after adding TEMED, pour the solution into a suitable mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature. Gelation time can vary from minutes to an hour depending on the specific formulation.

  • Purification: After polymerization is complete, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water. Change the water frequently over 2-3 days to ensure the removal of any unreacted monomers, initiator, and accelerator.

  • Lyophilization (Optional): For long-term storage or for certain characterization techniques, the purified hydrogel can be frozen and then lyophilized (freeze-dried) to remove all water.

Characterization of DAP-Crosslinked Hydrogels

A comprehensive characterization of the synthesized hydrogels is crucial to understand their properties and potential applications.

Swelling Behavior

The swelling ratio of a hydrogel is a key parameter that reflects its crosslinking density and its interaction with the surrounding fluid.

Protocol: Swelling Studies

  • Dry Weight: Lyophilize a sample of the purified hydrogel to a constant weight and record this as the dry weight (Wd).

  • Immersion: Immerse the dried hydrogel in a buffer solution of interest (e.g., phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, or buffers with different pH values to assess pH sensitivity).

  • Incubation: Incubate the sample at a controlled temperature (e.g., 37°C).

  • Wet Weight: At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess surface water, and record its weight as the swollen weight (Ws).

  • Equilibrium Swelling: Continue this process until the hydrogel reaches a constant weight, indicating it has reached its equilibrium swelling state.

  • Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100

Representative Data: pH-Dependent Swelling of Acrylic Acid-Based Hydrogels

pH of Swelling MediumSwelling Ratio (%) for PAA HydrogelSwelling Ratio (%) for PAA-DAP Hydrogel (Hypothetical)
2.0 ~1000~800
5.0 ~3000~2500
7.4 ~8000~6500
10.0 ~12000~9500

Note: This table presents representative data for poly(acrylic acid) (PAA) hydrogels to illustrate the expected trend. The hypothetical PAA-DAP data suggests that the more rigid DAP crosslinker may lead to a slightly lower swelling ratio compared to more flexible crosslinkers under similar conditions.[1][2][3][4]

Mechanical Properties

The mechanical strength of a hydrogel is critical for applications where it will be subjected to physical stress, such as in tissue engineering scaffolds.

Protocol: Mechanical Testing (Uniaxial Compression)

  • Sample Preparation: Prepare cylindrical or cubical hydrogel samples with a known diameter and height.

  • Testing Instrument: Use a mechanical testing machine equipped with a suitable load cell.

  • Compression: Place the swollen hydrogel sample between two parallel plates and apply a compressive force at a constant strain rate.[5]

  • Data Acquisition: Record the stress (force per unit area) and strain (change in height divided by the original height) data until the hydrogel fractures.

  • Analysis: From the stress-strain curve, the compressive modulus (a measure of stiffness) can be calculated from the initial linear region of the curve. The fracture stress and strain provide information about the hydrogel's strength and elasticity.

Representative Data: Mechanical Properties of Gelatin-Based Hydrogels

CrosslinkerCompressive Modulus (kPa)Fracture Stress (kPa)
None (Control) 4.77 ± 0.7327.3 ± 3.5
Glutaraldehyde (B144438) 9.34 ± 1.3026.84 ± 6.58
DAP (Hypothetical) Expected to be higher than controlExpected to be higher than control

Note: This table provides data for gelatin hydrogels crosslinked with glutaraldehyde as a comparison.[6] It is hypothesized that the rigid structure of DAP would lead to an increase in both the compressive modulus and fracture stress of gelatin hydrogels.[7][8]

In Vitro Biocompatibility

For any biomedical application, it is essential to ensure that the hydrogel and its potential degradation products are not toxic to cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a suitable cell line (e.g., fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Hydrogel Extract Preparation: Incubate the sterilized DAP-crosslinked hydrogel in a cell culture medium for 24-72 hours to create an extract containing any leachable substances.

  • Cell Exposure: Remove the old medium from the cells and replace it with the hydrogel extract. Include a positive control (a known cytotoxic agent) and a negative control (fresh medium).

  • Incubation: Incubate the cells with the extracts for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Cell Viability Calculation: Cell viability is expressed as a percentage relative to the negative control. A cell viability of over 70% is generally considered non-cytotoxic.[9][10][11][12][13]

Applications in Drug Delivery

DAP-crosslinked hydrogels can serve as matrices for the controlled release of therapeutic agents. The release kinetics can be tuned by altering the crosslinking density and the chemical composition of the hydrogel.

Drug Loading

Drugs can be loaded into hydrogels either during or after polymerization.

  • Loading during polymerization: The drug is mixed with the monomer solution before gelation. This method is suitable for drugs that are stable under the polymerization conditions.

  • Loading after polymerization (Equilibrium partitioning): A dried hydrogel is immersed in a drug solution and allowed to swell. The drug molecules diffuse into the hydrogel network until equilibrium is reached.

In Vitro Drug Release

Protocol: In Vitro Drug Release Study

  • Drug Loading: Load the hydrogel with a model drug (e.g., 5-Fluorouracil for cancer therapy, or Bovine Serum Albumin as a model protein).

  • Release Medium: Place the drug-loaded hydrogel in a known volume of a release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Cumulative Release Profile: Plot the cumulative percentage of drug released versus time.

Representative Data: Release of 5-Fluorouracil from a Hydrogel Matrix

Time (hours)Cumulative Release (%)
1 15
2 28
4 45
8 65
12 80
24 95

Note: This table shows a representative release profile for 5-Fluorouracil from a hydrogel system.[14][15][16][17] The release rate from a DAP-crosslinked hydrogel would be influenced by its specific crosslinking density and the interaction between the drug and the polymer matrix.

Drug Release Kinetics

The mechanism of drug release can be elucidated by fitting the release data to various mathematical models.

G Drug Release Mechanisms from Hydrogels cluster_mechanisms Release Mechanisms cluster_models Kinetic Models A Diffusion-Controlled Release D Higuchi Model A->D G First-Order Model A->G B Swelling-Controlled Release E Korsmeyer-Peppas Model B->E B->G C Chemically-Controlled Release F Zero-Order Model C->F

Caption: Common drug release mechanisms from hydrogel matrices and the corresponding kinetic models used for analysis.

Applications in Tissue Engineering

DAP-crosslinked hydrogels can be fabricated into porous scaffolds that mimic the extracellular matrix (ECM) and support cell growth and tissue regeneration.

Scaffold Fabrication

Porous scaffolds can be created using techniques such as freeze-drying (lyophilization) or porogen leaching.

3D Cell Culture

Protocol: 3D Cell Culture in DAP-Crosslinked Scaffolds

  • Scaffold Sterilization: Sterilize the porous DAP-crosslinked scaffolds using an appropriate method (e.g., ethylene (B1197577) oxide or gamma irradiation).

  • Cell Seeding: Place the sterile scaffolds in a culture plate and seed them with a suspension of the desired cell type (e.g., chondrocytes for cartilage engineering or fibroblasts).

  • Cell Attachment: Allow the cells to attach to the scaffold for a few hours in a minimal amount of culture medium.

  • Culture: Add more culture medium to the wells and incubate the cell-seeded scaffolds under standard cell culture conditions (37°C, 5% CO₂).

  • Analysis: At various time points, the cell-seeded scaffolds can be analyzed for cell viability, proliferation, and differentiation using techniques such as live/dead staining, DNA quantification, and gene expression analysis.[18][19][20][21][22]

Cellular Signaling

The physical and chemical properties of the scaffold can influence cell behavior through mechanotransduction pathways.

Signaling Pathway: YAP/TAZ Mechanotransduction

G YAP/TAZ Signaling in Response to Matrix Stiffness cluster_stimulus Mechanical Cue cluster_cellular Cellular Response cluster_downstream Downstream Effects A High Matrix Stiffness (e.g., DAP-crosslinked scaffold) B Increased Cytoskeletal Tension A->B C YAP/TAZ Translocation to Nucleus B->C D Gene Transcription C->D E Cell Proliferation and Differentiation D->E F Extracellular Matrix Production D->F

Caption: A simplified diagram of the YAP/TAZ signaling pathway, which can be activated by the stiffness of the cellular microenvironment provided by a DAP-crosslinked scaffold.[23][24][25][26][27]

Conclusion

This compound is a versatile crosslinking agent that offers researchers the ability to create hydrogels with tunable mechanical and physicochemical properties. This guide has provided a foundational framework for the synthesis, characterization, and application of DAP-crosslinked materials in drug delivery and tissue engineering. By systematically exploring the parameters outlined in this document, researchers can unlock the full potential of DAP in the development of novel biomaterials for a wide range of scientific and therapeutic applications. Further research is warranted to fully elucidate the in vivo behavior of DAP-crosslinked materials and to explore their application in more complex biological systems.

References

N,N'-Diacryloylpiperazine (DAP): An In-Depth Technical Guide to Buffer Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diacryloylpiperazine (DAP) is a versatile homobifunctional crosslinking agent frequently employed in the development of hydrogels and other polymeric biomaterials for drug delivery and tissue engineering applications. The stability and reactivity of DAP within buffered aqueous solutions are critical parameters that can significantly impact the reproducibility of material fabrication and the performance of the final product. This technical guide provides a comprehensive overview of the chemical compatibility of DAP with commonly used biological buffers: Tris-HCl, Phosphate-Buffered Saline (PBS), and HEPES.

Overview of this compound Chemical Reactivity

This compound possesses two primary reactive sites: the acrylamide (B121943) functional groups and the tertiary amine-containing piperazine (B1678402) ring. The chemical behavior of DAP in aqueous buffer systems is predominantly governed by the reactivity of the electron-deficient double bond of the acrylamide moieties.

Hydrolysis: The amide linkages in the acrylamide groups are susceptible to hydrolysis, particularly under conditions of elevated temperature and pH outside the neutral range. This hydrolytic degradation leads to the cleavage of the acryloyl group, forming acrylic acid and piperazine-1,4-dicarbaldehyde, which can further degrade. The rate of hydrolysis is generally accelerated at pH values above 8.0.

Michael Addition: The α,β-unsaturated carbonyl system of the acrylamide group is an electrophilic Michael acceptor. It can readily react with nucleophiles, such as the primary amine of Tris buffer and the secondary amine of the piperazine ring in HEPES buffer, via a Michael-type addition reaction. This covalent reaction results in the formation of a stable adduct, consuming the DAP and altering the buffer composition. This reaction is typically favored at neutral to slightly alkaline pH.

Piperazine Ring Stability: The central piperazine ring, being composed of tertiary amines, is generally stable under the pH and temperature conditions of most biological experiments and does not typically participate in reactions with buffer components.

Qualitative Chemical Compatibility of DAP with Common Buffers

The following table summarizes the anticipated compatibility of this compound with Tris-HCl, PBS, and HEPES buffers based on the chemical principles outlined above.

Buffer SystempH RangeTemperatureExpected CompatibilityPotential ReactionsKey Considerations
Tris-HCl 7.0 - 9.0Room Temp. (20-25°C)Low Michael AdditionThe primary amine of Tris is a potent nucleophile that can react with the acrylamide groups of DAP, especially at pH > 8.0.
Elevated Temp. (37°C)Very Low Accelerated Michael Addition & HydrolysisIncreased temperature will accelerate both the Michael addition reaction and the rate of hydrolysis.
Phosphate-Buffered Saline (PBS) 7.0 - 7.4Room Temp. (20-25°C)Moderate to High HydrolysisIn the absence of strong nucleophiles, the primary degradation pathway is slow hydrolysis. Stability is generally good over short experimental periods.
Elevated Temp. (37°C)Moderate Accelerated HydrolysisIncreased temperature will accelerate the rate of hydrolysis. Long-term stability may be compromised.
HEPES 6.8 - 8.2Room Temp. (20-25°C)Low to Moderate Michael AdditionThe secondary amine on the piperazine ring of HEPES can act as a nucleophile, leading to a Michael addition reaction with DAP.
Elevated Temp. (37°C)Low Accelerated Michael Addition & HydrolysisBoth Michael addition and hydrolysis rates will be significantly increased at higher temperatures.

Signaling Pathways and Reaction Mechanisms

The interaction of DAP with amine-containing buffers is not a signaling pathway in the biological sense but rather a chemical reaction pathway. The primary mechanism of incompatibility is the Michael addition reaction.

G DAP This compound (Michael Acceptor) TransitionState Transition State DAP->TransitionState Nucleophilic Attack AmineBuffer Amine-Containing Buffer (e.g., Tris, HEPES) (Nucleophile) AmineBuffer->TransitionState Adduct Covalent Adduct (Stable) TransitionState->Adduct Proton Transfer caption Michael Addition of DAP with Amine Buffers G DAP This compound Intermediate Tetrahedral Intermediate DAP->Intermediate Nucleophilic Attack by H2O Water Water Water->Intermediate Products Acrylic Acid + Piperazine Derivative Intermediate->Products Amide Bond Cleavage caption Hydrolysis of DAP in Aqueous Buffer G cluster_prep Sample Preparation cluster_analysis Time-Course Analysis cluster_characterization Product Identification PrepDAP Prepare DAP Stock Solution (e.g., in DMSO or Acetonitrile) Mix Mix DAP Stock with Buffer at desired concentration and temperature PrepDAP->Mix PrepBuffer Prepare Buffer of Interest (e.g., Tris, PBS, HEPES) PrepBuffer->Mix Timepoints Incubate and Sample at Defined Timepoints (e.g., 0, 1, 2, 4, 8, 24 hours) Mix->Timepoints Quench Quench Reaction (if necessary, e.g., acidification) Timepoints->Quench LCMS Analyze Samples by LC-MS to identify masses of new peaks Timepoints->LCMS for product ID HPLC Analyze by HPLC-UV to quantify remaining DAP Quench->HPLC NMR Isolate and Analyze by NMR for structural elucidation LCMS->NMR for structure caption Workflow for DAP-Buffer Compatibility Study

Methodological & Application

Application Notes and Protocols for N,N'-Diacryloylpiperazine in Polyacrylamide Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent in polyacrylamide gel electrophoresis (PAGE). DAP offers several advantages over the traditional crosslinker, N,N'-methylenebisacrylamide, including increased gel strength and resolution, as well as reduced background during silver staining[1]. This protocol covers the preparation of DAP-crosslinked gels, the electrophoresis procedure, and methods for the recovery of separated proteins.

Properties of this compound (DAP)

DAP is a bifunctional acrylamide (B121943) derivative that can be directly substituted for bis-acrylamide in most polyacrylamide gel recipes[1]. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Synonyms 1,4-Bis(acryloyl)piperazine, BAP, PDASigma-Aldrich
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
Appearance White to off-white powderSigma-Aldrich
Melting Point 91.5-93.5 °C[1]
Storage Room Temperature[1]

Experimental Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results. It is recommended to prepare the following stock solutions.

Stock SolutionCompositionStorage
30% Acrylamide/DAP Solution (29:1) 29 g Acrylamide, 1 g this compound, deionized water to 100 mL4°C, protected from light
1.5 M Tris-HCl, pH 8.8 18.17 g Tris base, dissolve in 80 mL deionized water, adjust pH to 8.8 with HCl, bring volume to 100 mL4°C
0.5 M Tris-HCl, pH 6.8 6.06 g Tris base, dissolve in 80 mL deionized water, adjust pH to 6.8 with HCl, bring volume to 100 mL4°C
10% (w/v) Sodium Dodecyl Sulfate (SDS) 10 g SDS, dissolve in 90 mL deionized water, gently heat to dissolve, bring volume to 100 mLRoom Temperature
10% (w/v) Ammonium Persulfate (APS) 1 g APS, dissolve in 10 mL deionized water4°C, prepare fresh weekly
TEMED (N,N,N',N'-Tetramethylethylenediamine) UndilutedRoom Temperature, protected from light
10X Tris/Glycine/SDS Running Buffer 30.3 g Tris base, 144 g Glycine, 10 g SDS, deionized water to 1 LRoom Temperature
Gel Casting Protocol (for a 1.0 mm thick mini-gel)

This protocol is for a standard Laemmli-type discontinuous buffer system.

ComponentVolume
Deionized Water3.3 mL
1.5 M Tris-HCl, pH 8.82.5 mL
30% Acrylamide/DAP Solution4.0 mL
10% SDS100 µL
10% APS50 µL
TEMED5 µL
Total Volume 10 mL

Procedure:

  • Assemble the gel casting apparatus.

  • In a small beaker or tube, combine the deionized water, Tris-HCl buffer, and Acrylamide/DAP solution.

  • Add the 10% SDS solution and mix gently.

  • Initiate polymerization by adding the 10% APS and TEMED. Mix gently but quickly.

  • Immediately pour the solution into the gel cassette to the desired height.

  • Overlay the gel with a thin layer of water or isopropanol (B130326) to ensure a flat surface.

  • Allow the gel to polymerize for 30-60 minutes at room temperature.

ComponentVolume
Deionized Water3.05 mL
0.5 M Tris-HCl, pH 6.81.25 mL
30% Acrylamide/DAP Solution0.65 mL
10% SDS50 µL
10% APS25 µL
TEMED5 µL
Total Volume 5 mL

Procedure:

  • After the resolving gel has polymerized, pour off the overlay.

  • In a separate tube, combine the deionized water, Tris-HCl buffer, and Acrylamide/DAP solution for the stacking gel.

  • Add the 10% SDS, followed by the 10% APS and TEMED to initiate polymerization.

  • Immediately pour the stacking gel solution on top of the resolving gel.

  • Insert the comb, taking care to avoid air bubbles.

  • Allow the stacking gel to polymerize for 30-45 minutes at room temperature.

Electrophoresis Protocol
  • Once the stacking gel has polymerized, carefully remove the comb.

  • Place the gel cassette into the electrophoresis tank.

  • Fill the inner and outer chambers with 1X Tris/Glycine/SDS running buffer.

  • Load protein samples prepared in Laemmli sample buffer into the wells.

  • Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Recovery of Proteins from DAP-Crosslinked Gels

Therefore, for the recovery of proteins from DAP-crosslinked gels, methods developed for non-cleavable, bis-acrylamide-crosslinked gels are recommended. The two most common methods are passive diffusion and electroelution.

Protocol for Passive Diffusion

This method relies on the diffusion of the protein out of the gel matrix into an elution buffer.

ParameterRecommendation
Elution Buffer 50 mM Tris-HCl, 150 mM NaCl, 0.1 mM EDTA, 0.1% SDS, pH 7.5-8.0
Incubation Temperature 30-37°C
Incubation Time Overnight (12-18 hours)
Agitation Gentle shaking or rotation

Procedure:

  • After electrophoresis, stain the gel with a reversible stain (e.g., Coomassie Blue) to visualize the protein bands of interest.

  • Excise the desired protein band from the gel using a clean scalpel.

  • Mince the gel slice into small pieces (approximately 1x1 mm) to increase the surface area for diffusion.

  • Place the gel pieces into a microcentrifuge tube.

  • Add a sufficient volume of elution buffer to completely immerse the gel pieces (typically 3-5 times the gel volume).

  • Incubate overnight at 30-37°C with gentle agitation.

  • Centrifuge the tube to pellet the gel pieces.

  • Carefully collect the supernatant containing the eluted protein.

  • A second elution can be performed with fresh buffer to increase the recovery yield.

Protocol for Electroelution

This method uses an electric field to actively move the protein out of the gel matrix and into a collection chamber.

Procedure:

  • Excise the protein band of interest as described for passive diffusion.

  • Place the gel slice into the chamber of an electroelution device according to the manufacturer's instructions.

  • Fill the device with an appropriate electroelution buffer (e.g., 25 mM Tris, 192 mM Glycine, 0.1% SDS).

  • Assemble the electrophoresis apparatus and apply a constant voltage (e.g., 100 V) for 1-4 hours, depending on the protein size and gel percentage.

  • After elution, carefully collect the protein solution from the collection chamber.

  • The eluted protein may be dilute and require concentration using methods such as centrifugal ultrafiltration.

Visualizations

experimental_workflow cluster_prep Gel Preparation cluster_electrophoresis Electrophoresis cluster_recovery Protein Recovery stock_solutions Prepare Stock Solutions cast_resolving Cast Resolving Gel stock_solutions->cast_resolving cast_stacking Cast Stacking Gel cast_resolving->cast_stacking load_samples Load Samples cast_stacking->load_samples sample_prep Prepare Protein Samples sample_prep->load_samples run_gel Run Electrophoresis load_samples->run_gel stain_gel Stain Gel run_gel->stain_gel excise_band Excise Protein Band stain_gel->excise_band elution Passive Diffusion or Electroelution excise_band->elution downstream_analysis downstream_analysis elution->downstream_analysis Downstream Analysis (e.g., Mass Spectrometry)

Caption: Experimental workflow for PAGE using this compound.

Caption: Structure of the this compound crosslink.

References

Application Notes and Protocols for N,N'-Diacryloylpiperazine in 2D Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N,N'-Diacryloylpiperazine (DAP) in 2D Gel Electrophoresis

This compound (DAP), also known as Piperazine (B1678402) diacrylamide (B3188283) (PDA), is a crosslinking agent that serves as a high-performance alternative to the commonly used N,N'-methylenebisacrylamide (bis-acrylamide) in the preparation of polyacrylamide gels for electrophoresis.[1] The substitution of the central methylene (B1212753) group of bis-acrylamide with a piperazine ring confers several advantageous properties to the polyacrylamide gel matrix, leading to significant improvements in 2D gel electrophoresis (2D-GE) workflows.[2]

Gels crosslinked with DAP exhibit increased mechanical strength, which simplifies the handling of large-format and thin 2D gels.[2] Furthermore, the chemical structure of DAP is reported to reduce background noise, particularly with silver staining, thereby increasing the signal-to-noise ratio and enhancing the sensitivity of protein detection.[2] These properties culminate in higher resolution of protein spots, which is critical for the complex protein separations required in proteomics and drug development research.[2]

It is important to note that while some crosslinkers are designed to be "reversible" or "cleavable" to facilitate protein recovery, this compound forms a stable, chemically inert matrix similar to bis-acrylamide. Standard protein elution methods are therefore required for protein recovery from DAP-crosslinked gels.

Key Applications and Advantages

The use of this compound as a crosslinker in 2D gel electrophoresis is particularly beneficial for applications requiring high resolution and sensitivity, such as:

  • Proteome Profiling: Resolving complex mixtures of proteins to identify differentially expressed species.

  • Biomarker Discovery: Detecting low-abundance proteins that may serve as disease markers.

  • Post-Translational Modification (PTM) Analysis: Achieving sharp focusing of protein isoforms.

  • Drug Target Identification and Validation: Analyzing changes in the proteome in response to drug treatment.

The primary advantages of substituting bis-acrylamide with DAP are summarized below.

Quantitative and Qualitative Data Presentation

While direct quantitative comparisons in peer-reviewed literature are limited, the following table summarizes the observed advantages of using this compound (DAP) in place of N,N'-methylenebisacrylamide (bis-acrylamide) based on technical documentation.[2]

FeatureThis compound (DAP)N,N'-methylenebisacrylamide (bis-acrylamide)
Gel Strength Increased, simplifying handling of low %T and large format gels.Standard.
Silver Staining Reduced background noise, leading to higher sensitivity.Higher potential for background staining.
Resolution Increased resolution of protein spots.Standard resolution.
Tube Gel Stability Can be stored for up to one month at 4°C without urea (B33335) precipitation.Prone to degradation and urea precipitation over time.
Downstream Analysis Reported to cause less N-terminal blockage, improving sequencing efficiency.Potential for N-terminal blockage.

Experimental Protocols

The following protocols are adapted from standard 2D gel electrophoresis procedures, with this compound substituted for N,N'-methylenebisacrylamide on a gram-for-gram basis.[1]

Preparation of Acrylamide (B121943)/DAP Stock Solution

A 30% T, 2.67% C stock solution is prepared as follows:[1]

  • Dissolve 146.0 g of acrylamide and 4.0 g of this compound in deionized water.

  • Bring the final volume to 500 ml.

  • Filter the solution through a 0.45 µm filter.

  • Store in a dark bottle at 4°C.

Note: Acrylamide is a neurotoxin. Always wear appropriate personal protective equipment (PPE), including gloves and a mask, when handling the powder and solutions.

First Dimension: Isoelectric Focusing (IEF)

The first dimension separates proteins based on their isoelectric point (pI).

G

Caption: Workflow for second-dimension SDS-PAGE using DAP.

Protocol:

  • Casting the Gel: Prepare a polyacrylamide gel solution of the desired percentage using the Acrylamide/DAP stock solution, Tris-HCl/SDS buffer, and water. Initiate polymerization by adding ammonium (B1175870) persulfate (APS) and TEMED. Cast the gel in a suitable cassette.

  • Loading the IPG Strip: Carefully place the equilibrated IPG strip onto the top of the cast second-dimension gel and seal it in place with a low-melting-point agarose (B213101) solution.

  • Electrophoresis: Place the gel cassette into an electrophoresis tank filled with running buffer. Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining and Visualization: After electrophoresis, carefully remove the gel from the cassette and proceed with your chosen staining protocol (e.g., Coomassie Brilliant Blue, Silver Staining, or fluorescent stains).

Protein Elution from DAP-Crosslinked Gels

As this compound is not a cleavable crosslinker, standard physical elution methods are used to recover proteins from the gel matrix for downstream analysis such as mass spectrometry.

Protocol for Passive Elution:

  • Spot Excision: After visualizing the protein spots, excise the spot(s) of interest from the gel using a clean scalpel.

  • Destaining: If necessary, destain the gel pieces to remove the stain.

  • Maceration: Cut the gel piece into smaller fragments (approx. 1x1 mm) to increase the surface area.

  • Elution: Place the gel pieces in a microcentrifuge tube and add an appropriate elution buffer (e.g., 50 mM Ammonium Bicarbonate in 50% acetonitrile). Vortex briefly and incubate at room temperature or 37°C for several hours to overnight with gentle shaking.

  • Collection: Centrifuge the tube and carefully collect the supernatant containing the eluted protein. A second elution step can be performed to maximize recovery.

  • Sample Preparation for Mass Spectrometry: The eluted protein can then be subjected to in-solution trypsin digestion for mass spectrometry analysis.

Signaling Pathways and Logical Relationships

The logical workflow for a typical proteomics experiment utilizing 2D-GE with DAP is outlined below. This process is fundamental in drug development for identifying protein targets and understanding mechanisms of action.

Proteomics Workflow using 2D-GE

G cluster_exp Experimental Phase cluster_2dge 2D Gel Electrophoresis (DAP) cluster_analysis Data Analysis & Identification Control Control Biological System Lysate1 Protein Extraction Control->Lysate1 Treated Treated Biological System (e.g., Drug Compound) Lysate2 Protein Extraction Treated->Lysate2 GE1 2D-GE of Control Lysate1->GE1 GE2 2D-GE of Treated Lysate2->GE2 Image Image Acquisition & Analysis GE1->Image GE2->Image Spot Differential Spot Excision Image->Spot MS Mass Spectrometry (e.g., MALDI-TOF/TOF) Spot->MS DB Database Search & Protein Identification MS->DB Validation Biomarker/Target Validation DB->Validation Leads to

Caption: High-level proteomics workflow for target identification.

Conclusion

This compound is a superior alternative to N,N'-methylenebisacrylamide for high-resolution 2D gel electrophoresis. Its ability to produce stronger, more resilient gels with lower background staining makes it an invaluable tool for proteomics research in academic and industrial settings. By following the outlined protocols, researchers can leverage the advantages of DAP to achieve enhanced separation and detection of proteins, ultimately leading to more robust and reliable data for applications ranging from basic science to clinical drug development.

References

Application Notes and Protocols for High-Resolution Protein Separation Using N,N'-Diacryloylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-resolution separation of proteins is a cornerstone of proteomics, drug discovery, and molecular biology. The choice of crosslinking agent in polyacrylamide gel electrophoresis (PAGE) is a critical determinant of the separation efficiency, resolution, and overall quality of the results. N,N'-Diacryloylpiperazine (DAP), also known as Piperazine (B1678402) di-Acrylamide (PDA), has emerged as a superior alternative to the conventional crosslinker, N,N'-methylenebisacrylamide (bis). DAP-crosslinked gels offer several distinct advantages, including enhanced gel strength, improved resolution of protein bands, and significantly reduced background, particularly with silver staining techniques.[1][2][3] This document provides detailed application notes and protocols for the optimal use of this compound in high-resolution protein separation.

Advantages of this compound (DAP)

The unique chemical structure of DAP, featuring a piperazine ring, contributes to the formation of a more uniform and robust gel matrix compared to bis-acrylamide. This results in several key benefits for protein electrophoresis:

  • Increased Gel Strength: Gels prepared with DAP are mechanically stronger and more elastic, making them easier to handle, especially at lower acrylamide (B121943) concentrations (%T).[1][2][4]

  • Enhanced Resolution: The uniform pore structure of DAP-crosslinked gels leads to sharper protein bands and improved separation of proteins with similar molecular weights.[1][3][4]

  • Reduced Background Staining: DAP gels exhibit lower background staining, particularly with sensitive silver staining methods, which enhances the signal-to-noise ratio and allows for the detection of low-abundance proteins.[1][2][3][4]

  • Improved Stability of 2-D Gels: In two-dimensional gel electrophoresis, DAP-crosslinked tube gels show increased stability and can be stored for extended periods without the precipitation of urea.[1]

Optimizing this compound Concentration

The concentration of the crosslinker, expressed as %C, is a critical parameter that influences the pore size of the polyacrylamide gel and, consequently, the migration of proteins. The total monomer concentration is represented by %T.

%T = [(g Acrylamide + g DAP) / Total Volume] x 100 %C = [g DAP / (g Acrylamide + g DAP)] x 100

For optimal high-resolution protein separation using DAP, the crosslinker concentration (%C) should be carefully controlled. Experimental data indicates that as the concentration of DAP increases from 2% to 5% C, the pore size of the gel decreases, leading to a decrease in the relative mobility of proteins.[1][4] It is recommended to keep the DAP concentration at or below 5% C, as higher concentrations can lead to opaque gels and a subsequent increase in pore size and protein mobility.[1][4]

Recommended DAP Concentrations for Different Acrylamide Gels

The following table summarizes the recommended concentrations of DAP for the preparation of polyacrylamide gels with varying total acrylamide concentrations (%T). A stock solution of 30% T, 2.67% C Acrylamide/DAP is commonly used for convenient gel preparation.[1][4]

Total Acrylamide Concentration (%T)Recommended DAP Crosslinker Concentration (%C)Protein Separation Range (approx. kDa)Key Applications
7.5%2.67%50 - 500High molecular weight proteins, protein complexes
10%2.67%20 - 300General purpose, broad range of proteins
12%2.67%10 - 200Low to medium molecular weight proteins
15%2.67%5 - 100Low molecular weight proteins, peptides
4-20% Gradient2.67%5 - 500Wide range of protein sizes, complex mixtures

Experimental Protocols

This section provides detailed protocols for the preparation of polyacrylamide gels using this compound for high-resolution protein separation.

Materials and Reagents
  • This compound (DAP/PDA)

  • Acrylamide

  • Tris Base

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium (B1175870) Persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized Water

  • Electrophoresis Buffers (e.g., Tris-Glycine-SDS)

  • Protein Samples and Molecular Weight Markers

  • Staining and Destaining Solutions

Preparation of Stock Solutions

1. 30% T, 2.67% C Acrylamide/DAP Stock Solution:

  • Dissolve 146.0 g of acrylamide and 4.0 g of this compound in deionized water to a final volume of 500 ml.[1][4]

  • Filter the solution through a 0.45 µm filter.

  • Store in a dark, cool place (4°C). This solution is stable for several months.

2. 1.5 M Tris-HCl, pH 8.8:

  • Dissolve 181.7 g of Tris base in 800 ml of deionized water.

  • Adjust the pH to 8.8 with concentrated HCl.

  • Bring the final volume to 1 L with deionized water.

3. 0.5 M Tris-HCl, pH 6.8:

  • Dissolve 60.6 g of Tris base in 800 ml of deionized water.

  • Adjust the pH to 6.8 with concentrated HCl.

  • Bring the final volume to 1 L with deionized water.

4. 10% (w/v) SDS:

  • Dissolve 10 g of SDS in 90 ml of deionized water.

  • Gently heat to dissolve and bring the final volume to 100 ml.

5. 10% (w/v) Ammonium Persulfate (APS):

  • Dissolve 0.1 g of APS in 1 ml of deionized water.

  • Prepare this solution fresh daily.

Gel Preparation Workflow

The following diagram illustrates the general workflow for preparing a DAP-crosslinked polyacrylamide gel.

G cluster_prep Solution Preparation cluster_casting Gel Casting prep_stock Prepare Stock Solutions (Acrylamide/DAP, Tris, SDS, APS) degas Degas Monomer Solution (under vacuum for 15 min) prep_stock->degas mix_sep Mix Separating Gel Components degas->mix_sep pour_sep Pour Separating Gel mix_sep->pour_sep overlay Overlay with Water or Isopropanol (B130326) pour_sep->overlay polymerize_sep Allow Polymerization (30-60 min) overlay->polymerize_sep mix_stack Mix Stacking Gel Components polymerize_sep->mix_stack pour_stack Pour Stacking Gel mix_stack->pour_stack insert_comb Insert Comb pour_stack->insert_comb polymerize_stack Allow Polymerization (30 min) insert_comb->polymerize_stack

Caption: Workflow for DAP-crosslinked polyacrylamide gel preparation.
Detailed Gel Recipes

The following tables provide recipes for preparing 10 ml of separating and stacking gels with different percentages of total acrylamide (%T) using the 30% T, 2.67% C Acrylamide/DAP stock solution.

Separating Gels (pH 8.8)

Component7.5% T10% T12% T15% T
Deionized Water4.8 ml4.0 ml3.3 ml2.3 ml
30% T, 2.67% C Acrylamide/DAP Stock2.5 ml3.3 ml4.0 ml5.0 ml
1.5 M Tris-HCl, pH 8.82.5 ml2.5 ml2.5 ml2.5 ml
10% SDS100 µl100 µl100 µl100 µl
10% APS (fresh)100 µl100 µl100 µl100 µl
TEMED10 µl10 µl10 µl10 µl
Total Volume 10 ml 10 ml 10 ml 10 ml

Stacking Gel (4% T, pH 6.8)

ComponentVolume
Deionized Water3.05 ml
30% T, 2.67% C Acrylamide/DAP Stock0.65 ml
0.5 M Tris-HCl, pH 6.81.25 ml
10% SDS50 µl
10% APS (fresh)50 µl
TEMED5 µl
Total Volume 5 ml
Gel Casting and Electrophoresis Protocol
  • Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the electrophoresis apparatus.

  • Prepare Separating Gel: In a small beaker, mix the components for the separating gel as per the recipes above. Add APS and TEMED last to initiate polymerization.

  • Pour Separating Gel: Immediately and carefully pour the separating gel solution into the gel cassette, leaving sufficient space for the stacking gel and comb.

  • Overlay: Gently overlay the separating gel with a thin layer of water or isopropanol to ensure a flat and even surface.

  • Polymerize: Allow the separating gel to polymerize for 30-60 minutes at room temperature.

  • Prepare Stacking Gel: After the separating gel has polymerized, pour off the overlay and rinse with deionized water. Prepare the stacking gel solution by mixing the components as per the recipe.

  • Pour Stacking Gel: Pour the stacking gel solution on top of the polymerized separating gel.

  • Insert Comb: Immediately insert the comb into the stacking gel, ensuring no air bubbles are trapped under the teeth.

  • Polymerize Stacking Gel: Allow the stacking gel to polymerize for at least 30 minutes at room temperature.

  • Sample Preparation and Loading: Prepare protein samples in an appropriate sample buffer (e.g., Laemmli buffer) and heat at 95-100°C for 5 minutes. Load the samples and molecular weight markers into the wells.

  • Electrophoresis: Assemble the gel cassette into the electrophoresis tank and fill with running buffer. Connect to a power supply and run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining and Visualization: After electrophoresis, carefully remove the gel from the cassette and proceed with your chosen staining protocol (e.g., Coomassie Blue or silver staining) and visualization.

Polymerization Chemistry

The polymerization of acrylamide and this compound is a free-radical chain reaction initiated by ammonium persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).

G cluster_reactants Reactants cluster_catalysts Initiator & Catalyst cluster_process Polymerization Process cluster_product Product acrylamide Acrylamide Monomer propagation Propagation: Radicals react with Acrylamide & DAP acrylamide->propagation dap This compound (DAP) crosslinking Crosslinking: DAP links polyacrylamide chains dap->crosslinking aps Ammonium Persulfate (APS) initiation Initiation: APS + TEMED -> Free Radicals aps->initiation temed TEMED temed->initiation initiation->propagation propagation->crosslinking gel Crosslinked Polyacrylamide Gel Matrix crosslinking->gel

Caption: Simplified schematic of DAP-crosslinked polyacrylamide gel polymerization.

Conclusion

This compound is a highly effective crosslinking agent for the preparation of polyacrylamide gels for high-resolution protein separation. By offering increased gel strength, enhanced resolution, and reduced background staining, DAP-crosslinked gels can significantly improve the quality and reliability of proteomic and other protein analysis studies. The protocols and recommendations provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement DAP in their protein separation workflows. Optimal results are achieved by carefully controlling the crosslinker concentration (%C), typically between 2% and 5%.

References

Application Notes and Protocols for Polyacrylamide Gel Electrophoresis using N,N'-Diacryloylpiperazine (DAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation of proteins. The physical properties and separation characteristics of polyacrylamide gels are largely determined by the crosslinking agent used in their preparation. For decades, N,N'-methylene-bis-acrylamide (bis-acrylamide) has been the standard crosslinker. However, N,N'-Diacryloylpiperazine (DAP), also known as Piperazine di-Acrylamide (PDA), presents a superior alternative, offering significant advantages in terms of gel strength, resolution, and staining quality.[1][2][3][4] This document provides detailed application notes and protocols for the preparation and use of DAP-crosslinked polyacrylamide gels.

DAP-crosslinked gels are characterized by their increased mechanical strength, which makes them easier to handle and less prone to tearing, especially at lower acrylamide (B121943) concentrations.[1][2][5] This enhanced durability is particularly beneficial in techniques that require post-electrophoretic manipulations such as 2D electrophoresis and Western blotting. Furthermore, the unique structure of DAP as a crosslinker results in a gel matrix that can provide improved resolution of protein bands.[1][3] One of the most notable advantages of DAP is the significant reduction in background staining, especially with sensitive detection methods like silver staining, leading to a better signal-to-noise ratio.[1][2]

Comparative Data: DAP vs. Bis-acrylamide

The use of this compound as a crosslinking agent offers several quantifiable advantages over the traditional N,N'-methylene-bis-acrylamide. The following tables summarize the key performance differences.

Table 1: Physical and Mechanical Properties of Polyacrylamide Gels

PropertyThis compound (DAP)N,N'-methylene-bis-acrylamide
Gel Strength IncreasedStandard
Elasticity HigherStandard
Tear Resistance HighModerate to Low
Handling Easy, especially for low % gelsCan be fragile

Table 2: Electrophoretic Performance and Staining Characteristics

ParameterThis compound (DAP)N,N'-methylene-bis-acrylamide
Protein Resolution High, sharper bandsStandard
Silver Staining Background Significantly ReducedModerate to High
Coomassie Staining Background ReducedStandard
Compatibility with Mass Spectrometry GoodGood
Recommended Applications High-resolution SDS-PAGE, 2D-GE, Silver Staining, Protein SequencingStandard SDS-PAGE, Western Blotting

Experimental Protocols

The following protocols are for the preparation of DAP-crosslinked polyacrylamide gels for standard SDS-PAGE. DAP can be directly substituted for bis-acrylamide in most standard recipes without altering the polymerization protocols.[2][3]

Materials and Reagents
  • Acrylamide/N,N'-Diacryloylpiperazine (DAP) solution (30% T, 2.67% C)*

  • Tris-HCl buffers (1.5 M, pH 8.8 for resolving gel; 0.5 M, pH 6.8 for stacking gel)

  • Sodium Dodecyl Sulfate (SDS) (10% w/v)

  • Ammonium Persulfate (APS) (10% w/v, freshly prepared)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • Butanol, water-saturated

*To prepare a 30% T, 2.67% C Acrylamide/DAP stock solution, dissolve 29.2 g of acrylamide and 0.8 g of this compound in deionized water to a final volume of 100 ml. Filter and store at 4°C in the dark.

Protocol 1: Preparation of DAP-Crosslinked Resolving Gels

This protocol provides volumes for a standard 10 mL resolving gel. Adjust volumes as needed for your specific gel casting system.

Reagent8% Gel10% Gel12% Gel15% Gel
Deionized Water4.6 mL4.0 mL3.3 mL2.3 mL
30% Acrylamide/DAP2.7 mL3.3 mL4.0 mL5.0 mL
1.5 M Tris-HCl, pH 8.82.5 mL2.5 mL2.5 mL2.5 mL
10% SDS100 µL100 µL100 µL100 µL
10% APS100 µL100 µL100 µL100 µL
TEMED10 µL10 µL10 µL10 µL

Procedure:

  • Assemble the gel casting apparatus according to the manufacturer's instructions.

  • In a small beaker or tube, combine the deionized water, 30% Acrylamide/DAP solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS.

  • Gently swirl the mixture to ensure it is homogenous.

  • Just before casting, add the 10% APS and TEMED. Swirl gently to mix. TEMED catalyzes the polymerization, so proceed to the next step without delay.

  • Carefully pour the resolving gel solution into the gel cassette, leaving sufficient space for the stacking gel (approximately 2 cm).

  • Overlay the resolving gel with water-saturated butanol to ensure a flat surface.

  • Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the butanol overlay will be visible upon polymerization.

  • After polymerization, pour off the butanol and rinse the top of the gel with deionized water.

Protocol 2: Preparation of a 4% DAP-Crosslinked Stacking Gel

This protocol is for a 5 mL stacking gel, sufficient for two mini-gels.

ReagentVolume
Deionized Water3.05 mL
30% Acrylamide/DAP0.65 mL
0.5 M Tris-HCl, pH 6.81.25 mL
10% SDS50 µL
10% APS50 µL
TEMED5 µL

Procedure:

  • In a small beaker or tube, combine the deionized water, 30% Acrylamide/DAP solution, 0.5 M Tris-HCl (pH 6.8), and 10% SDS.

  • Gently swirl the mixture.

  • Add the 10% APS and TEMED immediately before pouring. Mix gently.

  • Pour the stacking gel solution on top of the polymerized resolving gel.

  • Insert the comb into the stacking gel, being careful to avoid trapping air bubbles.

  • Allow the stacking gel to polymerize for 30-45 minutes at room temperature.

  • Once polymerized, the gel is ready for sample loading and electrophoresis.

Visualizations

Experimental Workflow for SDS-PAGE with DAP-Crosslinked Gels

experimental_workflow cluster_prep Gel Preparation cluster_electrophoresis Electrophoresis cluster_analysis Post-Electrophoresis Analysis stock_solution Prepare 30% Acrylamide/DAP Stock Solution resolving_mix Mix Resolving Gel Components (Acrylamide/DAP, Tris pH 8.8, SDS) stock_solution->resolving_mix stacking_mix Mix Stacking Gel Components (Acrylamide/DAP, Tris pH 6.8, SDS) stock_solution->stacking_mix resolving_poly Add APS & TEMED Pour Resolving Gel resolving_mix->resolving_poly stacking_poly Add APS & TEMED Pour Stacking Gel & Insert Comb stacking_mix->stacking_poly sample_prep Prepare Protein Samples (Denature with SDS & Reducing Agent) load_sample Load Samples and Molecular Weight Markers sample_prep->load_sample run_gel Apply Electric Field (Run at Constant Voltage/Current) load_sample->run_gel protein_sep Proteins Separate by Molecular Weight run_gel->protein_sep stain_gel Stain Gel (Coomassie or Silver Staining) protein_sep->stain_gel destain_gel Destain Gel to Visualize Bands stain_gel->destain_gel analyze_results Image and Analyze Gel (e.g., Densitometry) destain_gel->analyze_results polymerization_pathway cluster_reactants Monomers cluster_initiators Initiation System cluster_products Polymerized Gel acrylamide Acrylamide polyacrylamide_chain Growing Polyacrylamide Chains acrylamide->polyacrylamide_chain monomer addition dap This compound (DAP) crosslinked_gel DAP-Crosslinked Polyacrylamide Gel Matrix dap->crosslinked_gel aps Ammonium Persulfate (APS) free_radical Sulfate Free Radical aps->free_radical catalyzed by TEMED temed TEMED free_radical->polyacrylamide_chain initiates polymerization polyacrylamide_chain->crosslinked_gel crosslinking by

References

Application Notes and Protocols for N,N'-Diacryloylpiperazine (DAP) Hydrogel Synthesis in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of N,N'-Diacryloylpiperazine (DAP) hydrogels as a promising platform for controlled drug delivery.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2] Their tunable physical properties, biocompatibility, and ability to encapsulate a wide range of therapeutic agents make them ideal candidates for drug delivery systems.[3][4] this compound (DAP) is a symmetrical and rigid di-acrylate crosslinker that can be utilized to fabricate hydrogels with unique structural and functional properties. The piperazine (B1678402) moiety introduces a pH-sensitive character to the hydrogel, making it a "smart" material that can respond to environmental changes, which is particularly advantageous for targeted drug release.[5]

These notes will detail the synthesis of DAP-crosslinked hydrogels via free-radical polymerization, methods for their characterization, and protocols for evaluating their drug loading and release capabilities.

Data Presentation

Table 1: Representative Swelling Ratios of Acrylamide-Based Hydrogels with Di-acrylate Crosslinkers
Hydrogel Formulation (Monomer:Crosslinker Molar Ratio)Swelling MediumEquilibrium Swelling Ratio (g/g)Reference
Poly(acrylamide) : N,N'-methylenebisacrylamide (99:1)Deionized Water25.3 ± 1.8Adapted from[6]
Poly(acrylamide) : Poly(ethylene glycol) diacrylate (98:2)Phosphate Buffered Saline (pH 7.4)18.7 ± 1.2Adapted from[7]
Poly(N-isopropylacrylamide) : this compound (95:5)Deionized Water (25°C)15.2 ± 0.9Hypothetical Data
Poly(N-isopropylacrylamide) : this compound (95:5)Deionized Water (37°C)9.8 ± 0.7Hypothetical Data
Table 2: Representative Drug Loading and Release Parameters for Hydrogel Systems
Hydrogel SystemModel DrugDrug Loading MethodLoading Efficiency (%)Release MechanismReference
Poly(ethylene oxide) HydrogelLidocaine HClIn situ loading>90Non-Fickian diffusion[8]
Poly(ethylene oxide) HydrogelDiclofenac SodiumPost-loading (swelling)20.68 ± 0.47Non-Fickian diffusion[8]
Chitosan/PVA HydrogelRanitidineFreeze-thaw98.66 ± 1.01Higuchi and Korsmeyer-Peppas[9]
This compound HydrogelDoxorubicinSwelling-diffusion85.0 ± 5.0pH-responsive, anomalous diffusionHypothetical Data
Table 3: Comparative Mechanical Properties of Swollen Hydrogels
Hydrogel TypeCrosslinkerCompressive Modulus (kPa)Tensile Strength (MPa)Reference
Poly(methacrylic acid-co-acrylamide)N,N'-methylenebisacrylamide15 - 30-[6]
Agar/Polyacrylamide Double Network--1.4[7]
Poly(ethylene glycol) Single NetworkTri-functional thiol175 - 1135-[10]
This compound-crosslinked PolyacrylamideThis compound50 - 2000.5 - 1.0Hypothetical Data

Experimental Protocols

Protocol 1: Synthesis of this compound (DAP) Crosslinked Hydrogel

This protocol describes the synthesis of a DAP-crosslinked poly(N-isopropylacrylamide) (PNIPAM) hydrogel, which is expected to exhibit thermo-responsive properties.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound (DAP)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Preparation of Pre-gel Solution:

    • In a glass vial, dissolve a specific amount of NIPAM monomer and DAP crosslinker in DI water to achieve the desired total monomer concentration and crosslinker molar ratio (e.g., 10% w/v total monomer, 5 mol% DAP).

    • Gently stir the solution until all components are fully dissolved.

  • Degassing:

    • Purge the pre-gel solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiation of Polymerization:

    • Add the initiator, APS (e.g., 0.5 mol% with respect to the total monomer), to the solution and mix gently.

    • Add the accelerator, TEMED (e.g., in a 1:1 molar ratio with APS), to the solution. Mix quickly and thoroughly.

  • Gelation:

    • Immediately pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for a sheet, or in a cylindrical mold).

    • Allow the polymerization to proceed at room temperature for several hours or overnight. The solution will turn into a solid gel.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of DI water for 2-3 days, changing the water frequently to remove unreacted monomers, initiator, and other impurities.[11]

  • Drying (Optional):

    • For characterization of the dry state or for certain loading procedures, the hydrogel can be dried. Freeze-drying (lyophilization) is recommended to preserve the porous structure. Alternatively, oven drying at a low temperature (e.g., 40°C) until a constant weight is achieved can be performed.

Protocol 2: Characterization of Swelling Behavior

Materials:

  • Synthesized and purified hydrogel

  • Deionized water or buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)

  • Analytical balance

  • Temperature-controlled incubator or water bath

Procedure:

  • Preparation:

    • Cut the purified hydrogel into small, uniform pieces (e.g., discs or squares).

    • Dry the hydrogel samples to a constant weight (Wd) using a freeze-dryer or oven.

  • Swelling Kinetics:

    • Immerse the dried hydrogel samples in the desired swelling medium (e.g., DI water or PBS) at a specific temperature.[6]

    • At regular time intervals, remove a hydrogel sample, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Ws).

    • Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.

  • Calculation of Swelling Ratio:

    • The swelling ratio (SR) is calculated using the following formula: SR (g/g) = (Ws - Wd) / Wd

    • Plot the swelling ratio as a function of time to determine the swelling kinetics.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes a passive drug loading method by swelling and a subsequent in vitro release study.

Materials:

  • Synthesized and purified hydrogel

  • Model drug (e.g., Doxorubicin, Ibuprofen)

  • Appropriate solvent for the drug

  • Phosphate Buffered Saline (PBS) at different pH values (e.g., 5.5 and 7.4)

  • UV-Vis spectrophotometer or HPLC

  • Shaking incubator

Procedure:

A. Drug Loading:

  • Prepare a solution of the model drug in a suitable solvent at a known concentration.

  • Immerse a pre-weighed dried hydrogel sample in the drug solution.

  • Allow the hydrogel to swell in the drug solution for a predetermined time (e.g., 24-48 hours) in a shaking incubator to facilitate drug diffusion into the hydrogel matrix.[8]

  • After loading, remove the hydrogel, rinse briefly with the solvent to remove surface-adhered drug, and dry it to a constant weight.

  • Determine the amount of drug loaded by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectrophotometry or HPLC. The drug loading efficiency can be calculated as: Loading Efficiency (%) = (Amount of drug in hydrogel / Initial amount of drug in solution) x 100

B. In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS pH 7.4 or 5.5) in a vial.

  • Place the vial in a shaking incubator at a constant temperature (e.g., 37°C).

  • At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (UV-Vis or HPLC).

  • Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[9][12]

Protocol 4: Biocompatibility Assessment (In Vitro Cytotoxicity)

This protocol provides a general method for assessing the in vitro cytotoxicity of the hydrogel using an MTT assay.

Materials:

  • Synthesized and purified hydrogel

  • Cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)

  • Cell culture medium (e.g., DMEM) with serum and antibiotics

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Preparation of Hydrogel Extracts:

    • Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving, if the material is stable).

    • Incubate the hydrogel in cell culture medium at a specific ratio (e.g., 0.1 g/mL) for 24-72 hours at 37°C to obtain extracts.[13]

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a specific density (e.g., 1 x 104 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Remove the old medium and replace it with the prepared hydrogel extracts. Include a negative control (fresh medium) and a positive control (a cytotoxic substance like dilute phenol).

  • Incubation:

    • Incubate the cells with the extracts for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, remove the extracts and add MTT solution to each well.

    • Incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability:

    • Cell viability is expressed as a percentage relative to the negative control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • A significant reduction in cell viability compared to the negative control indicates a cytotoxic effect.[14]

Mandatory Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Monomers NIPAM & DAP Monomers Mixing Mixing & Dissolution Monomers->Mixing Solvent DI Water Solvent->Mixing Initiator APS Degassing Degassing (N2 Purge) Initiator->Degassing Add after degassing Accelerator TEMED Accelerator->Degassing Add after degassing Mixing->Degassing Polymerization Free Radical Polymerization Degassing->Polymerization Purification Purification (Washing) Polymerization->Purification Hydrogel DAP Hydrogel Purification->Hydrogel

Caption: Workflow for the synthesis of this compound (DAP) crosslinked hydrogel.

Drug_Release_Mechanism cluster_hydrogel Hydrogel Matrix cluster_environment Physiological Environment cluster_process Release Process cluster_output Outcome Drug_Loaded Drug-Loaded DAP Hydrogel Swelling Hydrogel Swelling/ Network Relaxation Drug_Loaded->Swelling Stimulus External Stimulus (e.g., pH change) Stimulus->Drug_Loaded Diffusion Drug Diffusion Swelling->Diffusion Drug_Release Controlled Drug Release Diffusion->Drug_Release

Caption: Signaling pathway for stimuli-responsive drug release from DAP hydrogels.

Experimental_Workflow cluster_char Characterization cluster_drug Drug Delivery Evaluation cluster_bio Biocompatibility Start Synthesized DAP Hydrogel Swelling Swelling Studies Start->Swelling Mechanical Mechanical Testing Start->Mechanical Morphology Morphology (SEM) Start->Morphology Loading Drug Loading Swelling->Loading Cytotoxicity Cytotoxicity Assay Mechanical->Cytotoxicity Morphology->Cytotoxicity Release In Vitro Release Loading->Release Release->Cytotoxicity End Application Potential Assessed Cytotoxicity->End

Caption: Logical workflow for the comprehensive evaluation of DAP hydrogels for drug delivery.

References

Application Notes and Protocols: N,N'-Diacryloylpiperazine (DAP) Hydrogel for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of N,N'-Diacryloylpiperazine (DAP) hydrogels in tissue engineering and drug delivery. The protocols detailed below offer a foundational methodology for the fabrication and evaluation of these hydrogels.

Introduction

This compound (DAP) is a bifunctional monomer that can be polymerized to form crosslinked hydrogels. The piperazine (B1678402) ring in its structure imparts a degree of rigidity, often resulting in hydrogels with enhanced mechanical stiffness compared to more flexible crosslinkers. This property makes DAP-based hydrogels particularly interesting for tissue engineering applications where mechanical integrity is crucial, such as in cartilage or bone regeneration scaffolds. Furthermore, their porous structure and high water content make them suitable for drug delivery applications.

Data Presentation

Table 1: Mechanical Properties of Acrylamide-Based Hydrogels

While specific quantitative data for pure this compound hydrogels are not extensively available in the literature, the following table presents typical mechanical properties of polyacrylamide-based hydrogels, which can be used as a reference. The inclusion of DAP as a crosslinker is expected to yield properties towards the higher end of these ranges.

PropertyValueTest Method
Compressive Modulus 0.5 - 5.2 MPaUniaxial Compression
Fracture Stress Up to 5.2 MPaUniaxial Compression
Storage Modulus (G') 17 - 63 kPaOscillatory Rheometry
Table 2: Biocompatibility Data (MTT Assay)

The following data represents typical cell viability results from an MTT assay on hydrogel extracts, demonstrating the general biocompatibility of crosslinked polyacrylamide-based systems. Specific results for DAP hydrogels would require experimental validation.

Hydrogel Extract ConcentrationCell Viability (%)
Control (Culture Medium) 100
3% > 95
6% > 90
12% > 85
25% > 80
50% < 70
100% < 50

Note: According to ISO 10993-5, cell viability above 70% is considered non-cytotoxic.

Table 3: Drug Release Kinetics

The release of a model drug from hydrogel matrices often follows specific kinetic models. The table below summarizes the release exponent 'n' from the Korsmeyer-Peppas model, which indicates the mechanism of drug release.

Release Exponent (n)Drug Release Mechanism
~ 0.5 Fickian Diffusion
0.5 < n < 1.0 Anomalous (non-Fickian) Transport
1.0 Case II Transport (Zero-order release)

Experimental Protocols

Protocol 1: Synthesis of this compound (DAP) Hydrogel via Free-Radical Polymerization

This protocol describes a general method for synthesizing a DAP hydrogel. The final properties of the hydrogel can be tuned by varying the concentration of the monomer, crosslinker, and initiator.

Materials:

  • This compound (DAP)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Monomer Solution: Dissolve the desired amount of DAP and MBA in DI water. A typical starting concentration is 10-20% (w/v) total monomer. The ratio of DAP to MBA can be varied to control the crosslinking density.

  • Initiator and Accelerator: Prepare fresh aqueous solutions of APS (e.g., 10% w/v) and have TEMED ready.

  • Polymerization:

    • Degas the monomer solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add APS solution to the monomer solution (a typical concentration is 0.1-0.5% of the total monomer weight).

    • Add TEMED (typically a few microliters per milliliter of solution) to initiate the polymerization. The amount of TEMED will affect the speed of gelation.

    • Quickly vortex the solution and cast it into a mold of the desired shape (e.g., a petri dish or a custom-made mold).

    • Allow the polymerization to proceed at room temperature for at least 1 hour, or until a solid gel is formed.

  • Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of DI water or PBS to wash away unreacted monomers and other reagents.

    • Change the washing solution every 12-24 hours for at least 3 days to ensure complete purification.

  • Sterilization (for cell culture):

    • Sterilize the purified hydrogel by autoclaving (if thermally stable), UV irradiation, or by soaking in 70% ethanol (B145695) followed by extensive washing with sterile PBS.

Protocol 2: Mechanical Testing - Uniaxial Compression

Equipment:

  • Universal testing machine with a compression platen.

  • Cylindrical hydrogel samples of known dimensions.

Procedure:

  • Equilibrate the hydrogel samples in PBS at 37°C for at least 24 hours before testing.

  • Measure the diameter and height of the cylindrical sample.

  • Place the sample on the lower platen of the testing machine.

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures or reaches a predefined strain.

  • Record the stress-strain data.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

Protocol 3: Biocompatibility Assessment - MTT Assay (Indirect Extract Test)

Materials:

  • Sterile DAP hydrogel samples

  • Mammalian cell line (e.g., L929 fibroblasts, NIH 3T3)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare Hydrogel Extracts:

    • Incubate sterile hydrogel samples in cell culture medium at a ratio of 1 g of hydrogel per 10 mL of medium for 24 hours at 37°C.

    • Collect the medium (this is the 100% extract).

    • Prepare serial dilutions of the extract with fresh culture medium (e.g., 50%, 25%, 12.5%, 6.25%, 3.125%).

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Exposure to Extracts:

    • Remove the old medium and replace it with the prepared hydrogel extracts and controls (fresh medium as a negative control, and a cytotoxic agent as a positive control).

    • Incubate for 24 hours.

  • MTT Assay:

    • Remove the extracts and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability:

    • Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100.

Protocol 4: In Vitro Drug Release Study

Materials:

  • Drug-loaded DAP hydrogel

  • Release medium (e.g., PBS at a specific pH)

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Drug Loading: Drugs can be loaded into the hydrogel either by incorporating them into the monomer solution before polymerization or by soaking the pre-formed hydrogel in a drug solution.

  • Release Study:

    • Place a known amount of the drug-loaded hydrogel into a known volume of release medium.

    • Maintain the system at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification:

    • Measure the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Data Analysis:

    • Calculate the cumulative amount of drug released over time.

    • Plot the cumulative percentage of drug released versus time.

    • The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.

Mandatory Visualizations

Hydrogel_Synthesis_Workflow Monomer Monomer Solution (DAP + MBA in DI Water) Degas Degassing (Nitrogen Purge) Monomer->Degas Initiator Add Initiator (APS) Degas->Initiator Accelerator Add Accelerator (TEMED) Initiator->Accelerator Polymerization Polymerization & Gelation Accelerator->Polymerization Purification Purification (Washing in DI Water/PBS) Polymerization->Purification Sterilization Sterilization Purification->Sterilization Final_Hydrogel DAP Hydrogel Sterilization->Final_Hydrogel

Caption: Workflow for the synthesis of this compound (DAP) hydrogel.

Biocompatibility_Assay_Workflow start Start: Sterile Hydrogel extract Prepare Hydrogel Extracts start->extract expose Expose Cells to Extracts extract->expose seed Seed Cells in 96-well plate seed->expose mtt Add MTT Reagent expose->mtt incubate Incubate (4 hours) mtt->incubate dmso Add DMSO incubate->dmso read Read Absorbance (570 nm) dmso->read analyze Analyze Data (Calculate Cell Viability) read->analyze

Caption: Experimental workflow for the MTT biocompatibility assay.

Signaling_Pathway Scaffold Hydrogel Scaffold (e.g., DAP Hydrogel) Integrin Integrin Binding Scaffold->Integrin Cell Adhesion FAK Focal Adhesion Kinase (FAK) Integrin->FAK MAPK MAPK/ERK Pathway FAK->MAPK PI3K PI3K/Akt Pathway FAK->PI3K Gene_Expression Gene Expression MAPK->Gene_Expression PI3K->Gene_Expression Cell_Response Cellular Responses (Proliferation, Differentiation, Migration) Gene_Expression->Cell_Response

Application Notes and Protocols for Enzyme Immobilization using N,N'-Diacryloylpiperazine (DAP) Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immobilization of enzymes using N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent. This method offers a robust strategy for enhancing enzyme stability and reusability, critical for applications in biocatalysis, diagnostics, and pharmaceutical development.

Introduction

Enzyme immobilization is a crucial technique for the industrial application of biocatalysts, offering advantages such as enhanced stability, simplified product separation, and potential for continuous processing.[1][2] Crosslinking with bifunctional reagents is a common method to achieve covalent immobilization, providing strong and stable attachment of the enzyme to a support or to other enzyme molecules.[3]

This compound (DAP) is a homobifunctional crosslinking agent containing two acryloyl groups. These groups can react with nucleophilic residues on the enzyme surface, primarily the ε-amino groups of lysine (B10760008) residues, via a Michael addition reaction. This results in the formation of stable covalent bonds, effectively crosslinking the enzyme molecules to create insoluble and reusable biocatalysts. While DAP has been utilized in the context of polyacrylamide gel electrophoresis and graft-copolymerization of enzymes, its application as a direct crosslinker for creating immobilized enzyme preparations for biocatalysis is an area of growing interest.

Chemical Principle of Crosslinking

The immobilization of enzymes using this compound is based on the Michael addition reaction. The α,β-unsaturated carbonyl groups of the acryloyl moieties in DAP act as Michael acceptors. Nucleophilic groups on the enzyme surface, such as the primary amines of lysine residues, act as Michael donors. The reaction proceeds under mild conditions, typically at a neutral to slightly alkaline pH, where the amine groups are sufficiently nucleophilic.

G cluster_0 Michael Addition Reaction Enzyme Enzyme with Nucleophilic Group (e.g., Lysine -NH2) Intermediate Covalent Intermediate Enzyme->Intermediate Nucleophilic Attack DAP This compound (DAP) (Michael Acceptor) DAP->Intermediate Crosslinked_Enzyme Crosslinked Enzyme Intermediate->Crosslinked_Enzyme Second Nucleophilic Attack

Caption: Mechanism of enzyme crosslinking with DAP via Michael addition.

Experimental Protocols

The following protocols provide a general framework for the immobilization of enzymes using this compound. Optimization of parameters such as enzyme concentration, DAP concentration, pH, and reaction time is recommended for each specific enzyme.

Materials
  • Enzyme of interest (e.g., Lipase, Protease)

  • This compound (DAP)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0-8.0)

  • Bovine Serum Albumin (BSA) for standard curve

  • Bradford reagent for protein quantification

  • Substrate for enzyme activity assay

  • Stirring plate and stir bar

  • Centrifuge

  • Spectrophotometer

Protocol for Enzyme Immobilization by Crosslinking

This protocol describes the formation of cross-linked enzyme aggregates (CLEAs) using DAP.

  • Enzyme Solution Preparation: Dissolve the enzyme in phosphate buffer (pH 7.5) to a final concentration of 5-10 mg/mL. Centrifuge the solution to remove any insoluble material.

  • Crosslinking Reaction:

    • To the enzyme solution, slowly add a solution of this compound in a suitable solvent (e.g., a small amount of DMF or DMSO, followed by buffer) with gentle stirring. The final concentration of DAP should be optimized, typically in the range of 1-10 mM.

    • Continue stirring the reaction mixture at room temperature (25°C) or at 4°C for a defined period, typically 2-24 hours. The formation of a precipitate indicates the formation of cross-linked enzyme aggregates.

  • Recovery of Immobilized Enzyme:

    • Centrifuge the suspension at a moderate speed (e.g., 5,000 x g) for 10-15 minutes to pellet the immobilized enzyme.

    • Carefully decant the supernatant.

  • Washing:

    • Resuspend the pellet in fresh phosphate buffer.

    • Centrifuge again and discard the supernatant.

    • Repeat the washing step 2-3 times to remove any unreacted crosslinker and non-immobilized enzyme.

  • Storage: Resuspend the final washed pellet in a small volume of buffer and store at 4°C.

G cluster_1 Immobilization Workflow A Prepare Enzyme Solution B Add DAP Crosslinker Solution A->B C Incubate with Stirring (2-24h) B->C D Centrifuge to Collect Precipitate C->D E Wash Immobilized Enzyme D->E F Store at 4°C E->F

Caption: General workflow for enzyme immobilization using DAP.

Characterization of Immobilized Enzyme

3.3.1. Determination of Immobilization Yield

The immobilization yield is the percentage of the initial enzyme that has been successfully immobilized.

  • Measure the initial protein concentration of the enzyme solution before adding the crosslinker using the Bradford assay.

  • Collect the supernatant and all washing solutions after the immobilization and washing steps.

  • Measure the protein concentration in the combined supernatant and washings.

  • Calculate the immobilization yield using the following formula:

    Immobilization Yield (%) = [(Initial Protein - Protein in Supernatant & Washings) / Initial Protein] x 100

3.3.2. Enzyme Activity Assay

The activity of the immobilized enzyme should be compared to that of the free enzyme.

  • Prepare a suspension of the immobilized enzyme in the appropriate assay buffer.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress using a suitable method (e.g., spectrophotometry).

  • Calculate the specific activity (Units/mg of immobilized protein).

  • The activity recovery can be calculated as:

    Activity Recovery (%) = (Total activity of immobilized enzyme / Total activity of initial free enzyme) x 100

Quantitative Data Summary

The following table provides a hypothetical summary of expected results from an enzyme immobilization experiment using DAP. Actual results will vary depending on the enzyme and experimental conditions.

ParameterFree EnzymeImmobilized Enzyme with DAP
Immobilization Yield (%) N/A> 80%
Activity Recovery (%) 100%50 - 70%
Optimal pH 7.07.5
Optimal Temperature (°C) 4050
Thermal Stability (t½ at 60°C) 30 min120 min
Reusability (after 5 cycles) N/A> 70% of initial activity

Applications

Immobilized enzymes prepared with this compound can be utilized in various applications, including:

  • Biocatalysis: For the synthesis of fine chemicals, pharmaceuticals, and biofuels. The enhanced stability and reusability make the process more cost-effective.

  • Food Industry: In processes such as the production of high-fructose corn syrup, modification of fats and oils, and clarification of beverages.

  • Environmental Remediation: For the degradation of pollutants and toxins in wastewater.

  • Biosensors: As the biological recognition element for the detection of specific analytes.

Troubleshooting

ProblemPossible CauseSolution
Low Immobilization Yield Insufficient crosslinker concentration or reaction time.Increase DAP concentration or extend the incubation period.
Inappropriate pH for the crosslinking reaction.Optimize the pH of the buffer (typically between 7.0 and 8.5).
Low Activity Recovery Enzyme denaturation during crosslinking.Perform the reaction at a lower temperature (e.g., 4°C).
Steric hindrance of the active site.Optimize the enzyme to DAP ratio.
Leaching of Enzyme Incomplete crosslinking.Increase the crosslinker concentration or reaction time.

Conclusion

Immobilization using this compound as a crosslinker presents a promising method for enhancing the operational stability and reusability of enzymes. The Michael addition chemistry allows for a mild and efficient covalent attachment. By following the provided protocols and optimizing the key parameters, researchers can develop robust biocatalysts for a wide range of applications in science and industry. Further characterization of the immobilized enzyme's kinetic properties and long-term stability is recommended for specific applications.

References

Application Notes & Protocols: N,N'-Diacryloylpiperazine in Affinity Chromatography Matrix Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the purification of biomolecules, relying on the specific interaction between a target molecule and a ligand immobilized on a solid support. The choice of the crosslinking agent used to create the matrix is crucial as it dictates the mechanical stability, porosity, and biocompatibility of the support. N,N'-Diacryloylpiperazine (PDA), a bifunctional acrylamide (B121943) monomer, offers a rigid and hydrophobic crosslinking alternative to the more commonly used N,N'-methylenebisacrylamide. This rigidity can impart greater mechanical strength to the chromatography matrix, potentially allowing for higher flow rates during the purification process.

These application notes provide a generalized, adaptable framework for the preparation and use of a PDA-crosslinked affinity chromatography matrix. Due to the limited availability of specific published protocols for this exact application, the following sections combine established methodologies for hydrogel bead synthesis, functionalization, and ligand immobilization to propose a scientifically plausible workflow.

Principle of PDA-Crosslinked Matrix Preparation

The preparation of a PDA-crosslinked affinity matrix involves a multi-step process that begins with the synthesis of porous hydrogel beads. This is achieved through the copolymerization of a primary monomer (e.g., acrylamide), a functional monomer to provide sites for ligand attachment (e.g., acrylic acid or allylamine), and this compound as the crosslinker. The resulting functionalized beads are then activated to enable the covalent coupling of a specific affinity ligand.

Experimental Protocols

Protocol 1: Synthesis of Carboxyl-Functionalized PDA-Crosslinked Beads

This protocol describes the preparation of poly(acrylamide-co-acrylic acid) beads crosslinked with PDA using an inverse suspension polymerization technique.[1][2][3][4]

Materials:

  • Acrylamide

  • Acrylic acid

  • This compound (PDA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Sorbitan monooleate (Span 80)

  • Toluene or a suitable non-polar solvent

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Prepare the Organic Phase: In a baffled reactor vessel, prepare a solution of 1% (v/v) Span 80 in toluene. Stir vigorously with an overhead stirrer to create a stable emulsion.

  • Prepare the Aqueous Phase (Monomer Solution):

    • In a separate beaker, dissolve acrylamide (e.g., 10 g), acrylic acid (e.g., 1 g), and this compound (e.g., 0.5 g) in deionized water (e.g., 50 mL). The ratio of monomer to crosslinker can be varied to control the porosity and mechanical strength of the beads.

    • Degas the monomer solution by bubbling with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiate Polymerization:

    • Add the polymerization initiator, APS (e.g., 0.1 g dissolved in 1 mL of deionized water), to the monomer solution.

    • Add the polymerization accelerator, TEMED (e.g., 0.1 mL), to the monomer solution and mix gently.

  • Form the Emulsion: Immediately add the aqueous phase to the stirring organic phase. The stirring speed should be optimized to control the bead size.

  • Polymerization: Allow the polymerization to proceed for 2-4 hours at room temperature.

  • Bead Collection and Washing:

    • Stop the stirring and allow the beads to settle.

    • Decant the organic phase.

    • Wash the beads extensively with ethanol to remove any unreacted monomers and the organic solvent.

    • Wash the beads with deionized water.

  • Storage: Store the carboxyl-functionalized PDA-crosslinked beads in a suitable buffer (e.g., phosphate-buffered saline, PBS) with a bacteriostatic agent (e.g., 0.02% sodium azide) at 4°C.

Protocol 2: Ligand Immobilization to Carboxyl-Functionalized Beads via EDC/NHS Chemistry

This protocol describes the activation of the carboxyl groups on the synthesized beads and the subsequent coupling of a primary amine-containing ligand (e.g., a protein or peptide).[2][5][6][7][8]

Materials:

  • Carboxyl-functionalized PDA-crosslinked beads (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Wash Buffer (e.g., PBS with 0.5 M NaCl)

  • Affinity ligand with primary amine groups

Procedure:

  • Bead Preparation: Wash the carboxyl-functionalized beads with an excess of ice-cold deionized water and then with Activation Buffer.

  • Activation of Carboxyl Groups:

    • Resuspend the beads in Activation Buffer.

    • Prepare a fresh solution of EDC (e.g., 0.1 M) and NHS (e.g., 0.1 M) in Activation Buffer.

    • Add the EDC/NHS solution to the bead slurry and incubate with gentle mixing for 15-30 minutes at room temperature.

  • Washing: Quickly wash the activated beads with ice-cold Activation Buffer to remove excess EDC and NHS.

  • Ligand Coupling:

    • Immediately resuspend the activated beads in Coupling Buffer containing the affinity ligand at a desired concentration.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to the bead slurry and incubate for 1 hour at room temperature to block any unreacted NHS-ester groups.

  • Final Washing: Wash the beads extensively with Wash Buffer to remove non-covalently bound ligand, followed by a final wash with the intended storage buffer.

  • Storage: Store the affinity matrix at 4°C in a suitable buffer containing a bacteriostatic agent.

Data Presentation

The performance of a newly prepared affinity chromatography matrix should be thoroughly characterized. The following table provides a template for summarizing key quantitative data. The values presented are hypothetical and representative of typical affinity matrices.

ParameterDescriptionTypical Value Range
Bead Size Distribution The average diameter and uniformity of the synthesized beads.50 - 150 µm
Ligand Density The amount of immobilized ligand per unit volume of the matrix.1 - 10 mg/mL
Static Binding Capacity The maximum amount of target protein that can bind to the matrix under batch incubation conditions.10 - 50 mg/mL
Dynamic Binding Capacity The amount of target protein that binds to the matrix in a packed column at a specific flow rate before significant breakthrough occurs.[9]5 - 30 mg/mL (at 10% breakthrough)
Elution Efficiency The percentage of bound target protein that is recovered during the elution step.> 90%

Visualizations

Experimental Workflows and Logical Relationships

experimental_workflow cluster_synthesis Protocol 1: Matrix Synthesis cluster_immobilization Protocol 2: Ligand Immobilization cluster_application Affinity Chromatography Application prep_organic Prepare Organic Phase (Toluene + Span 80) emulsification Inverse Suspension Polymerization prep_organic->emulsification prep_aqueous Prepare Aqueous Phase (Acrylamide, Acrylic Acid, PDA) initiation Initiate Polymerization (APS + TEMED) prep_aqueous->initiation initiation->emulsification collection Collect and Wash Beads (Ethanol, Water) emulsification->collection storage1 Store Functionalized Beads collection->storage1 bead_prep Wash Functionalized Beads storage1->bead_prep Use in Protocol 2 activation Activate Carboxyl Groups (EDC/NHS) bead_prep->activation wash_activated Wash Activated Beads activation->wash_activated coupling Couple Affinity Ligand wash_activated->coupling quenching Quench Unreacted Sites (Tris Buffer) coupling->quenching final_wash Final Washing quenching->final_wash storage2 Store Affinity Matrix final_wash->storage2 packing Pack Column storage2->packing Use for Purification equilibration Equilibrate with Binding Buffer packing->equilibration loading Load Sample equilibration->loading washing Wash Unbound Proteins loading->washing elution Elute Target Protein washing->elution regeneration Regenerate Column elution->regeneration ligand_coupling_pathway Matrix PDA-Crosslinked Bead with Carboxyl Group (-COOH) EDC_NHS EDC + NHS (Activation) Matrix->EDC_NHS Step 1 ActivatedMatrix NHS-Ester Activated Matrix (-CO-NHS) EDC_NHS->ActivatedMatrix Step 2 Ligand Affinity Ligand with Primary Amine (-NH2) ActivatedMatrix->Ligand Step 3 (Nucleophilic Attack) ImmobilizedLigand Immobilized Ligand (Stable Amide Bond) Ligand->ImmobilizedLigand Step 4

References

Application Notes & Protocols: N,N'-Diacryloylpiperazine for Improved Silver Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver staining is a highly sensitive method for the detection of proteins in polyacrylamide gels, offering a significantly lower detection limit than Coomassie Brilliant Blue. However, traditional silver staining protocols can sometimes suffer from issues such as high background, which can obscure the detection of low-abundance proteins. The choice of crosslinking agent in the polyacrylamide gel matrix can have a significant impact on the quality of the subsequent silver stain. N,N'-Diacryloylpiperazine (DAP), also known as Piperazine diacrylamide (B3188283) (PDA), is a crosslinking agent that has been shown to offer advantages over the commonly used N,N'-methylene-bis-acrylamide (Bis).[1][2][3][4] Gels crosslinked with DAP exhibit increased mechanical strength and can lead to improved electrophoretic separation of proteins.[1][2] Critically, the use of DAP as a crosslinker has been reported to result in less background during silver staining, thereby improving the detection of protein bands.[1][2][3]

These application notes provide a detailed protocol for a standard, high-sensitivity silver staining procedure that is compatible with polyacrylamide gels crosslinked with this compound.

Mechanism of Improvement

While the precise mechanism for the reduced background in silver staining of DAP-crosslinked gels is not extensively detailed in the provided literature, it is understood that the chemical nature of the crosslinker influences the gel matrix's interaction with the silver ions. It is posited that the DAP crosslinker creates a more uniform and less reactive gel matrix with respect to the silver staining chemistry, leading to a lower non-specific deposition of silver and thus a clearer background.

Experimental Data

Table 1: Hypothetical Comparative Analysis of Silver Stained Gels

FeatureN,N'-methylene-bis-acrylamide (Bis) Crosslinked GelThis compound (DAP) Crosslinked Gel
Background Intensity (Arbitrary Units) HighLow
Signal-to-Noise Ratio LowerHigher
Lowest Detectable Protein Amount (ng) 1-2 ngPotentially <1 ng
Gel Handling Characteristics StandardIncreased Strength

Note: The values in this table are illustrative and should be replaced with experimental data.

Protocols

Polyacrylamide Gel Casting with this compound (DAP)

This protocol describes the preparation of a standard separating and stacking polyacrylamide gel using DAP as the crosslinker.

Materials:

  • Acrylamide/DAP solution (e.g., 30% w/v total acrylamide, with a specific %C of DAP)

  • Tris-HCl buffers (for separating and stacking gels)

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium persulfate (APS), 10% (w/v)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

Procedure:

  • Assemble Gel Casting Apparatus: Clean and assemble glass plates and spacers according to the manufacturer's instructions for your electrophoresis system.

  • Prepare Separating Gel Solution: In a small beaker, mix the appropriate volumes of acrylamide/DAP solution, separating gel buffer, SDS, and deionized water.

  • Initiate Polymerization: Add 10% APS and TEMED to the separating gel solution. Swirl gently to mix.

  • Cast Separating Gel: Immediately pour the separating gel solution between the glass plates to the desired height. Overlay with water or isopropanol (B130326) to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes.

  • Prepare Stacking Gel Solution: In a separate beaker, mix the acrylamide/DAP solution, stacking gel buffer, SDS, and deionized water.

  • Cast Stacking Gel: After the separating gel has polymerized, pour off the overlay. Add 10% APS and TEMED to the stacking gel solution, mix, and pour it on top of the separating gel. Insert the comb and allow the stacking gel to polymerize for 30-45 minutes.

Silver Staining Protocol for DAP-Crosslinked Gels

This is a robust and highly sensitive silver staining protocol suitable for gels crosslinked with DAP. For optimal results, use high-purity water and wear gloves throughout the procedure to prevent contamination.

Solutions:

  • Fixing Solution: 50% methanol, 10% acetic acid in deionized water.

  • Sensitizing Solution: 0.02% (w/v) sodium thiosulfate (B1220275) in deionized water.

  • Silver Solution: 0.1% (w/v) silver nitrate (B79036) in deionized water.

  • Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde (B43269) in deionized water.

  • Stopping Solution: 5% (v/v) acetic acid in deionized water.

Procedure:

  • Fixation: After electrophoresis, place the gel in a clean container with an adequate volume of Fixing Solution. Gently agitate for at least 30 minutes. Gels can be left in the fixing solution overnight.

  • Washing: Discard the fixing solution and wash the gel with deionized water for 10-15 minutes with gentle agitation. Repeat this wash step two more times.

  • Sensitization: Discard the wash water and add the Sensitizing Solution. Incubate for 1-2 minutes with gentle agitation.

  • Rinsing: Discard the sensitizing solution and quickly rinse the gel with two changes of deionized water for 1 minute each.

  • Silver Impregnation: Discard the rinse water and add the Silver Solution. Incubate for 20-30 minutes at room temperature with gentle agitation.

  • Rinsing: Discard the silver solution and quickly rinse the gel with two changes of deionized water for 1 minute each.

  • Development: Discard the rinse water and add the Developing Solution. Watch the gel closely as bands will start to appear within a few minutes. Agitate gently.

  • Stopping: When the desired band intensity is reached and before the background begins to darken significantly, discard the developing solution and add the Stopping Solution. Agitate for 10-15 minutes.

  • Final Wash and Storage: Discard the stopping solution and wash the gel with deionized water. The gel can be stored in deionized water at 4°C.

Visualizations

experimental_workflow cluster_gel_prep Gel Preparation cluster_staining Silver Staining Protocol cluster_analysis Analysis gel_casting Polyacrylamide Gel Casting (with DAP as crosslinker) electrophoresis Protein Electrophoresis gel_casting->electrophoresis fixation Fixation electrophoresis->fixation sensitization Sensitization fixation->sensitization silver_impregnation Silver Impregnation sensitization->silver_impregnation development Development silver_impregnation->development stopping Stopping development->stopping imaging Gel Imaging & Documentation stopping->imaging

Figure 1. Experimental workflow from gel preparation to final analysis.

logical_relationship cluster_cause Cause cluster_effect Effect dap Use of this compound (DAP) as a crosslinker improved_gel Improved Gel Matrix Properties (e.g., increased strength) dap->improved_gel leads to reduced_background Reduced Background in Silver Staining dap->reduced_background results in improved_detection Improved Protein Detection & Separation improved_gel->improved_detection contributes to reduced_background->improved_detection enables

Figure 2. Logical relationship of DAP improving silver staining.

References

Troubleshooting & Optimization

Technical Support Center: N,N'-Diacryloylpiperazine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Diacryloylpiperazine (DAP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during polymerization experiments with DAP.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and how is it used in polymerization?

This compound is a crosslinking agent that can be used as a substitute for N,N'-methylene-bis-acrylamide (bis-acrylamide) in the preparation of polyacrylamide gels. It is particularly advantageous for applications requiring high resolution, increased gel strength, and reduced background in silver staining procedures.

Q2: Can I use the same protocol for DAP as I do for bis-acrylamide?

Yes, in most cases, DAP can be directly substituted for bis-acrylamide in existing polymerization protocols without significant modifications to the procedure. However, optimization of reagent concentrations may be necessary to achieve the desired gel properties.

Q3: My DAP solution appears cloudy. What should I do?

Cloudiness may indicate incomplete dissolution or precipitation of DAP. Ensure that the solvent is pre-warmed slightly and that the solution is mixed thoroughly. If the problem persists, consider preparing a fresh stock solution and filtering it before use.

Q4: How does temperature affect polymerization with DAP?

Temperature is a critical factor in the rate of polymerization. Higher temperatures accelerate the reaction, but can also lead to a more brittle and opaque gel. Conversely, polymerization at low temperatures (e.g., 4°C) can result in turbid, porous, and inelastic gels. For reproducible results, it is crucial to maintain a consistent temperature during polymerization.[1]

Q5: What is the role of ammonium (B1175870) persulfate (APS) and TEMED in DAP polymerization?

Ammonium persulfate (APS) is the initiator that generates free radicals, while N,N,N',N'-tetramethylethylenediamine (TEMED) acts as a catalyst to accelerate the rate of free radical formation. The concentrations of both APS and TEMED directly influence the polymerization rate and the final properties of the gel.

Troubleshooting Guide for Uneven Polymerization

Uneven polymerization is a common issue that can manifest as a slanted or wavy interface between the stacking and resolving gels, distorted protein bands, or areas of the gel that fail to polymerize completely. The following guide details potential causes and their solutions.

Problem Potential Cause Recommended Solution
Swirling patterns or "schlieren" in the gel 1. Incomplete mixing of initiators: TEMED and APS were not thoroughly mixed with the monomer solution before casting.[1] 2. Polymerization is too rapid: Excessively high concentrations of initiators or a high ambient temperature can cause the gel to set before a uniform matrix can form.1. Ensure thorough mixing: After adding TEMED and APS, swirl the flask gently but completely for about 10-15 seconds to ensure a homogenous solution. Avoid vigorous shaking to prevent introducing oxygen, which inhibits polymerization.[1] 2. Optimize initiator concentration and temperature: Reduce the amount of TEMED and/or APS. Cast the gel at a controlled room temperature.
Gel polymerizes too slowly or not at all 1. Inhibitors present: Oxygen is a major inhibitor of free radical polymerization.[2] Dissolved oxygen in the solutions or exposure to air during casting can significantly slow or prevent polymerization. 2. Inactive reagents: APS solutions are unstable and should be prepared fresh daily. TEMED can oxidize over time and lose its catalytic activity. 3. Low temperature: Polymerization is significantly slower at lower temperatures. 4. Incorrect pH: The catalytic activity of TEMED is pH-dependent.1. Degas the monomer solution: Before adding the initiators, degas the acrylamide/DAP solution under a vacuum for at least 15 minutes.[2] When pouring the gel, do so slowly and evenly to minimize the introduction of air. Overlaying the gel with water, isopropanol (B130326), or butanol helps to create an anaerobic environment. 2. Use fresh reagents: Prepare a fresh 10% (w/v) APS solution daily. Store TEMED in a tightly sealed, dark bottle. 3. Control the temperature: Ensure all solutions are at room temperature (around 20-25°C) before initiating polymerization. 4. Check buffer pH: Verify the pH of your buffer system is appropriate for the polymerization reaction.
Uneven or slanted polymerization front 1. Uneven cooling or heating: Temperature gradients across the gel cassette during polymerization can cause different sections to polymerize at different rates. 2. Leakage from the casting apparatus: Loss of monomer solution from the bottom or sides of the gel cassette can alter the gel volume and lead to an uneven top surface. 3. Contaminated glass plates: Dirt, grease, or residual detergent on the glass plates can interfere with polymerization.1. Ensure uniform temperature: Cast gels in a location free from drafts and direct sunlight. Allow the gel to polymerize on a level surface. 2. Properly assemble the casting apparatus: Ensure the casting stand and clamps are correctly assembled to prevent any leaks. 3. Thoroughly clean glass plates: Wash glass plates with a laboratory-grade detergent, rinse extensively with deionized water, and finally rinse with ethanol (B145695) before air-drying.
Gel detaches from the glass plates 1. Dirty or improperly treated glass plates: Poor adhesion between the gel and the glass surface. 2. Excessive heat generation: A highly exothermic reaction, often due to high monomer or initiator concentrations, can cause the gel to shrink and pull away from the plates.1. Ensure plates are clean: Follow the cleaning procedure described above. For stronger adhesion, plates can be treated with a silanizing agent. 2. Reduce heat generation: Lower the concentration of the monomer and/or initiators to slow down the reaction rate.

Experimental Protocols

Standard Protocol for a 10% Resolving Polyacrylamide Gel using DAP

This protocol is for a standard mini-gel (e.g., 10 mL resolving gel). Adjust volumes as needed for your specific apparatus.

Materials:

  • Acrylamide/N,N'-Diacryloylpiperazine (40% stock solution, 37.5:1 ratio)

  • 1.5 M Tris-HCl, pH 8.8

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • Deionized Water

  • 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Isopropanol or water-saturated butanol

Procedure:

  • Assemble the Gel Cassette: Thoroughly clean and assemble the glass plates and casting stand according to the manufacturer's instructions.

  • Prepare the Resolving Gel Solution: In a small beaker or flask, combine the following:

    • Deionized Water: 4.0 mL

    • 1.5 M Tris-HCl, pH 8.8: 2.5 mL

    • 40% Acrylamide/DAP solution: 2.5 mL

    • 10% SDS: 100 µL

  • Degas the Solution: Place the beaker in a vacuum chamber and degas for at least 15 minutes to remove dissolved oxygen.

  • Initiate Polymerization: Add the following to the degassed solution and mix gently by swirling:

    • 10% APS: 100 µL

    • TEMED: 10 µL

  • Cast the Gel: Immediately and carefully pour the solution into the gel cassette up to the desired height for the resolving gel.

  • Overlay the Gel: Gently overlay the top of the monomer solution with a thin layer of isopropanol or water-saturated butanol to prevent contact with air.

  • Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay solution will be visible upon completion.

  • Prepare for Stacking Gel: Once polymerized, pour off the overlay and rinse the top of the gel several times with deionized water to remove any unpolymerized acrylamide.

Data Presentation

The following tables provide a summary of typical reagent concentrations and their effects on polymerization. These are starting points and may require optimization for your specific application.

Table 1: Initiator and Catalyst Concentrations

ReagentTypical Final ConcentrationEffect of Increasing ConcentrationEffect of Decreasing Concentration
Ammonium Persulfate (APS) 0.05% - 0.1% (w/v)Faster polymerization, shorter polymer chainsSlower polymerization, longer polymer chains
TEMED 0.05% - 0.1% (v/v)Faster polymerizationSlower polymerization

Table 2: Monomer and Crosslinker Concentration Effects

ParameterTypical RangeEffect of Increasing ValueEffect of Decreasing Value
Total Monomer (%T) 5% - 20%Smaller pore size, slower migrationLarger pore size, faster migration
Crosslinker (%C) 2% - 5%Smaller pore size (up to ~5%), increased gel strengthLarger pore size, decreased gel strength

Visualizations

Experimental Workflow for Polyacrylamide Gel Casting

G Workflow for Polyacrylamide Gel Casting cluster_prep Preparation cluster_poly Polymerization cluster_final Final Steps A Assemble Clean Glass Plates B Prepare Monomer Solution (Acrylamide, DAP, Buffer, SDS) A->B C Degas Monomer Solution B->C D Add APS and TEMED C->D E Pour Resolving Gel D->E F Overlay with Isopropanol/Butanol E->F G Allow to Polymerize F->G H Remove Overlay and Rinse G->H I Cast Stacking Gel H->I G Troubleshooting Uneven Polymerization cluster_causes Potential Causes cluster_solutions Solutions Start Uneven Polymerization Observed C1 Improper Mixing? Start->C1 C2 Polymerization Too Fast? Start->C2 C3 Oxygen Inhibition? Start->C3 C4 Temperature Gradients? Start->C4 C5 Contaminated Glassware? Start->C5 S1 Ensure Thorough but Gentle Mixing of Initiators C1->S1 S2 Reduce Initiator Concentration / Control Temp C2->S2 S3 Degas Solution and Overlay Gel C3->S3 S4 Polymerize on Level Surface Away from Drafts C4->S4 S5 Thoroughly Clean Glass Plates C5->S5

References

Technical Support Center: Optimizing N,N'-Diacryloylpiperazine for Enhanced Protein Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent to achieve sharper protein bands in polyacrylamide gel electrophoresis (PAGE).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and how does it differ from N,N'-methylenebisacrylamide (bis-acrylamide)?

This compound, also known as Piperazine (B1678402) di-Acrylamide (PDA), is a crosslinking agent used in the preparation of polyacrylamide gels.[1] Unlike the traditional crosslinker, bis-acrylamide, which has two amide groups separated by a single carbon, DAP's piperazine ring structure eliminates the hydrogen atoms of the amide groups. This structural difference is believed to be responsible for some of its advantageous properties in electrophoresis.[1]

Q2: What are the primary advantages of using DAP as a crosslinker in SDS-PAGE?

Using DAP as a substitute for bis-acrylamide can offer several benefits for protein electrophoresis:

  • Increased Gel Strength: Gels made with DAP, especially those with a low total acrylamide (B121943) concentration (%T), are mechanically stronger and easier to handle.[1]

  • Higher Resolution of Protein Bands: DAP-crosslinked gels can provide sharper protein bands, leading to improved resolution of protein spots, which is particularly beneficial in 2-D gel electrophoresis.[1]

  • Reduced Background with Silver Staining: Gels prepared with DAP exhibit lower background staining with silver stains, which can increase the sensitivity of protein detection.[1]

  • Decreased N-terminal Blockage: For applications like protein sequencing from gels, DAP has been observed to cause less N-terminal blockage.[1]

Q3: Can I directly substitute DAP for bis-acrylamide in my current gel recipes?

Yes, in many cases, DAP can be directly substituted for bis-acrylamide without the need to change existing polymerization protocols.[1][2] However, to achieve optimal results and the sharpest bands for your specific proteins of interest, some optimization of the DAP concentration is recommended.

Q4: What is the recommended concentration range for DAP in polyacrylamide gels?

The concentration of the crosslinker (%C) plays a critical role in determining the pore size of the polyacrylamide gel. For DAP, it is recommended to keep the crosslinker concentration at or below 5% C.[1] Exceeding this concentration can cause the gel to become opaque. Experimental data indicates that as the concentration of DAP increases from 2% to 5% C, the pore size of the gel decreases, leading to slower migration of proteins.[1] Interestingly, at concentrations above 5% C, the pore size begins to increase again.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered when optimizing DAP concentration for sharper protein bands.

Problem Potential Cause Recommended Solution
Fuzzy or Diffuse Protein Bands Suboptimal DAP Concentration: The crosslinker-to-monomer ratio may not be ideal for the size of your protein, leading to poor sieving.Perform a concentration optimization experiment by varying the %C of DAP between 2% and 5% while keeping the %T constant. Observe which concentration yields the sharpest bands for your protein of interest.
Incorrect Polymerization: Incomplete or uneven polymerization can result in a non-uniform gel matrix.Ensure fresh solutions of ammonium (B1175870) persulfate (APS) and TEMED are used. Degas the acrylamide solution before adding the polymerization initiators.
Distorted or "Smiling" Protein Bands Uneven Heat Distribution: The center of the gel may be running hotter than the edges, causing proteins in the center lanes to migrate faster.Run the gel at a lower voltage for a longer period. Ensure the electrophoresis apparatus is properly cooled, for instance by running it in a cold room or using a cooling unit.
Improper Gel Casting: Leaks between the glass plates or an uneven gel surface can distort the electric field.Ensure the gel casting apparatus is assembled correctly and is leak-free. Overlay the resolving gel with a thin layer of water or isopropanol (B130326) to ensure a flat surface.
Proteins Migrating Faster or Slower Than Expected Incorrect Pore Size: The %T or %C of the gel is not appropriate for the molecular weight range of your proteins.Adjust the total acrylamide concentration (%T) to better suit your protein's size. Remember that as %C of DAP increases from 2% to 5%, protein migration will slow down.[1]
Gel is Opaque or Brittle Excessive DAP Concentration: Using a DAP concentration significantly above 5% C can lead to gel opacity.[1]Prepare a new gel with a DAP concentration within the recommended 2-5% C range.
Poor Quality Reagents: Old or impure acrylamide, DAP, or other reagents can affect gel quality.Use high-purity, electrophoresis-grade reagents. Store stock solutions properly, protected from light and at the recommended temperature.

Experimental Protocols

Detailed Methodology for Optimizing DAP Concentration

This protocol outlines the steps to systematically determine the optimal DAP concentration for achieving the sharpest protein bands for your specific application.

1. Preparation of Stock Solutions:

  • 30% Acrylamide/DAP Stock Solution (30% T, 2.67% C):

    • Dissolve 146.0 g of acrylamide and 4.0 g of this compound (DAP) in distilled water to a final volume of 500 ml.[1]

    • Filter the solution through a 0.45 µm filter.

    • Store in a dark bottle at 4°C for up to one month.

  • Resolving Gel Buffer (1.5 M Tris-HCl, pH 8.8)

  • Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) (Prepare fresh daily)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

2. Experimental Design for Optimization:

To find the optimal DAP concentration, you will cast a series of gels with varying crosslinker percentages (%C) while keeping the total monomer concentration (%T) constant. A good starting point is to use a %T that you would typically use for separating your protein of interest with bis-acrylamide.

Table 1: Example Recipes for a 10% T Resolving Gel with Varying %C of DAP (for a 10 mL gel volume)

%C of DAP30% Acrylamide/DAP Stock (mL)1.5 M Tris-HCl, pH 8.8 (mL)10% SDS (µL)Distilled Water (mL)10% APS (µL)TEMED (µL)
2.0% 3.332.51004.05010
2.5% 3.332.51004.05010
3.0% 3.332.51004.05010
3.5% 3.332.51004.05010
4.0% 3.332.51004.05010
4.5% 3.332.51004.05010
5.0% 3.332.51004.05010

Note: To achieve different %C values, you will need to prepare separate 30% T stock solutions with the desired acrylamide to DAP ratio.

The formula to calculate the amount of DAP for a desired %C in a stock solution is: g DAP = (%C / 100) * (g Acrylamide + g DAP)

3. Gel Casting Procedure:

  • Assemble the gel casting apparatus according to the manufacturer's instructions.

  • In a small beaker or tube, combine the acrylamide/DAP stock solution, resolving gel buffer, SDS, and distilled water for one of the desired %C concentrations from Table 1.

  • Degas the solution for at least 15 minutes under vacuum to remove dissolved oxygen, which can inhibit polymerization.

  • Add the fresh 10% APS and TEMED to initiate polymerization. Swirl gently to mix.

  • Immediately pour the resolving gel solution between the glass plates to the desired height.

  • Carefully overlay the resolving gel with a thin layer of water-saturated butanol or isopropanol to ensure a flat surface.

  • Allow the gel to polymerize for 30-60 minutes. A sharp interface between the gel and the overlay indicates polymerization is complete.

  • Pour off the overlay and rinse the top of the gel with distilled water.

  • Prepare the stacking gel solution using the stacking gel buffer.

  • Pour the stacking gel on top of the polymerized resolving gel and insert the comb.

  • Allow the stacking gel to polymerize for 20-30 minutes.

4. Electrophoresis and Analysis:

  • Once the gel has completely polymerized, remove the comb and assemble the gel in the electrophoresis apparatus.

  • Fill the inner and outer chambers with running buffer.

  • Load your protein samples and a molecular weight marker.

  • Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

  • After electrophoresis, carefully remove the gel from the cassette and proceed with your desired staining protocol (e.g., Coomassie Blue or silver staining).

  • Visually compare the sharpness of the protein bands across the different DAP concentrations to determine the optimal %C for your specific protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_stocks Prepare Stock Solutions (Acrylamide/DAP, Buffers) design_exp Design Experiment (Vary %C of DAP) prep_stocks->design_exp cast_gels Cast Gels with Different DAP %C design_exp->cast_gels load_samples Load Samples & Run Electrophoresis cast_gels->load_samples stain_gel Stain Gel load_samples->stain_gel analyze_bands Analyze Band Sharpness stain_gel->analyze_bands determine_optimal Determine Optimal DAP Concentration analyze_bands->determine_optimal

Caption: Experimental workflow for optimizing DAP concentration.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Protein Band Resolution cause1 Suboptimal DAP %C start->cause1 cause2 Polymerization Issues start->cause2 cause3 Electrophoresis Conditions start->cause3 solution1 Vary DAP %C (2-5%) cause1->solution1 solution2 Use Fresh APS/TEMED Degas Acrylamide cause2->solution2 solution3 Optimize Voltage/Cooling cause3->solution3

Caption: Troubleshooting logic for poor band resolution.

References

Reducing background staining in N,N'-Diacryloylpiperazine gels.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N'-Diacryloylpiperazine (DAP) Gels

Welcome to the technical support center for this compound (DAP) crosslinked polyacrylamide gels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on reducing background staining.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a different background staining pattern with DAP-crosslinked gels compared to traditional N,N'-methylenebisacrylamide (BIS) gels?

A1: this compound (DAP, also known as Piperazine (B1678402) di-Acrylamide or PDA) offers several advantages over BIS, including reduced background, particularly with silver staining.[1][2] This is attributed to its chemical structure; the piperazine ring in DAP eliminates the amide groups that are thought to contribute to background noise by non-specifically binding silver ions.[1] While this property is beneficial, differences in gel matrix properties can sometimes lead to altered staining behavior with other dyes like Coomassie Brilliant Blue. Factors such as pore size, hydrophilicity, and dye-matrix interactions can vary, requiring optimization of standard protocols.

Q2: Can I use my standard Coomassie Brilliant Blue staining protocol for DAP-crosslinked gels?

A2: While you can use standard Coomassie protocols as a starting point, optimization is often necessary. DAP gels may require adjustments in fixation, staining, and destaining times to achieve a low background and high signal-to-noise ratio.[3] A common issue is insufficient removal of SDS from the gel matrix, which can interfere with dye binding and lead to high background.[4][5]

Q3: Is DAP compatible with silver staining?

A3: Yes, DAP was specifically developed to improve the sensitivity of silver staining by reducing background noise.[1] The absence of the amide groups found in BIS crosslinkers is hypothesized to be the reason for this improvement.[1] Standard silver staining protocols can generally be used, but as with any technique, minor optimization may be required for your specific application.

Q4: What are the primary causes of a blotchy or speckled background on my stained gel?

A4: A blotchy or speckled background is often due to physical contaminants or precipitation. Common causes include:

  • Precipitated Stain: The Coomassie dye solution may have precipitated. It is crucial to filter the staining solution before use.[6]

  • Particulates in the Gel: Dust or other particulates may have been trapped in the gel during polymerization. Ensure all solutions are filtered and glassware is impeccably clean.[7]

  • Mishandling: Touching the gel with bare hands can transfer oils and proteins, leading to blotches. Always wear gloves.[7]

  • Incomplete Reagent Mixing: If gel components like APS or TEMED are not mixed thoroughly, it can lead to uneven polymerization, affecting the gel matrix and subsequent staining.[8]

Troubleshooting Guide: High Background Staining

This guide provides a systematic approach to diagnosing and solving high background staining in DAP-crosslinked gels.

Visual Troubleshooting Workflow

The following diagram illustrates a decision-making workflow to identify the root cause of high background staining and find the appropriate solution.

Troubleshooting_Workflow Troubleshooting Workflow for High Background Staining Start High Background Staining Observed Decision_Pattern What is the staining pattern? Start->Decision_Pattern Path_Uniform Uniformly High Background Decision_Pattern->Path_Uniform Uniform Path_Blotchy Speckled or Blotchy Background Decision_Pattern->Path_Blotchy Speckled / Blotchy Cause_Destain Cause: Insufficient Destaining Path_Uniform->Cause_Destain Cause_Contamination Cause: Reagent Contamination (Stain, Water, Buffers) Path_Uniform->Cause_Contamination Cause_SDS Cause: Residual SDS in Gel Path_Uniform->Cause_SDS Solution_Destain Solution: • Increase destaining time. • Increase volume of destain solution. • Add adsorbent (e.g., Kimwipes) to destain. Cause_Destain->Solution_Destain Solution_Contamination Solution: • Prepare fresh reagents. • Use high-purity water (>18 MΩ·cm). • Filter stain solution before use. Cause_Contamination->Solution_Contamination Solution_SDS Solution: • Increase number and duration of pre-staining water washes (3x 15 min). • Ensure thorough fixing step. Cause_SDS->Solution_SDS Cause_Precipitate Cause: Precipitated Stain Path_Blotchy->Cause_Precipitate Cause_Handling Cause: Gel Mishandling or Dirty Equipment Path_Blotchy->Cause_Handling Solution_Precipitate Solution: • Filter stain solution (0.22-0.45 µm filter). • Ensure stain is fully dissolved. Cause_Precipitate->Solution_Precipitate Solution_Handling Solution: • Always wear gloves. • Clean glass plates and casting equipment meticulously. • Rinse wells before loading. Cause_Handling->Solution_Handling

Caption: Troubleshooting decision tree for high background staining.

Quantitative Data Summary

Optimizing the duration of each step is critical. The following table provides a general comparison of protocol timings that can be used as a starting point for optimization.

StepStandard Protocol (BIS Gels)Recommended Starting Point (DAP Gels)Key Optimization Variable
Pre-Stain Wash 1 x 5 min (Water)3 x 15 min (Water)[5]Duration and number of washes to remove SDS
Fixation 30-60 min30-60 minDuration
Staining Time 1 hour1 hourDuration
Destaining Time 2-4 hours (with changes)3-6 hours (with changes)Duration, volume, and frequency of solution changes
Final Wash 30 min (Water)1-2 hours (Water)[5]Duration

Experimental Protocols

Protocol 1: Optimized Coomassie Staining for DAP-Crosslinked Gels

This protocol is designed to minimize background by ensuring the thorough removal of interfering substances like SDS.

Reagents:

  • Fixing Solution: 50% Methanol, 10% Acetic Acid, 40% Ultrapure Water[6]

  • Staining Solution: 0.1% Coomassie Brilliant Blue R-250 in 50% Methanol, 10% Acetic Acid (Filter through a 0.45 µm filter before use)

  • Destaining Solution: 45% Methanol, 10% Acetic Acid, 45% Ultrapure Water[6]

  • Final Wash Solution: 5% Acetic Acid[6]

  • Ultrapure Water (>18 MΩ·cm resistance)[4]

Methodology:

  • Post-Electrophoresis Wash: After electrophoresis, carefully remove the gel from the cassette and place it in a clean container. Wash the gel three times with a large volume of ultrapure water for 15 minutes each on a gentle rocker. This step is critical for removing residual SDS.[5]

  • Fixation: Discard the water and add enough Fixing Solution to completely submerge the gel. Incubate for at least 30 minutes with gentle agitation.[6] For thicker gels, extend this time to 60 minutes.

  • Staining: Decant the Fixing Solution and add the filtered Staining Solution. Gently agitate for 1 hour at room temperature.[5]

  • Destaining: Remove the Staining Solution. Add Destaining Solution and agitate. Change the destain solution every 1-2 hours until the background is clear and protein bands are sharp. To accelerate destaining, a piece of adsorbent material (e.g., Kimwipe rolled into a ball) can be added to the container.

  • Final Wash & Storage: Once the desired background is achieved, wash the gel in 5% Acetic Acid for at least 1 hour. The gel can be stored in this solution at 4°C.[6]

Protocol 2: Logical Steps for Reducing Non-Specific Binding

Non-specific binding of staining reagents to the gel matrix is a primary cause of background. The following logical steps can be applied to systematically reduce it.

Logical_Relationships Factors Influencing Staining Specificity Purity Purity of Reagents (Water, Acrylamide, DAP) Intermediate_Matrix Reduced Matrix Reactivity Purity->Intermediate_Matrix Washing Thorough Washing Steps (Pre- and Post-Staining) Washing->Intermediate_Matrix Stain_Prep Proper Stain Preparation (Filtering, Freshness) Intermediate_Dye Lower Free Dye Concentration Stain_Prep->Intermediate_Dye Destain_Opt Destaining Optimization (Time, Volume) Destain_Opt->Intermediate_Dye Outcome_Background Decreased Background Staining Intermediate_Matrix->Outcome_Background Intermediate_Dye->Outcome_Background Outcome_Signal Improved Signal-to-Noise Ratio Outcome_Background->Outcome_Signal

Caption: Key factors and their relationships in reducing background.

References

Technical Support Center: Enhancing Polyacrylamide Gel Mechanical Strength with Polydopamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the mechanical strength of polyacrylamide (PAM) gels using polydopamine (PDA). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of polyacrylamide-polydopamine (PAM-PDA) hydrogels.

Problem Possible Cause(s) Suggested Solution(s)
Gel is too soft or does not polymerize - Incomplete polymerization.- Ensure all reagents, especially the initiator (e.g., APS) and accelerator (e.g., TEMED), are fresh and used at the correct concentrations.[1][2] - De-gas the monomer solution before adding the initiator and accelerator to remove dissolved oxygen, which can inhibit free-radical polymerization. - Check the pH of the reaction mixture; optimal polymerization of acrylamide (B121943) typically occurs at a specific pH range.
Gel is brittle and fractures easily - Excessive crosslinker concentration.- Reduce the concentration of the crosslinking agent (e.g., BIS or MBAA). A lower crosslinker ratio can lead to a more flexible network.[2] - Optimize the PDA concentration. While PDA enhances strength, an improper ratio might affect the overall network structure.
Inconsistent mechanical properties between batches - Variation in dopamine (B1211576) polymerization.- Strictly control the pH and reaction time for the oxidative self-polymerization of dopamine to ensure consistent PDA formation. A pH of around 8.5 to 11 is often used.[1][2] - Ensure uniform mixing of the dopamine solution before and during the addition of the acrylamide pre-polymer solution.
Poor adhesion of the hydrogel - Insufficient PDA incorporation or functionality.- Increase the concentration of dopamine hydrochloride in the initial step.[3][4] - Ensure the pH is alkaline (e.g., pH 9-11) to promote the oxidation and polymerization of dopamine, which is crucial for its adhesive properties.[1][2]
Gel color is not the expected light brown/brown - Incomplete or excessive dopamine oxidation.- Adjust the pH of the dopamine solution; a more alkaline pH will accelerate the color change.[2] - Control the reaction time for dopamine polymerization before adding the acrylamide components. The solution should turn from colorless to brown.[2]

Frequently Asked Questions (FAQs)

Q1: How does polydopamine improve the mechanical strength of polyacrylamide gels?

A1: Polydopamine enhances the mechanical properties of polyacrylamide gels primarily through the formation of a dual-network hydrogel. The PDA network, formed through the oxidative self-polymerization of dopamine, intertwines with the polyacrylamide network. This dual structure is reinforced by non-covalent interactions, such as hydrogen bonds between the catechol groups of PDA and the amide groups of PAM, as well as π-π stacking.[3][4][5] These interactions provide additional energy dissipation mechanisms, leading to increased toughness, tensile strength, and elongation at break.[3][4]

Q2: What is the optimal concentration of dopamine to use?

A2: The optimal concentration of dopamine can vary depending on the specific application and desired properties. However, literature suggests that PDA concentrations in the range of 0.1–0.2 wt% relative to the acrylamide monomer can significantly improve adhesion and mechanical strength.[1] One study demonstrated super stretchability with a dopamine to acrylamide weight ratio of 0.8 wt%.[5] It is recommended to perform a concentration-dependent study to determine the optimal ratio for your specific system.

Q3: What is the role of pH in the synthesis of PAM-PDA hydrogels?

A3: The pH plays a critical role in the polymerization of dopamine. An alkaline pH (typically between 8.5 and 11) is necessary to induce the oxidative self-polymerization of dopamine into polydopamine.[1][2] This step is essential for the formation of the secondary PDA network that reinforces the polyacrylamide gel.

Q4: Can the mechanical properties of PAM-PDA gels be tuned?

A4: Yes, the mechanical properties can be tuned by adjusting several factors, including the concentration of acrylamide, the crosslinker (e.g., BIS or MBAA) to acrylamide ratio, and the concentration of dopamine.[5][6] Increasing the dopamine content generally leads to higher toughness and tensile strength up to an optimal point.[5]

Q5: Are PAM-PDA hydrogels biocompatible?

A5: Polydopamine is known for its excellent biocompatibility, and its incorporation into polyacrylamide gels is generally considered to maintain or even enhance the biocompatibility of the material.[7][8] This makes PAM-PDA hydrogels promising for various biomedical applications, including tissue engineering and drug delivery.[3][4][7][8]

Experimental Protocols

Protocol 1: Preparation of a Standard PAM-PDA Hydrogel

This protocol is adapted from methodologies described in the literature for creating a PAM-PDA dual-network hydrogel.[1][2]

Materials:

  • Dopamine hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Acrylamide (AM)

  • N,N′-methylenebisacrylamide (BIS or MBAA)

  • Ammonium persulfate (APS) or Potassium persulfate (KPS)

  • N,N,N′,N′-tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure:

  • Dopamine Polymerization:

    • Prepare a 10 mL solution of sodium hydroxide with a pH adjusted to between 9 and 11.

    • Dissolve 4 mg of dopamine hydrochloride in the NaOH solution.

    • Stir the solution at 1000 rpm for approximately 20 minutes to facilitate the oxidative self-polymerization of dopamine. The solution should turn from colorless to brown.[1][2]

  • Polyacrylamide Precursor Solution:

    • In a separate container, dissolve 2.5 g of acrylamide monomer and 6 mg of BIS crosslinker in a small amount of deionized water.

    • Add the initiator (e.g., 0.25 g of APS or 200 mg KPS) to this solution.[1][2]

  • Gel Formation:

    • Add the acrylamide precursor solution to the dopamine solution.

    • Immediately add the accelerator (20 µL of TEMED) to the combined solution and mix thoroughly.[1]

    • Pour the final solution into a mold and allow it to polymerize. Polymerization is typically carried out at a controlled temperature (e.g., in a refrigerator at 4°C to prevent bubble formation) for several hours to days to ensure complete reaction.[2]

Data on Mechanical Properties

The incorporation of PDA significantly enhances the mechanical properties of PAM hydrogels. The table below summarizes representative data from the literature.

Hydrogel CompositionTensile StrengthElongation at BreakFracture ToughnessReference
Pure PAMLowerLowerLower[3][4]
PAM-PDA> 2x higher than pure PAM> 2x higher than pure PAM~10-15x higher than hAM[3][4][7]
PDA/PAM-toughened hAM492.31% increase vs. pure hAM154.15% increase vs. pure hAM~15x higher than untreated hAM[7][8]

hAM: human amniotic membrane

Visualizations

experimental_workflow cluster_pda PDA Network Formation cluster_pam PAM Precursor Preparation cluster_gelation Gel Formation dopamine Dopamine HCl stir Stirring (20 min) dopamine->stir naoh NaOH Solution (pH 9-11) naoh->stir pda_solution Brown PDA Solution stir->pda_solution mix Mixing pda_solution->mix am Acrylamide (AM) pam_precursor PAM Precursor Solution am->pam_precursor bis Crosslinker (BIS) bis->pam_precursor initiator Initiator (APS/KPS) initiator->pam_precursor pam_precursor->mix mold Pour into Mold mix->mold temed Accelerator (TEMED) temed->mix polymerize Polymerization (4°C) mold->polymerize final_gel PAM-PDA Hydrogel polymerize->final_gel

Caption: Experimental workflow for the synthesis of a PAM-PDA dual-network hydrogel.

strengthening_mechanism cluster_components Hydrogel Components cluster_interactions Strengthening Interactions pam Polyacrylamide (PAM) Chains (-CH2-CH(CONH2)-)n h_bond Hydrogen Bonding (PAM Amide <=> PDA Catechol) pam->h_bond entanglement Physical Entanglement (Dual Network) pam->entanglement pda Polydopamine (PDA) Network (Catechol & Amine Groups) pda->h_bond pi_stack π-π Stacking (PDA Aromatic Rings) pda->pi_stack pda->entanglement improved_strength Improved Mechanical Strength (Toughness, Tensile Strength, Elasticity) h_bond->improved_strength pi_stack->improved_strength entanglement->improved_strength

Caption: Mechanism of mechanical reinforcement in PAM-PDA hydrogels.

References

Technical Support Center: Improving Reproducibility of Protein Separation with N,N'-Diacryloylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Diacryloylpiperazine (DAP), a superior crosslinker for polyacrylamide gel electrophoresis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the reproducibility and quality of protein separation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and how does it differ from N,N'-methylenebisacrylamide (bis-acrylamide)?

This compound (DAP), also known as Piperazine (B1678402) di-Acrylamide (PDA), is a crosslinking agent used in the polymerization of polyacrylamide gels for protein electrophoresis. Unlike the more common bis-acrylamide, which has two amide groups separated by a single carbon, DAP's piperazine ring structure eliminates the hydrogen atoms of the amide groups. This structural difference offers several advantages, including increased gel strength, improved resolution of protein spots, and significantly reduced background in silver staining procedures.

Q2: Can I directly substitute DAP for bis-acrylamide in my current protocols?

Yes, in most cases, DAP can be directly substituted for bis-acrylamide without the need for major changes to your existing polymerization protocols. The same catalysts, such as ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED), are used to initiate polymerization. However, it is important to adhere to recommended concentration ranges to avoid issues like gel opacity.

Q3: What are the main advantages of using DAP in protein separation?

Using DAP as a crosslinker offers several key benefits that contribute to improved reproducibility and resolution in protein separation:

  • Increased Gel Strength: Gels made with DAP are physically more robust, especially at lower total monomer concentrations (%T). This makes them easier to handle, particularly in techniques like 2-D electrophoresis.

  • Reduced Background with Silver Staining: The chemical structure of DAP is less prone to alkaline hydrolysis under the high pH conditions of silver staining, resulting in a clearer background and improved signal-to-noise ratio.[1]

  • Enhanced Resolution: DAP-crosslinked gels can provide sharper protein bands and better separation, especially for high molecular weight proteins and in 2-D gel electrophoresis.

  • Improved Stability for 2-D Gels: Tube gels crosslinked with DAP can be stored for up to a month at 4°C without the precipitation of urea.

Q4: Is DAP compatible with downstream applications like Western blotting and mass spectrometry?

Yes, DAP is compatible with downstream applications. The increased gel strength facilitates cleaner and more efficient protein transfer to membranes for Western blotting. For mass spectrometry, the reduced background staining associated with DAP can lead to cleaner spectra, although, as with any staining method, specific protocols should be followed to ensure compatibility.

Troubleshooting Guides

This section addresses common issues that may arise during the use of DAP-crosslinked gels and provides solutions to resolve them.

ProblemPossible Cause(s)Recommended Solution(s)
Gel appears opaque or cloudy after polymerization. The concentration of DAP (%C) is too high.Maintain the DAP crosslinker concentration at or below 5%C. Higher concentrations can cause the gel to become opaque.
High background in silver-stained gels. Use of bis-acrylamide as a crosslinker, which is susceptible to alkaline hydrolysis.Substitute bis-acrylamide with DAP. DAP is more resistant to the high pH conditions of silver staining, reducing the chemical reactions that lead to background staining.[1] Ensure all reagents are of high purity and use high-purity water.
Poor separation of high molecular weight proteins. The pore size of the gel is not optimal for large proteins.For high molecular weight proteins, use a lower percentage of total acrylamide (B121943) (%T) to create a larger pore size. DAP provides increased gel strength even at lower %T, making it ideal for this application. Consider using a gradient gel to resolve a wider range of protein sizes.
Gel polymerization is too fast or too slow. Incorrect concentration of catalysts (APS and TEMED). Temperature of the gel solution.Adjust the concentrations of APS and TEMED. For slower polymerization, slightly reduce the amount of catalysts or cool the gel solution. For faster polymerization, increase the catalyst concentration. Polymerization time is temperature-dependent; cooler temperatures will slow down the process.[2]
"Smiling" or distorted protein bands. Uneven heat distribution across the gel during electrophoresis.Run the gel at a lower voltage to reduce heat generation. Ensure the electrophoresis apparatus is properly cooled, for example, by running it in a cold room or using a cooling unit. Ensure the running buffer is not too warm.
Bands are smeared or not sharp. Incomplete polymerization of the gel. Incorrect buffer concentrations. Sample overload.Ensure the gel has had sufficient time to polymerize completely. Confirm that all reagents, especially APS and TEMED, are fresh. Use fresh, correctly formulated running and sample buffers.[3] Reduce the amount of protein loaded into each well.

Experimental Protocols

Protocol for Casting a DAP-Crosslinked Polyacrylamide Gel

This protocol provides a detailed method for casting a standard 1.5 mm thick mini-gel using DAP as the crosslinker.

1. Materials and Reagents:

  • Acrylamide/DAP stock solution (e.g., 30% T, 2.67% C)

  • Separating gel buffer (1.5 M Tris-HCl, pH 8.8)

  • Stacking gel buffer (0.5 M Tris-HCl, pH 6.8)

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water

  • Isopropanol (B130326) or water-saturated butanol

2. Casting the Separating Gel:

  • Assemble the gel casting apparatus according to the manufacturer's instructions. Ensure the glass plates are clean and free of leaks.

  • In a small beaker or conical tube, prepare the separating gel solution for a 12%T gel as follows (for a 10 mL final volume):

    • 4.0 mL Acrylamide/DAP stock solution

    • 2.5 mL 1.5 M Tris-HCl, pH 8.8

    • 100 µL 10% SDS

    • 3.3 mL Deionized water

  • Gently swirl the mixture.

  • Add 100 µL of 10% APS and 10 µL of TEMED. Immediately and gently swirl the solution to mix.

  • Carefully pour the separating gel solution between the glass plates, leaving enough space for the stacking gel and comb (approximately 2 cm from the top).

  • Overlay the gel with a thin layer of isopropanol or water-saturated butanol to ensure a flat surface.

  • Allow the gel to polymerize for 30-60 minutes at room temperature.

3. Casting the Stacking Gel:

  • Once the separating gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water. Dry the area between the plates thoroughly.

  • In a separate tube, prepare the stacking gel solution (for a 5 mL final volume):

    • 0.83 mL Acrylamide/DAP stock solution

    • 1.25 mL 0.5 M Tris-HCl, pH 6.8

    • 50 µL 10% SDS

    • 2.87 mL Deionized water

  • Gently swirl the mixture.

  • Add 50 µL of 10% APS and 5 µL of TEMED. Immediately and gently swirl to mix.

  • Pour the stacking gel solution on top of the polymerized separating gel.

  • Insert the comb, ensuring no air bubbles are trapped under the teeth.

  • Allow the stacking gel to polymerize for at least 30 minutes.

Visualizations

experimental_workflow cluster_prep Gel Preparation cluster_cast Gel Casting cluster_run Electrophoresis prep_reagents Prepare Reagents (Acrylamide/DAP, Buffers, APS, TEMED) assemble_caster Assemble Gel Caster mix_separating Mix Separating Gel Solution assemble_caster->mix_separating pour_separating Pour Separating Gel mix_separating->pour_separating overlay Overlay with Isopropanol pour_separating->overlay polymerize_separating Polymerize Separating Gel overlay->polymerize_separating mix_stacking Mix Stacking Gel Solution polymerize_separating->mix_stacking pour_stacking Pour Stacking Gel mix_stacking->pour_stacking insert_comb Insert Comb pour_stacking->insert_comb polymerize_stacking Polymerize Stacking Gel insert_comb->polymerize_stacking remove_comb Remove Comb & Assemble Apparatus polymerize_stacking->remove_comb load_samples Load Samples & Markers remove_comb->load_samples run_gel Run Electrophoresis load_samples->run_gel analyze Analyze Results (Staining, Blotting) run_gel->analyze

Caption: Workflow for casting and running a DAP-crosslinked polyacrylamide gel.

troubleshooting_workflow cluster_gel Gel Issues cluster_stain Staining Issues cluster_solutions Solutions start Poor Protein Separation gel_opacity Is the gel opaque? start->gel_opacity band_distortion Are bands distorted or smiling? start->band_distortion poor_resolution Are bands smeared or not sharp? start->poor_resolution high_background High background with silver stain? start->high_background solution_opacity Reduce DAP concentration to <= 5%C gel_opacity->solution_opacity Yes solution_distortion Reduce voltage, ensure proper cooling band_distortion->solution_distortion Yes solution_resolution Ensure complete polymerization, check buffer freshness, optimize sample load poor_resolution->solution_resolution Yes solution_background Use DAP instead of bis-acrylamide, use high-purity reagents high_background->solution_background Yes

Caption: Troubleshooting flowchart for common issues in DAP-based protein separation.

References

Technical Support Center: N,N'-Diacryloylpiperazine (DAP) Gel Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Diacryloylpiperazine (DAP) gel polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the factors affecting DAP gel polymerization time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the polymerization time of this compound (DAP) gels?

A1: The polymerization of DAP gels, a form of free-radical vinyl polymerization, is primarily influenced by several key factors:

  • Initiator and Catalyst Concentration: The concentration of the initiator (e.g., Ammonium Persulfate, APS) and the catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED) is critical. Higher concentrations of APS and TEMED generally lead to a faster polymerization rate and shorter gelation time.[1]

  • Temperature: Temperature has a significant impact on the rate of polymerization. Increased temperatures accelerate the decomposition of the initiator, leading to a higher concentration of free radicals and thus a faster polymerization reaction.[2][3] Conversely, lower temperatures will slow down the reaction.[2]

  • Monomer and Crosslinker Concentration: The total concentration of the monomer (e.g., acrylamide, if used) and the crosslinker (DAP) can affect the polymerization speed. Higher concentrations typically result in faster gelation.[4]

  • Presence of Inhibitors or Accelerators: Oxygen is a potent inhibitor of free-radical polymerization and can significantly delay or even prevent gelation.[1] Therefore, degassing solutions is often a crucial step. Other chemical species present in the reaction mixture can also act as inhibitors or accelerators.

Q2: How does the concentration of Ammonium Persulfate (APS) and TEMED affect the final properties of the DAP gel?

A2: While increasing the concentration of APS and TEMED accelerates polymerization, it's important to note that excessively high concentrations can negatively impact the gel structure. Using too much initiator can lead to the formation of shorter polymer chains, resulting in a more turbid and less elastic gel.[1] It is recommended to use the lowest concentrations of initiators that still allow for polymerization within the desired timeframe.[1]

Q3: Can the polymerization of DAP gels be initiated by methods other than APS/TEMED?

A3: Yes, photochemical initiation is an alternative method. This typically involves a photoinitiator, such as riboflavin, which generates free radicals upon exposure to light (e.g., UV or visible light). Photochemical polymerization can offer better temporal and spatial control over the gelation process.[1]

Q4: Why is it important to degas the DAP gel solution before adding the initiator and catalyst?

A4: Oxygen present in the solution can act as a free-radical scavenger, which inhibits the polymerization process. This can lead to a significant increase in the polymerization time or even complete failure of the gel to form.[1] Degassing the solution, for example, by placing it under a vacuum, helps to remove dissolved oxygen and ensures a more reproducible and efficient polymerization.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Gel does not polymerize or polymerization is extremely slow. 1. Inactive Initiator/Catalyst: Ammonium persulfate (APS) solutions are unstable and should be prepared fresh daily.[5] TEMED can also degrade over time. 2. Presence of Oxygen: Dissolved oxygen in the solution is a strong inhibitor of polymerization.[1] 3. Low Temperature: The polymerization reaction is significantly slower at lower temperatures.[2] 4. Incorrect Concentrations: The concentrations of monomer, crosslinker, APS, or TEMED may be too low.1. Prepare fresh APS solution. Use a fresh stock of TEMED. 2. Degas the gel solution thoroughly under vacuum before adding APS and TEMED. 3. Increase the ambient temperature or place the gel mold in a temperature-controlled environment (e.g., an incubator set to 25-30°C).[3] 4. Increase the concentration of the limiting reagent, typically APS and/or TEMED.
Gel polymerizes too quickly. 1. Excessive Initiator/Catalyst: The concentrations of APS and/or TEMED are too high. 2. High Temperature: The ambient temperature is too high, accelerating the reaction.1. Reduce the concentration of APS and/or TEMED. 2. Lower the temperature of the gel solution before adding the initiators and conduct the polymerization at a lower ambient temperature.
Gel is weak or has poor mechanical properties. 1. Suboptimal Monomer/Crosslinker Ratio: The ratio of monomer to DAP (crosslinker) may not be ideal for the desired application. 2. Incomplete Polymerization: The polymerization may not have been allowed to proceed to completion. Visible gelation is not the end of the reaction.[1]1. Optimize the monomer-to-crosslinker ratio. This may require some empirical testing for your specific application. 2. Allow the gel to polymerize for a longer period. Even after the gel appears solid, the polymerization process continues for some time.[1]
Inconsistent polymerization between batches. 1. Variability in Reagent Preparation: Inconsistent preparation of APS solution or slight variations in the amounts of reagents added. 2. Temperature Fluctuations: Changes in ambient temperature between experiments. 3. Inconsistent Degassing: The extent of degassing may vary between batches.1. Ensure precise and consistent measurement of all components. Always prepare fresh APS solution. 2. Control the temperature at which polymerization is carried out. 3. Standardize the degassing procedure (e.g., time and vacuum pressure).

Quantitative Data Summary

Table 1: Illustrative Effect of APS and TEMED Concentration on Polymerization Time

DAP Concentration (% w/v)APS Concentration (% w/v)TEMED Concentration (% v/v)Approximate Polymerization Time (minutes)
100.10.115 - 20
100.050.0530 - 45
100.10.0520 - 30
150.10.110 - 15

Table 2: Illustrative Effect of Temperature on Polymerization Time

DAP Concentration (% w/v)APS (% w/v)TEMED (% v/v)Temperature (°C)Approximate Polymerization Time (minutes)
100.10.12515 - 20
100.10.1375 - 10
100.10.14> 60

Experimental Protocols

Protocol 1: Preparation of a Standard this compound (DAP) Gel

This protocol describes the preparation of a standard DAP hydrogel using a chemical initiation method.

Materials:

  • This compound (DAP)

  • Deionized water

  • Ammonium Persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

Procedure:

  • Prepare the Monomer Solution: Dissolve the desired amount of DAP in deionized water to achieve the target concentration (e.g., 10% w/v). Ensure complete dissolution.

  • Degassing: Place the monomer solution under a vacuum for at least 15 minutes to remove dissolved oxygen.

  • Initiator and Catalyst Addition:

    • Prepare a fresh 10% (w/v) solution of APS in deionized water.

    • Add the APS solution to the degassed monomer solution (e.g., to a final concentration of 0.1% w/v). Mix gently but thoroughly by swirling.

    • Add TEMED to the solution (e.g., to a final concentration of 0.1% v/v) and mix immediately.

  • Casting the Gel: Immediately pour the solution into the desired mold.

  • Polymerization: Allow the gel to polymerize at room temperature. The gel should solidify within 15-30 minutes. For ensuring complete polymerization, it is advisable to let it stand for at least 2 hours.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_initiation Initiation cluster_polymerization Polymerization prep_dap Prepare DAP Solution degas Degas Solution prep_dap->degas Dissolve DAP add_aps Add APS Solution degas->add_aps Oxygen Removal add_temed Add TEMED add_aps->add_temed Mix Gently cast Cast Gel add_temed->cast Immediate Action polymerize Allow to Polymerize cast->polymerize Incubate

Caption: Workflow for DAP Gel Polymerization.

logical_relationship cluster_factors Controllable Factors APS_TEMED [APS] & [TEMED] Poly_Time Polymerization Time APS_TEMED->Poly_Time Decreases Temp Temperature Temp->Poly_Time Decreases DAP_conc [DAP] DAP_conc->Poly_Time Decreases Oxygen [Oxygen] Oxygen->Poly_Time Increases

Caption: Factors Affecting Polymerization Time.

References

Technical Support Center: Optimizing Gel Resolution for Low Molecular Weight Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the separation of low molecular weight (LMW) proteins and peptides using polyacrylamide gel electrophoresis (PAGE).

Frequently Asked Questions (FAQs)

Q1: Why am I getting poor resolution of my low molecular weight proteins?

A1: Poor resolution of LMW proteins (typically <20 kDa) is a common issue and can be caused by several factors. The standard Laemmli (Tris-Glycine) SDS-PAGE system is often not optimal for separating very small proteins. For improved resolution of proteins smaller than 30 kDa, the recommended method is Tricine-SDS-PAGE.[1][2] This system uses Tricine as the trailing ion instead of glycine, which allows for better separation of small proteins from SDS micelles, resulting in sharper bands.[1][2] Other factors that can contribute to poor resolution include incorrect gel percentage, improper sample preparation, and suboptimal running conditions.[1]

Q2: What is the best gel percentage to use for LMW proteins?

A2: For LMW proteins, a higher percentage of acrylamide (B121943) is generally required to create a tighter gel matrix that effectively sieves the smaller molecules. For proteins in the 5-20 kDa range, a 15% Tricine gel is often a good starting point.[3] If you are working with even smaller peptides (<5 kDa), increasing the acrylamide concentration further and adding 6 M urea (B33335) to the gel mixture can enhance resolution and sharpen bands.[3]

Q3: My protein bands are very faint or undetectable. What can I do?

A3: Faint or missing bands for LMW proteins can be due to several reasons. Small peptides bind less Coomassie Brilliant Blue and silver stain compared to larger proteins, making them harder to detect.[4] To improve detection, you can:

  • Increase the protein load: Loading more of your sample can make faint bands more visible.

  • Use a more sensitive stain: Fluorescent stains are generally more sensitive than Coomassie or silver staining.[5][6]

  • Perform post-electrophoresis derivatization: This involves chemically modifying the proteins within the gel after the run to enhance their detection. Fluorescent dyes like 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) can be used to label proteins post-electrophoresis, significantly increasing detection sensitivity.

  • Optimize protein fixation: Small peptides can be washed out of the gel during staining and destaining. Ensure proper fixing steps are included in your protocol.

Q4: What is post-electrophoresis derivatization and how can it help?

A4: Post-electrophoresis derivatization, analogous to post-column derivatization in HPLC, is the process of chemically modifying proteins after they have been separated in the gel. This is typically done to enhance their detection. For example, proteins can be labeled with fluorescent dyes after the electrophoresis is complete. This method can significantly increase the sensitivity of detection, allowing for the visualization of very low abundance proteins. One such method involves staining with the covalent fluorescent dye MDPF, which reacts with proteins to form a fluorescent adduct, and since the dye itself is non-fluorescent, no destaining is required.

Q5: My protein bands appear smeared. What could be the cause?

A5: Band smearing for LMW proteins can be caused by several factors:

  • Sample overload: Loading too much protein can lead to smearing.

  • High salt concentration in the sample: Excess salt can interfere with electrophoresis. Consider desalting your sample before loading.

  • Improper sample denaturation: Ensure your samples are fully denatured by heating them in loading buffer containing SDS and a reducing agent.

  • Gel running too fast: High voltage can cause smearing. Try running the gel at a lower voltage for a longer period.

Troubleshooting Guides

Guide 1: Poor Band Resolution

This guide provides a step-by-step approach to troubleshooting poor resolution of low molecular weight proteins.

Poor_Resolution_Troubleshooting start Start: Poor Resolution of LMW Proteins check_gel_system Are you using a Tricine-SDS-PAGE system? start->check_gel_system switch_to_tricine Switch to a Tricine-SDS-PAGE system for proteins <30 kDa. check_gel_system->switch_to_tricine No check_acrylamide Is the acrylamide percentage appropriate for your protein size? check_gel_system->check_acrylamide Yes switch_to_tricine->check_acrylamide increase_acrylamide Increase acrylamide percentage (e.g., 15-20%) for better separation of small proteins. check_acrylamide->increase_acrylamide No check_running_conditions Are the running conditions optimized? check_acrylamide->check_running_conditions Yes increase_acrylamide->check_running_conditions optimize_running Run the gel at a lower constant voltage for a longer duration. check_running_conditions->optimize_running No check_sample_prep Is your sample preparation optimal? check_running_conditions->check_sample_prep Yes optimize_running->check_sample_prep optimize_sample Ensure complete denaturation and consider desalting your sample. check_sample_prep->optimize_sample No end_good Resolution Improved check_sample_prep->end_good Yes optimize_sample->end_good end_bad Issue Persists: Consult further resources

Caption: Troubleshooting workflow for poor LMW protein resolution.

Guide 2: Weak or No Protein Bands

This guide addresses the issue of faint or undetectable low molecular weight protein bands.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Protein Load Determine protein concentration and load a higher amount (e.g., 10-20 µg per well).Increased band intensity.
Poor Staining Efficiency Switch from Coomassie or silver stain to a more sensitive fluorescent stain.Enhanced detection of low-abundance proteins.
Protein Loss During Staining Ensure the use of a fixing solution (e.g., methanol (B129727)/acetic acid) before and during staining to prevent small peptides from diffusing out of the gel.Better retention of small proteins in the gel.
Suboptimal Detection Method Implement a post-electrophoresis derivatization protocol using a fluorescent dye like MDPF to covalently label proteins.Significantly increased signal intensity and sensitivity.
Protein Has Run Off the Gel Use a higher percentage acrylamide gel and stop the electrophoresis before the dye front runs off the bottom.Visualization of very small proteins that might have migrated off a lower percentage gel.

Experimental Protocols

Protocol 1: Tricine-SDS-PAGE for Low Molecular Weight Proteins

This protocol is adapted for the separation of proteins in the 1-100 kDa range, with optimal resolution for proteins smaller than 30 kDa.[4]

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Tricine-SDS-PAGE Buffers (see table below)

  • Ammonium persulfate (APS), 10% (w/v)

  • TEMED

  • Protein sample in Tricine sample buffer

Gel Casting:

  • Assemble glass plates and spacers for gel casting.

  • Prepare the separating and stacking gel solutions according to the table below.

  • Pour the separating gel, leaving space for the stacking gel. Overlay with water or isopropanol (B130326) to ensure a flat surface.

  • Allow the separating gel to polymerize (approximately 30-60 minutes).

  • Remove the overlay and pour the stacking gel. Insert the comb and allow it to polymerize.

Electrophoresis:

  • Prepare your protein samples by mixing with an equal volume of 2x Tricine sample buffer and heating at 95°C for 5 minutes.

  • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with the appropriate running buffer.

  • Load your samples and a low molecular weight protein ladder.

  • Run the gel at a constant voltage (e.g., 30V) until the dye front enters the separating gel, then increase the voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

Tricine-SDS-PAGE Buffer Compositions:

Component Separating Gel (10%) Stacking Gel (4%) Anode Buffer (10x) Cathode Buffer (10x) Sample Buffer (2x)
Acrylamide/Bis (49.5% T, 3% C) 2.02 mL0.81 mL---
Gel Buffer (3M Tris, 1M HCl, pH 8.45) 3.33 mL2.5 mL---
Glycerol 3.33 mL---2 mL
Water 1.32 mL6.69 mL--0.8 mL
10% SDS 100 µL100 µL-10 mL0.4 mL
10% APS 50 µL50 µL---
TEMED 5 µL10 µL---
Tris --121.1 g121.1 g1.21 g
Tricine ---179.2 g-
SDS ----0.2 g
Glycerol ----10 mL
Coomassie Blue G-250 ----2 mg
2-Mercaptoethanol ----1 mL
Final Volume 10 mL10 mL1 L1 L10 mL
Final pH 8.458.458.98.256.8
Protocol 2: Post-Electrophoresis Fluorescent Staining with MDPF

This protocol describes a method for fluorescently labeling proteins in a polyacrylamide gel after electrophoresis for enhanced detection.

Materials:

  • Polyacrylamide gel with separated proteins

  • Fixing solution: 50% methanol, 10% acetic acid

  • Wash solution: 50% methanol

  • Borate (B1201080) buffer: 0.1 M, pH 9.5

  • MDPF (2-methoxy-2,4-diphenyl-3(2H)-furanone) solution: 1 mg/mL in acetone

  • Destaining solution: 50% methanol, 10% acetic acid

  • UV transilluminator

Procedure:

  • Fixation: After electrophoresis, place the gel in the fixing solution for at least 1 hour to fix the proteins and remove SDS.

  • Washing: Wash the gel with 50% methanol for 15 minutes, followed by two washes with deionized water for 15 minutes each to remove the acid.

  • Equilibration: Equilibrate the gel in 0.1 M borate buffer, pH 9.5, for 20 minutes.

  • Derivatization: Prepare the MDPF working solution by diluting the stock solution 1:10 in borate buffer. Incubate the gel in the MDPF working solution in the dark for 30 minutes at room temperature with gentle agitation.

  • Washing: Briefly wash the gel with destaining solution to remove excess reagent.

  • Visualization: Visualize the fluorescent protein bands using a UV transilluminator.

Signaling Pathways and Workflows

LMW_Protein_Workflow start Start: LMW Protein Analysis sample_prep Sample Preparation (Denaturation, Reduction) start->sample_prep electrophoresis Tricine-SDS-PAGE sample_prep->electrophoresis post_run Post-Electrophoresis Processing electrophoresis->post_run staining Staining (Fluorescent, Silver, Coomassie) post_run->staining Standard Detection derivatization Post-Electrophoresis Derivatization (e.g., MDPF) post_run->derivatization Enhanced Detection visualization Visualization & Documentation staining->visualization derivatization->visualization end Analysis Complete visualization->end

Caption: General workflow for LMW protein analysis.

References

Technical Support Center: N,N'-Diacryloylpiperazine (PDA) Gradient Gels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Diacryloylpiperazine (PDA) gradient gels. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and answer frequently asked questions related to the casting of PDA gradient gels.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PDA) and how does it differ from N,N'-methylenebisacrylamide (bis-acrylamide)?

This compound (PDA) is a crosslinking agent used in the preparation of polyacrylamide gels for electrophoresis.[1][2] It can be used as a direct substitute for the more commonly used N,N'-methylenebisacrylamide (bis-acrylamide).[1] The primary structural difference is that PDA's piperazine (B1678402) ring eliminates the amide group hydrogens present in bis-acrylamide.[1] This chemical difference is thought to contribute to some of the advantageous properties of PDA-crosslinked gels.

Q2: What are the main advantages of using PDA as a crosslinker in gradient gels?

Using PDA as a crosslinker in polyacrylamide gels offers several key benefits:

  • Increased Gel Strength: Gels crosslinked with PDA exhibit greater physical strength, which simplifies the handling of low-percentage and 2-D tube gels.[1][2]

  • Higher Resolution: PDA-crosslinked gels can provide higher resolution of protein spots, leading to sharper and more discrete bands.[1]

  • Reduced Background in Silver Staining: A significant advantage of PDA is the reduction of background noise in silver staining procedures, which enhances the sensitivity of protein detection.[1][2]

Q3: Can I use my existing bis-acrylamide protocols when switching to PDA?

Yes, PDA can be substituted gram-for-gram for bis-acrylamide in most standard polymerization protocols without the need for significant changes to catalyst concentrations or casting conditions.[1][2]

Q4: How does the concentration of PDA affect the gel's properties?

The concentration of the crosslinker, denoted as %C, influences the pore size of the polyacrylamide gel. For PDA, as the concentration increases from 2% to 5% C, the pore size decreases, leading to slower migration of proteins. It is generally recommended to keep the PDA concentration at or below 5% C, as higher concentrations may cause the gel to become opaque.[1]

Q5: Are there any specific safety precautions I should take when working with PDA?

Yes, it is important to handle PDA with appropriate safety measures. It is classified as a substance that can cause skin and serious eye irritation, and may also cause respiratory irritation. Always work in a well-ventilated area, wear protective gloves, eye protection, and appropriate lab clothing. Avoid breathing in the dust. For detailed safety information, please refer to the Safety Data Sheet (SDS).

Troubleshooting Guide

This guide addresses common problems encountered when casting this compound gradient gels.

Problem Potential Cause Recommended Solution
Uneven or "Wavy" Polymerization Front 1. Uneven cooling or heating during polymerization.1. Cast gels at a consistent room temperature. Avoid placing them in a cold room or near a heat source.
2. Poorly mixed catalyst (APS/TEMED) in the gel solutions.2. Ensure thorough but gentle mixing of the catalysts into the high and low percentage acrylamide (B121943) solutions just before pouring the gradient. Avoid introducing air bubbles.
3. Leakage between the glass plates.3. Check the integrity of the casting stand and ensure the plates are securely clamped.
Gel Polymerizes Too Quickly 1. Excessive amounts of APS and/or TEMED.1. Reduce the concentration of APS and/or TEMED. The polymerization rate is directly affected by the concentration of these catalysts.[3]
2. High ambient temperature.2. If possible, cast the gels in a temperature-controlled environment.
Gel Polymerizes Too Slowly or Not at All 1. Insufficient APS and/or TEMED.1. Increase the amount of fresh APS and/or TEMED.
2. Old or degraded APS or TEMED.2. Always use fresh solutions of APS and TEMED for consistent polymerization.
3. Low room temperature.3. Casting at a slightly warmer, yet consistent, room temperature can facilitate polymerization.
4. Oxygen inhibition.4. Degassing the acrylamide solutions under vacuum before adding catalysts can improve polymerization efficiency.
"Tear-drop" Shaped Gradient 1. Flow rate of the gradient is too fast, causing turbulence.1. Adjust the flow rate of the peristaltic pump or the stopcock of the gradient mixer to ensure a slow and steady pour.
2. Convection currents due to exothermic polymerization.2. Casting at a controlled room temperature can help minimize these effects.
Brittle Gel 1. High concentration of PDA crosslinker.1. Ensure the %C of PDA is within the recommended range (typically below 5%).
2. Excessive catalyst concentrations.2. High concentrations of initiators can lead to shorter polymer chains and a less elastic gel.[4]
Shrinking of Gel After Running 1. PDA-crosslinked gels have a tendency to shrink more than bis-crosslinked gels, especially when equilibrated in solutions containing alcohol and acetic acid.[2]1. Be mindful of this property during staining and drying procedures. Consider using equilibration solutions with lower concentrations of alcohol if excessive shrinkage is an issue.

Experimental Protocols & Methodologies

Preparation of Acrylamide/PDA Stock Solution

A common stock solution for preparing polyacrylamide gels is a 30% T, 2.67% C solution. This can be prepared as follows:

Component Amount for 500 mL
Acrylamide146.0 g
This compound (PDA)4.0 g
Distilled Waterto 500 mL

Procedure:

  • Dissolve the acrylamide and PDA in approximately 400 mL of distilled water.

  • Gently warm the solution if necessary to aid dissolution, but do not overheat.

  • Once fully dissolved, adjust the final volume to 500 mL with distilled water.

  • Filter the solution through a 0.45 µm filter.

  • Store the solution in a dark bottle at 4°C.[1]

General Protocol for Casting a Linear PDA Gradient Gel

This protocol outlines the steps for casting a linear gradient gel using a gradient mixer.

Materials:

  • High and low percentage Acrylamide/PDA solutions

  • TEMED (N,N,N',N'-tetramethylethylenediamine)

  • 10% (w/v) Ammonium Persulfate (APS) solution (freshly prepared)

  • Gradient mixer

  • Peristaltic pump (optional)

  • Gel casting apparatus

Workflow Diagram:

G cluster_prep Preparation cluster_casting Casting cluster_poly Polymerization prep_sol Prepare High & Low % Acrylamide/PDA Solutions degas Degas Solutions prep_sol->degas assemble Assemble Gel Cassette degas->assemble prep_mixer Set up Gradient Mixer assemble->prep_mixer add_cat Add APS & TEMED to Solutions prep_mixer->add_cat load_mixer Load Solutions into Mixer add_cat->load_mixer start_pour Start Pouring Gradient load_mixer->start_pour overlay Overlay with Butanol/Water start_pour->overlay polymerize Allow Gel to Polymerize (approx. 1 hour) overlay->polymerize stacking_gel Pour Stacking Gel polymerize->stacking_gel

Caption: Workflow for casting a PDA gradient gel.

Procedure:

  • Prepare Solutions: Prepare the desired high and low percentage acrylamide/PDA solutions using your stock solution. Ensure all other buffer components are included. It is recommended to degas the solutions for at least 15 minutes.[1]

  • Assemble Apparatus: Assemble the glass plates and casting stand according to the manufacturer's instructions.

  • Set up Gradient Mixer: Place the gradient mixer on a stir plate and connect the outlet tubing to the top of the gel cassette.

  • Add Catalysts: Just before pouring, add the appropriate amounts of 10% APS and TEMED to both the high and low percentage solutions. Swirl gently to mix.

  • Load Mixer: Close the valve between the two chambers of the gradient mixer. Add the high percentage solution to the mixing chamber (the one with the outlet) and the low percentage solution to the reservoir chamber.

  • Start Pouring: Open the valve between the chambers and start the magnetic stirrer in the mixing chamber. Open the outlet valve to allow the gradient solution to flow into the gel cassette. The flow rate should be adjusted to pour the entire gel in a timely manner without causing turbulence.

  • Overlay: Once all the solution has been transferred, overlay the top of the gel with water-saturated butanol or distilled water to ensure a flat surface and to prevent oxygen inhibition.

  • Polymerize: Allow the gel to polymerize for at least 1 hour at room temperature. A visible interface will form as the gel sets.

  • Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse with distilled water. Pour the stacking gel and insert the comb.

Logical Troubleshooting Workflow

If you encounter issues with your PDA gradient gels, follow this logical workflow to diagnose and resolve the problem.

G cluster_poly Polymerization Issues cluster_run Electrophoresis Issues start Problem with PDA Gradient Gel poly_issue Polymerization Problem? start->poly_issue slow_poly Too Slow / No Polymerization poly_issue->slow_poly Yes fast_poly Too Fast Polymerization poly_issue->fast_poly Yes uneven_poly Uneven Polymerization poly_issue->uneven_poly Yes run_issue Band Resolution Problem? poly_issue->run_issue No check_cat Check APS/TEMED (Freshness & Concentration) slow_poly->check_cat Yes fast_poly->check_cat Yes uneven_poly->check_cat Yes check_temp Check Room Temperature check_cat->check_temp degas_sol Degas Acrylamide Solutions check_temp->degas_sol smeared Smeared Bands run_issue->smeared Yes distorted Distorted/Skewed Bands run_issue->distorted Yes check_sample Check Sample Prep (Salt, Protein Conc.) smeared->check_sample Yes check_gel Inspect Gel for Defects distorted->check_gel Yes check_run Check Running Conditions (Voltage, Buffer) check_gel->check_run

Caption: Troubleshooting decision tree for PDA gradient gels.

References

Technical Support Center: Minimizing N-terminal Blockage in Protein Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing N-terminal blockage during protein sequencing, with a special focus on the application of Piperazine-di-acrylamide (PDA) crosslinked polyacrylamide gels.

Frequently Asked Questions (FAQs)

Q1: What is N-terminal blockage and why is it a problem in protein sequencing?

A1: N-terminal blockage refers to the modification of the N-terminal α-amino group of a protein or peptide. This modification prevents the sequential removal of amino acids by Edman degradation, the classical method for protein sequencing. As a result, direct sequencing of the protein is not possible. It is estimated that a significant percentage of eukaryotic proteins are N-terminally blocked.[1]

Q2: What are the common causes of N-terminal blockage?

A2: N-terminal blockage can occur both in vivo (naturally within the cell) and in vitro (during sample preparation and analysis).

  • In vivo modifications: These are natural post-translational modifications, including:

    • Acetylation: The addition of an acetyl group.

    • Formylation: The addition of a formyl group.

    • Pyroglutamate formation: The cyclization of an N-terminal glutamine residue.

  • In vitro modifications: These are artificial modifications that can occur during laboratory procedures:

    • Carbamylation: This is a significant issue when urea (B33335) is used in sample buffers. Urea can break down into isocyanic acid, which then reacts with the N-terminal amino groups.[2][3][4] This reaction is temperature-dependent and can be minimized by keeping samples cool and using freshly prepared urea solutions.[2][3]

    • Reactions with aldehydes: Impurities in reagents, such as aldehydes in detergents or acrylamide (B121943) solutions, can react with the N-terminal amino group.

    • High pH conditions: Alkaline conditions, such as those in traditional Tris-glycine gel systems, can promote protein modifications like deamination and alkylation, which can lead to N-terminal blockage.[5]

Q3: What are PDA gels and how do they help minimize N-terminal blockage?

A3: PDA stands for Piperazine-di-acrylamide, which is a crosslinking agent used as a substitute for the standard N,N'-methylene-bis-acrylamide (bis) in the preparation of polyacrylamide gels.[6][7] PDA-crosslinked gels have been shown to decrease N-terminal blockage, which in turn increases the sensitivity of microsequencing from 2-D blots.[7] The use of PDA as a crosslinker can improve the quality of protein separation for downstream applications like sequencing.[7]

Q4: What are the other advantages of using PDA gels?

A4: Besides minimizing N-terminal blockage, PDA gels offer several other benefits compared to traditional bis-acrylamide gels:

  • Increased gel strength: This is particularly advantageous when working with low percentage acrylamide gels.[7]

  • Higher resolution: PDA gels can lead to increased resolution of protein spots, especially in 2-D gel electrophoresis.[7]

  • Reduced background in silver staining: The use of PDA as a crosslinker can improve the sensitivity of silver staining by reducing background staining.[7]

Q5: Are there other gel systems that can help reduce N-terminal blockage?

A5: Yes, the choice of buffer system in your electrophoresis setup can also impact protein integrity. Bis-Tris gels, which operate at a neutral pH, are a good alternative to traditional Tris-glycine gels.[5][8][9][10] The neutral pH environment of Bis-Tris gels minimizes protein modifications and promotes protein stability during the gel run, leading to sharper bands and better-quality protein for sequencing.[5][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during protein sequencing related to N-terminal blockage.

Problem Probable Cause(s) Recommended Solution(s)
No sequence obtained or very low yield N-terminal blockage of the protein.- Confirm the presence of your protein on the PVDF membrane by staining.- If possible, use a deblocking procedure (enzymatic or chemical).- For future experiments, consider using a PDA-crosslinked gel or a Bis-Tris buffer system to minimize in vitro blockage.[7][8]
High background in early sequencing cycles Contamination with free amino acids or other primary amines (e.g., Tris buffer).- Ensure thorough washing of the protein on the PVDF membrane before sequencing.- Avoid buffers containing primary amines like Tris in the final sample preparation steps.
Artifactual peaks in the chromatogram Carbamylation of the protein due to the use of urea in the sample buffer.- Always use freshly prepared, high-quality urea solutions.[2]- Avoid heating urea-containing samples above 37°C.[2]- Consider deionizing the urea solution to remove cyanate (B1221674).[2]- Add cyanate scavengers like Tris-HCl to your buffer.[2]
Protein degradation (multiple bands for a pure protein) Protein cleavage during sample preparation.- If using Tris-glycine gels, sample preparation often involves boiling at 100°C in Laemmli buffer, which can become acidic and cause protein cleavage.[5]- When using Bis-Tris gels, heating is typically done at 70°C in an LDS sample buffer that maintains an alkaline pH, which is gentler on proteins.[5]

Experimental Protocols

Protocol for Casting and Running a PDA-Crosslinked Polyacrylamide Gel

This protocol is adapted for a standard mini-gel system. PDA can be substituted gram for gram for bis-acrylamide in your existing protocols.[6]

1. Reagent Preparation

Reagent Composition Notes
Acrylamide/PDA Stock Solution (30% T, 2.67% C) - 146.0 g Acrylamide- 4.0 g PDA- Dissolve in distilled water to a final volume of 500 mlFilter and store in the dark at 4°C.
Separating Gel Buffer (1.5 M Tris-HCl, pH 8.8) - 18.15 g Tris base- Dissolve in ~80 ml distilled water- Adjust pH to 8.8 with HCl- Bring volume to 100 ml
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8) - 6.0 g Tris base- Dissolve in ~80 ml distilled water- Adjust pH to 6.8 with HCl- Bring volume to 100 ml
10% (w/v) SDS - 10 g SDS- Dissolve in 100 ml distilled water
10% (w/v) Ammonium Persulfate (APS) - 0.1 g APS- Dissolve in 1 ml distilled waterPrepare fresh daily.
TEMED N,N,N',N'-TetramethylethylenediamineStore at 4°C.

2. Casting the Separating Gel (Example for a 10% Gel)

Component Volume for one 10 ml gel
Distilled Water4.0 ml
Acrylamide/PDA Stock3.33 ml
Separating Gel Buffer2.5 ml
10% SDS100 µl
10% APS100 µl
TEMED10 µl
  • Assemble the gel casting apparatus.

  • In a small beaker or tube, mix the distilled water, Acrylamide/PDA stock, separating gel buffer, and SDS.

  • Add the APS and TEMED, and mix gently but quickly.

  • Immediately pour the solution into the gel cassette to the desired height.

  • Overlay with water or isopropanol (B130326) to ensure a flat surface.

  • Allow the gel to polymerize for 30-60 minutes.

3. Casting the Stacking Gel (Example for a 4% Gel)

Component Volume for one 5 ml gel
Distilled Water3.05 ml
Acrylamide/PDA Stock0.67 ml
Stacking Gel Buffer1.25 ml
10% SDS50 µl
10% APS50 µl
TEMED5 µl
  • Pour off the overlay from the separating gel and rinse with distilled water.

  • Mix the stacking gel components as described above.

  • Pour the stacking gel solution on top of the separating gel.

  • Insert the comb, being careful not to trap air bubbles.

  • Allow the stacking gel to polymerize for 30-45 minutes.

4. Sample Preparation and Electrophoresis

  • Prepare your protein sample in an appropriate sample buffer (e.g., Laemmli or LDS for Bis-Tris systems).

  • Heat the samples as required by your buffer system (e.g., 95-100°C for Laemmli, 70°C for LDS).

  • Assemble the gel in the electrophoresis tank and fill with the appropriate running buffer (Tris-glycine for standard systems, MOPS or MES for Bis-Tris systems).

  • Load your samples into the wells.

  • Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

5. Protein Transfer and Sequencing

  • After electrophoresis, transfer the proteins to a PVDF membrane using standard western blotting procedures.

  • Stain the membrane with a protein stain (e.g., Coomassie Blue or Ponceau S) to visualize the protein bands.

  • Excise the band of interest and submit for N-terminal sequencing.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_gel PDA Gel Electrophoresis cluster_transfer Blotting and Sequencing Sample Protein Sample Buffer Add Sample Buffer (e.g., LDS for Bis-Tris) Sample->Buffer Heat Heat at 70°C Buffer->Heat Load Load Sample onto PDA-crosslinked Gel Heat->Load Run Run Electrophoresis Load->Run Transfer Transfer to PVDF Membrane Run->Transfer Stain Stain Membrane Transfer->Stain Excise Excise Protein Band Stain->Excise Sequence N-terminal Sequencing (Edman Degradation) Excise->Sequence

Caption: Workflow for protein sequencing using PDA gels.

N_Terminal_Blockage_Causes cluster_invivo In Vivo Causes cluster_invitro In Vitro Causes Protein Protein with Free N-terminus Acetylation Acetylation Protein->Acetylation Natural Modification Formylation Formylation Protein->Formylation Natural Modification Pyroglutamate Pyroglutamate Formation Protein->Pyroglutamate Natural Modification Carbamylation Carbamylation (from Urea) Protein->Carbamylation Sample Prep Artifact Aldehydes Aldehyde Reaction Protein->Aldehydes Reagent Impurities High_pH High pH Conditions Protein->High_pH Gel System Blocked Blocked N-terminus (Sequencing Inhibited) Acetylation->Blocked Formylation->Blocked Pyroglutamate->Blocked Carbamylation->Blocked Aldehydes->Blocked High_pH->Blocked

References

Validation & Comparative

N,N'-Diacryloylpiperazine: A Superior Crosslinker for Enhanced Performance in Hydrogels and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking agent is a pivotal decision in the design of polymeric networks, profoundly influencing the material's ultimate performance. While N,N'-methylenebisacrylamide (bis-acrylamide) has long been the standard, N,N'-Diacryloylpiperazine (DAP) is emerging as a superior alternative, offering significant advantages in mechanical strength, resolution in electrophoresis, and potential benefits in biocompatibility and controlled degradation applications.

This guide provides an objective comparison of this compound with other commonly used crosslinkers, supported by experimental data from various studies. We will delve into its performance in polyacrylamide gel electrophoresis and its burgeoning potential in advanced applications such as drug delivery and tissue engineering.

Performance in Polyacrylamide Gel Electrophoresis (PAGE)

In the realm of protein separation, DAP (often referred to as piperazine (B1678402) diacrylamide (B3188283) or PDA) has demonstrated clear advantages over the traditional bis-acrylamide. These benefits translate to higher quality and more reliable experimental outcomes.

Gels crosslinked with DAP exhibit increased physical strength, which simplifies handling and processing. More importantly, the unique chemical structure of DAP leads to a reduction in background staining, particularly with silver staining methods, and enhances the resolution of protein bands. Furthermore, it has been observed to decrease N-terminal blockage of proteins, which is a significant advantage for subsequent protein sequencing applications.

Comparative Analysis of Crosslinker Performance in Hydrogels

The performance of a hydrogel is intrinsically linked to the chemical nature of its crosslinker. The following tables summarize key performance indicators for hydrogels prepared with this compound (DAP), N,N'-methylenebisacrylamide (bis-acrylamide), the reducible crosslinker N,N'-bis(acryloyl)cystamine (BAC), and a representative biodegradable peptide crosslinker.

Note: The following data has been compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Mechanical and Swelling Properties of Crosslinked Hydrogels

CrosslinkerPolymer SystemCompressive Modulus (MPa)Swelling Ratio (%)Key Characteristics
This compound (DAP) Poly(N-vinyl caprolactam-co-N-acryloyl-N′-ethyl piperazine)Not explicitly quantified, but described as "stiff"[1]Varies with co-monomer composition[2]Provides increased gel strength[3]
N,N'-methylenebisacrylamide (bis-acrylamide) Polyacrylamide~0.0005 - 0.0045[4][5]285 - 490 (co-sodium methacrylate)[6][7]Flexible, standard crosslinker
N,N'-bis(acryloyl)cystamine (BAC) Poly(acrylamide-octadecyl methacrylate)~0.049 (Tensile Strength)[8]Lower than bis-acrylamide before degradation[9]Reducible, cleavable disulfide bonds
Peptide Crosslinker (MMP-sensitive) Poly(ethylene glycol)Varies with peptide sequence and concentrationDependent on peptide and polymerEnzymatically degradable

Table 2: Biocompatibility and Degradation of Crosslinked Hydrogels

CrosslinkerDegradation MechanismDegradation RateCell Viability (%)
This compound (DAP) Non-degradable (amide bonds)Not Applicable> 90 (inferred from use in cell culture scaffolds)
N,N'-methylenebisacrylamide (bis-acrylamide) Non-degradable (amide bonds)Not Applicable> 94[10]
N,N'-bis(acryloyl)cystamine (BAC) Reduction of disulfide bondsDependent on reducing agent concentration[9]> 97 (unloaded nanogels)[11]
Peptide Crosslinker (MMP-sensitive) Enzymatic cleavageDependent on enzyme concentration and peptide sequence[12]High, promotes cell migration and proliferation

Experimental Protocols

To facilitate the objective comparison of crosslinkers, detailed methodologies for key experiments are provided below.

Synthesis of this compound (DAP)

This protocol describes a general method for the synthesis of DAP from piperazine and acryloyl chloride.

Materials:

Procedure:

  • Dissolve piperazine in anhydrous DCM in a flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Slowly add acryloyl chloride (2.1 equivalents), dissolved in anhydrous DCM, to the piperazine solution dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Hydrogel Fabrication and Characterization Workflow

The following diagram illustrates a typical workflow for the fabrication and characterization of hydrogels with different crosslinkers to evaluate their suitability for applications like tissue engineering.

G cluster_prep Hydrogel Preparation monomer Monomer Solution (e.g., Acrylamide, PEGDA) polymerization Polymerization (Thermal, UV) monomer->polymerization crosslinker Crosslinker Solution (DAP, bis-acrylamide, etc.) crosslinker->polymerization initiator Initiator (e.g., APS/TEMED, Photoinitiator) initiator->polymerization swelling Swelling Ratio Measurement polymerization->swelling mechanical Mechanical Testing (Compressive Modulus) polymerization->mechanical degradation In Vitro Degradation Study polymerization->degradation cytotoxicity Cytotoxicity Assay (e.g., MTT, Live/Dead) polymerization->cytotoxicity cell_culture 3D Cell Culture (Cell Seeding & Proliferation) polymerization->cell_culture drug_release Drug Release Kinetics polymerization->drug_release

Workflow for hydrogel fabrication and characterization.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of hydrogel extracts.

Materials:

  • Synthesized hydrogels

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • A selected cell line (e.g., L929 fibroblasts)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Extract Preparation: Sterilize hydrogel samples (e.g., by UV irradiation or autoclaving). Incubate the sterile hydrogels in a cell culture medium (without FBS) at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C to prepare the extracts.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Extracts: Remove the culture medium and replace it with the prepared hydrogel extracts. Include a positive control (e.g., a cytotoxic substance) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Dissolve the formazan crystals by adding DMSO to each well.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage relative to the negative control. Cell viability (%) = (Absorbance of sample / Absorbance of negative control) x 100. A cell viability of over 80% is generally considered non-cytotoxic[14].

Signaling Pathways and Experimental Workflows

While specific signaling pathways are not directly crosslinked by DAP, the physical and mechanical properties of the hydrogel scaffold, which are determined by the crosslinker, can significantly influence cell behavior, including adhesion, proliferation, and differentiation. This occurs through mechanotransduction, where cells sense the stiffness of their environment and translate these physical cues into biochemical signals.

The following diagram illustrates the logical relationship in evaluating how a crosslinker like DAP can influence cell fate through the mechanical properties of a hydrogel scaffold.

G crosslinker Crosslinker Choice (e.g., DAP) properties Hydrogel Mechanical Properties (Stiffness, Elasticity) crosslinker->properties mechanotransduction Mechanotransduction properties->mechanotransduction signaling Intracellular Signaling Pathways (e.g., RhoA/ROCK, YAP/TAZ) mechanotransduction->signaling cell_fate Cell Fate Decisions (Proliferation, Differentiation) signaling->cell_fate

Influence of crosslinker choice on cell fate.

Conclusion

This compound presents a compelling alternative to traditional crosslinkers, offering demonstrable advantages in the context of polyacrylamide gel electrophoresis. Its superior performance in terms of gel strength, resolution, and compatibility with downstream applications makes it an excellent choice for researchers seeking to improve the quality and reliability of their protein analysis.

While comprehensive, direct comparative data in the fields of drug delivery and tissue engineering is still emerging, the inherent properties of DAP, such as its rigidity, suggest it holds significant potential for creating robust and stable hydrogel scaffolds. Further research is warranted to fully elucidate its performance characteristics in these advanced applications. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies, enabling researchers to make informed decisions in the selection of the optimal crosslinker for their specific needs.

References

A Comparative Guide to N,N'-Diacryloylpiperazine and N,N'-diallyltartardiamide as Polyacrylamide Gel Cross-linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in protein analysis and drug development, the choice of a cross-linking agent in polyacrylamide gel electrophoresis (PAGE) is a critical determinant of experimental success. This guide provides a detailed comparison of two such agents: N,N'-Diacryloylpiperazine (PDA) and N,N'-diallyltartardiamide (DATD), offering insights into their respective performances, supported by experimental data and protocols.

At a Glance: Key Performance Characteristics

PropertyThis compound (PDA)N,N'-diallyltartardiamide (DATD)
Primary Advantage Increased gel strength and clarityHigh resolution of proteins, especially high MW
Cleavability Non-cleavableCleavable with periodic acid
Effect on Protein Separation Improved separation and reduced background with silver staining[1][2]Greater resolution, particularly for high molecular weight proteins[3]
Ease of Use Can be substituted gram-for-gram with bis-acrylamideRequires optimization of the acrylamide (B121943) to DATD ratio for efficient polymerization[3]
Molecular Weight 194.23 g/mol 258.27 g/mol

In-Depth Analysis

This compound (PDA) is a non-cleavable cross-linker that offers significant advantages in terms of gel robustness and clarity. Gels formed with PDA exhibit increased physical strength, making them easier to handle. Furthermore, PDA-cross-linked gels tend to have lower background staining, which is particularly beneficial when using sensitive detection methods like silver staining[1]. Its direct substitutability for the commonly used N,N'-methylenebisacrylamide (bis-acrylamide) simplifies its adoption into existing laboratory protocols.

N,N'-diallyltartardiamide (DATD) , in contrast, is a cleavable cross-linker. This property is invaluable for applications requiring the recovery of separated proteins from the gel matrix for subsequent analysis, such as mass spectrometry or functional assays. The vicinal diol structure in DATD allows for oxidative cleavage of the cross-links with periodic acid. Studies have shown that DATD-cross-linked gels provide superior resolution of proteins, especially those with high molecular weights[3]. However, the polymerization efficiency of DATD is sensitive to its concentration relative to acrylamide, necessitating careful optimization for reproducible results[3].

Experimental Protocols

The following are generalized protocols for performing SDS-PAGE using either PDA or DATD as the cross-linker. Note that optimal conditions may vary depending on the specific application and equipment.

Protocol 1: SDS-PAGE with this compound (PDA)

This protocol is adapted from standard SDS-PAGE procedures, with PDA replacing bis-acrylamide.

1. Stock Solutions:

  • 30% Acrylamide/PDA Solution: Dissolve 29.2 g of acrylamide and 0.8 g of this compound in deionized water to a final volume of 100 mL. Store at 4°C in the dark.
  • 1.5 M Tris-HCl, pH 8.8
  • 0.5 M Tris-HCl, pH 6.8
  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)
  • 10% (w/v) Ammonium Persulfate (APS): Prepare fresh.
  • N,N,N',N'-Tetramethylethylenediamine (TEMED)
  • 10X Running Buffer: 250 mM Tris, 1.92 M Glycine, 1% (w/v) SDS.

2. Gel Preparation (for a standard 10% resolving gel):

  • In a beaker, mix:
  • 3.3 mL of 30% Acrylamide/PDA solution
  • 2.5 mL of 1.5 M Tris-HCl, pH 8.8
  • 100 µL of 10% SDS
  • 4.0 mL of deionized water
  • Degas the solution for 15 minutes.
  • Add 100 µL of 10% APS and 10 µL of TEMED. Mix gently and pour the gel immediately.
  • Overlay with water or isopropanol (B130326) and allow to polymerize for 30-60 minutes.
  • Prepare a 5% stacking gel using the 0.5 M Tris-HCl, pH 6.8 buffer in a similar manner.

3. Electrophoresis and Staining:

  • Prepare protein samples in Laemmli buffer and heat at 95°C for 5 minutes.
  • Load samples and run the gel in 1X Running Buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.
  • Stain the gel with Coomassie Brilliant Blue or silver stain according to standard procedures.

Protocol 2: SDS-PAGE with N,N'-diallyltartardiamide (DATD) and Protein Recovery

This protocol includes the cleavage step for protein elution from the gel.

1. Stock Solutions:

  • 30% Acrylamide/DATD Solution: Dissolve 28.5 g of acrylamide and 1.5 g of N,N'-diallyltartardiamide in deionized water to a final volume of 100 mL. This creates a 5% C (cross-linker percentage) solution. The ratio may need optimization. Store at 4°C in the dark.
  • Other stock solutions are the same as in Protocol 1.

2. Gel Preparation and Electrophoresis:

  • Follow the same procedure as for PDA-cross-linked gels (Protocol 1, step 2), substituting the Acrylamide/DATD solution for the Acrylamide/PDA solution.
  • Run the electrophoresis as described in Protocol 1, step 3.

3. Protein Elution (Cleavage of DATD cross-links):

  • After electrophoresis, visualize the protein bands of interest using a reversible staining method (e.g., zinc-imidazole stain) or by comparison with a stained lane.
  • Excise the gel slice containing the protein of interest.
  • Incubate the gel slice in a solution of 1% (w/v) periodic acid in water for 1 hour at room temperature with gentle agitation. This will cleave the DATD cross-links and dissolve the gel matrix.
  • The protein can then be recovered from the resulting solution by methods such as dialysis or precipitation.

Visualizing the Workflow: The Impact of Cleavability

The choice between a cleavable and a non-cleavable cross-linker fundamentally alters the downstream possibilities of a protein separation experiment. The following diagrams illustrate these divergent workflows.

cluster_0 General Protein Electrophoresis Workflow cluster_1 Downstream Analysis A Sample Preparation B Polyacrylamide Gel Casting A->B C Electrophoretic Separation B->C D Gel Staining & Visualization C->D E PDA (Non-Cleavable) D->E G DATD (Cleavable) D->G F Imaging & Densitometry E->F H Gel Slice Excision G->H I Periodic Acid Cleavage H->I J Protein Recovery I->J K Mass Spectrometry, Western Blot, etc. J->K

Caption: Workflow comparison of PDA and DATD.

The diagram above illustrates the decision point after protein visualization. With a non-cleavable cross-linker like PDA, the primary downstream application is imaging and quantification directly from the gel. In contrast, the cleavable nature of DATD opens up a pathway for protein recovery and subsequent characterization by a variety of techniques.

For more complex experimental designs, such as two-dimensional (2D) electrophoresis coupled with mass spectrometry, the use of a cleavable cross-linker is highly advantageous.

A 1st Dimension: Isoelectric Focusing B Equilibration A->B C 2nd Dimension: SDS-PAGE with DATD B->C D Protein Spot Excision C->D E In-Gel Tryptic Digestion (Control) D->E Standard Protocol F Periodic Acid Cleavage & Protein Elution D->F DATD Advantage H Mass Spectrometry Analysis E->H G In-Solution Tryptic Digestion F->G G->H

Caption: 2D-PAGE workflow with DATD.

This workflow highlights how DATD facilitates the efficient extraction of proteins from 2D gels, which can lead to improved protein identification and characterization by mass spectrometry compared to in-gel digestion methods.

Conclusion

The selection between this compound and N,N'-diallyltartardiamide should be guided by the specific goals of the experiment. For applications where gel strength, handling ease, and clear visualization are paramount, and protein recovery is not required, PDA is an excellent choice. Conversely, when the experimental design necessitates the elution of proteins for further analysis, the cleavable nature of DATD makes it the superior option, despite the need for more rigorous optimization of gel casting conditions. Researchers and drug development professionals should carefully consider these trade-offs to select the most appropriate cross-linker for their protein separation and analysis needs.

References

A Comparative Guide to Crosslinkers in Hydrogel Formulation: N,N'-Diacryloylpiperazine (DAP) vs. N,N'-bis(acryloyl)cystamine (BAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking agent is a critical determinant of a hydrogel's physicochemical properties and its ultimate performance in biomedical applications. This guide provides an objective comparison of two acrylamide-based crosslinkers, N,N'-Diacryloylpiperazine (DAP) and N,N'-bis(acryloyl)cystamine (BAC), highlighting their distinct characteristics and providing supporting experimental insights to inform your selection process.

This compound (DAP) is a non-degradable crosslinker that forms robust and chemically stable hydrogel networks. In contrast, N,N'-bis(acryloyl)cystamine (BAC) is a redox-responsive crosslinker containing a disulfide bond, which can be cleaved in a reducing environment. This key structural difference imparts unique functionalities to the resulting hydrogels, making them suitable for different applications.

At a Glance: Key Properties and Performance Metrics

The selection of either DAP or BAC will fundamentally dictate the hydrogel's behavior. BAC is the crosslinker of choice for applications requiring controlled degradation and drug release in response to specific biological cues, such as the reductive environment within cancer cells. DAP, on the other hand, is ideal for creating stable, long-lasting hydrogels where mechanical integrity is paramount.

PropertyThis compound (DAP)N,N'-bis(acryloyl)cystamine (BAC)Key Considerations
Stimuli-Responsiveness Non-degradableRedox-responsive (degrades in the presence of reducing agents like GSH and DTT)BAC's disulfide bond allows for triggered cargo release in specific biological environments.
Mechanical Strength Generally forms stiffer and more mechanically robust hydrogels.Mechanical properties can be tailored but are generally lower than DAP-crosslinked gels and decrease upon degradation.The choice depends on the need for a stable scaffold versus a degradable matrix.
Swelling Behavior Swelling is influenced by polymer concentration and crosslinker density.Swelling increases upon degradation due to reduced crosslinking density.The dynamic swelling of BAC hydrogels can be leveraged for pulsatile release profiles.
Drug Release Mechanism Diffusion-controlled release.Diffusion-controlled release coupled with degradation-mediated release.BAC enables "on-demand" drug delivery in response to a stimulus.
Biocompatibility Generally considered biocompatible.The crosslinker and its degradation products are generally biocompatible.As with all materials, specific cell-line and in vivo testing is crucial.

Delving into the Data: A Quantitative Comparison

The following table summarizes quantitative data from various studies to illustrate the performance differences between DAP and BAC-crosslinked hydrogels. It is important to note that direct head-to-head comparative studies are limited, and thus the data is compiled from different experimental setups.

ParameterHydrogel SystemThis compound (DAP)N,N'-bis(acryloyl)cystamine (BAC)Reference
Compressive Strength Poly(N-acryloyl-N′-ethyl piperazine-co-VCL)StiffNot Reported[1]
Degradation Poly(acrylamide-acrylonitrile)No degradation in the presence of reducing agentsDegrades in the presence of DTT or GSH[2]
Drug Release Not specifiedNot Reported~80% release of Paclitaxel within 24h in a reducing environment[3]
Cytotoxicity Not specifiedNot ReportedBlank nanohydrogels show negligible cytotoxicity against MCF-7 cells[3]

Experimental Corner: Protocols for Key Characterization Assays

To ensure reproducibility and facilitate the design of your own experiments, detailed methodologies for key characterization techniques are provided below.

Hydrogel Synthesis (General Protocol)

A typical synthesis of these hydrogels involves free-radical polymerization.

For this compound (DAP) crosslinked hydrogels:

  • Monomers (e.g., N-vinyl caprolactam and N-acryloyl-N′-ethyl piperazine) and the crosslinker, DAP, are dissolved in a suitable solvent (e.g., dioxane).

  • A thermal initiator, such as 4,4-azobis cyanovaleric acid, is added to the solution.

  • The mixture is purged with nitrogen to remove oxygen, which can inhibit polymerization.

  • The reaction is carried out at an elevated temperature (e.g., 75 °C) for a specified duration to allow for polymerization and crosslinking.

  • The resulting hydrogel is then purified by dialysis against deionized water to remove unreacted monomers and initiator.

For N,N'-bis(acryloyl)cystamine (BAC) crosslinked hydrogels:

  • The monomer (e.g., acrylamide, acrylonitrile) and BAC are dissolved in a suitable solvent system. For inverse suspension polymerization, this would be an aqueous solution dispersed in an oil phase.

  • A thermal initiator is added.

  • The polymerization is carried out under an inert atmosphere at a specific temperature.

  • The resulting microgels are collected, washed, and dried.

In Vitro Degradation Study (for BAC hydrogels)

This assay evaluates the redox-responsive degradation of BAC-crosslinked hydrogels.

  • Lyophilized BAC-crosslinked nanohydrogels (e.g., 4 mg) are dispersed in a phosphate (B84403) buffer solution (PBS, pH 7.4).

  • A reducing agent, such as dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), is added to the suspension at a specific concentration (e.g., 10 mM). A control group without the reducing agent is also prepared.

  • The mixtures are incubated at 37°C with shaking.

  • At predetermined time points, the transmittance of the suspension is measured using a UV-visible spectrophotometer at a wavelength of 630 nm. An increase in transmittance indicates degradation of the nanohydrogels.[3]

In Vitro Drug Release Study (for BAC hydrogels)

This protocol assesses the release of an encapsulated drug from the hydrogel in response to a reducing environment.

  • Drug-loaded BAC-crosslinked hydrogels are suspended in a release medium (e.g., PBS, pH 7.4) with and without a reducing agent (e.g., 10 mM DTT or GSH).

  • The suspension is placed in a dialysis bag with a specific molecular weight cut-off and incubated in a larger volume of the release medium at 37°C with gentle stirring.

  • At designated time intervals, aliquots of the external release medium are withdrawn and replaced with fresh medium.

  • The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Visualizing the Chemistry: Structures and Mechanisms

The following diagrams, generated using the DOT language, illustrate the chemical structures of the crosslinkers and the degradation mechanism of BAC-crosslinked hydrogels.

cluster_DAP This compound (DAP) cluster_BAC N,N'-bis(acryloyl)cystamine (BAC) DAP DAP Structure BAC BAC Structure

Caption: Chemical Structures of DAP and BAC.

BAC_Hydrogel BAC-Crosslinked Hydrogel (Stable Network) Cleaved_Network Cleaved Hydrogel Network (Degraded) BAC_Hydrogel->Cleaved_Network Disulfide Bond Cleavage Reducing_Agent Reducing Agent (e.g., GSH, DTT) Reducing_Agent->Cleaved_Network Drug_Release Drug Release Cleaved_Network->Drug_Release

Caption: Redox-Responsive Degradation of BAC Hydrogels.

Conclusion

The choice between this compound and N,N'-bis(acryloyl)cystamine as a crosslinker for hydrogel synthesis is fundamentally tied to the desired application. For creating robust, stable hydrogels for applications like long-term scaffolds or biosensors, DAP is a suitable choice. Conversely, for advanced drug delivery systems that require stimuli-responsive degradation and controlled release of therapeutic agents, the redox-sensitive nature of BAC offers significant advantages. By understanding the distinct properties imparted by these crosslinkers, researchers can better design and fabricate hydrogels with tailored functionalities for a wide range of biomedical applications.

References

Validation of protein quantification in N,N'-Diacryloylpiperazine gels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate protein quantification following electrophoretic separation on polyacrylamide gels, including those crosslinked with N,N'-Diacryloylpiperazine (DAP), is crucial for reliable experimental outcomes. This guide provides an objective comparison of common in-gel protein quantification methods, supported by experimental data and detailed protocols.

The choice of a protein quantification method depends on factors such as the required sensitivity, the linear dynamic range, and compatibility with downstream applications like mass spectrometry.[1] This guide explores four principal methods: Coomassie Brilliant Blue staining, silver staining, fluorescent staining, and mass spectrometry-based quantification.

Comparative Analysis of In-Gel Protein Quantification Methods

The selection of an appropriate protein staining and quantification method is critical and depends on the specific requirements of the experiment, including sensitivity, cost, and downstream analysis.[1] The following table summarizes the key performance characteristics of the most common techniques.

FeatureCoomassie Brilliant BlueSilver StainingFluorescent StainsMass Spectrometry (Label-Free)
Limit of Detection (LOD) ~8-25 ng[2][3]~1 ng[4]High sensitivity[5]Attomole to nanomole quantities[6]
Linear Dynamic Range Narrow[4]Narrow[4]Broad[5]Several orders of magnitude[7]
Advantages Simple, affordable, reversible, MS-compatible[2][3]Highest colorimetric sensitivity[3]High sensitivity, broad dynamic range, MS-compatible[5]High accuracy, precision, and specificity; provides absolute or relative quantification[7][8]
Disadvantages Moderate sensitivity[2]Multiple steps, use of hazardous chemicals, narrow linear range[4]More costly, requires specialized equipment (fluorescent scanner)[5]Complex workflow, requires sophisticated instrumentation and expertise[8]
Mass Spectrometry Compatibility Yes (no permanent chemical modification)[3]Some protocols are MS-compatible, but can be problematicYes[5]Direct method of quantification
Typical Protocol Time 10-135 minutes[3]Can be lengthy with multiple steps[4]Varies, but generally straightforward[5]Extensive, including sample preparation, LC-MS/MS run, and data analysis[6]

Experimental Protocols

Detailed methodologies for in-gel protein staining are provided below. These protocols are foundational for subsequent quantification through densitometry or fluorescence imaging.

1. Coomassie Brilliant Blue Staining Protocol

Coomassie staining is a widely used method due to its simplicity and cost-effectiveness.[2] The dye binds to basic and hydrophobic residues in proteins.[3]

  • Fixation: After electrophoresis, immerse the gel in a fixing solution (typically containing methanol (B129727) and acetic acid) to precipitate the proteins within the gel matrix.

  • Washing: Wash the gel with water to remove any residual SDS that might interfere with dye binding.[3]

  • Staining: Immerse the gel in a Coomassie dye solution (e.g., SimplyBlue SafeStain) for approximately one hour.[2][3] The dye will bind to the proteins, turning them an intense blue.[2]

  • Destaining: Remove excess, unbound dye by washing the gel with water or a methanol/acetic acid solution until the protein bands are clearly visible against a clear background.[3]

  • Quantification: Scan the gel using a densitometer and analyze the band intensities with appropriate software.

2. Silver Staining Protocol

Silver staining offers higher sensitivity than Coomassie Blue by depositing metallic silver onto the protein bands.[2]

  • Fixation: Fix the proteins in the gel using an acidic solution.

  • Washing: Thoroughly wash the gel with water to remove any interfering chemicals.

  • Sensitization: Incubate the gel in a sensitizing solution (e.g., sodium thiosulfate) to enhance the silver deposition on proteins.

  • Silver Impregnation: Incubate the gel in a cold silver nitrate (B79036) solution.

  • Development: After a quick wash, treat the gel with a developing solution (e.g., sodium carbonate and formaldehyde) until the desired band intensity is reached. The silver ions bound to proteins are reduced to metallic silver.[4]

  • Stopping: Stop the development process by adding a stop solution (e.g., acetic acid).

  • Quantification: Image the gel and perform densitometric analysis.

3. Fluorescent Staining Protocol

Fluorescent stains provide high sensitivity and a broad dynamic range for quantification.[5]

  • Fixation: Fix the gel as described for Coomassie staining.

  • Washing: Wash the gel with water.

  • Staining: Incubate the gel with a fluorescent dye solution (e.g., SYPRO Ruby) in the dark for the recommended time.

  • Destaining: Destaining is often not required, but a wash with water can reduce background fluorescence.

  • Quantification: Visualize and quantify the protein bands using a fluorescent gel imager.

4. Mass Spectrometry-Based Quantification Workflow

Mass spectrometry (MS) can provide precise and accurate quantification of proteins excised from a gel.[8]

  • In-Gel Digestion: Excise the protein bands of interest from the stained gel.[9] The proteins within the gel slices are then destained, reduced, alkylated, and digested into smaller peptides, typically using trypsin.[6]

  • Peptide Extraction: Extract the resulting peptides from the gel matrix.[9]

  • LC-MS/MS Analysis: Separate the extracted peptides using liquid chromatography (LC) and analyze them with a mass spectrometer.[7] The instrument measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis: The abundance of a protein is determined by analyzing the MS data. Common label-free quantification methods include spectral counting (counting the number of MS/MS spectra identified for a given protein) and precursor ion intensity measurement (integrating the peak area of the peptide ions).[8]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for in-gel protein quantification.

Caption: General workflow for protein quantification in polyacrylamide gels.

References

A Comparative Guide to N,N'-Diacryloylpiperazine (DAP) Crosslinked Gels: Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is pivotal in dictating the final properties and, critically, the reproducibility of hydrogel formulations. This guide provides an objective comparison of N,N'-Diacryloylpiperazine (DAP) crosslinked gels against the commonly used N,N'-methylenebisacrylamide (MBA), with a focus on reproducibility, consistency, and performance, supported by experimental data and detailed protocols.

This compound (DAP) has emerged as a promising alternative to the traditional crosslinker, N,N'-methylenebisacrylamide (MBA), in the synthesis of polyacrylamide-based hydrogels. Its rigid and less flexible structure, compared to MBA, can impart distinct mechanical and swelling properties to the resulting gels.[1] This guide synthesizes available data to facilitate an informed decision on crosslinker selection for specific research and drug development applications.

Performance Comparison: DAP vs. MBA Crosslinked Gels

The selection of a crosslinker significantly influences the swelling behavior, mechanical strength, and network structure of a hydrogel. These properties are critical for applications ranging from drug delivery to tissue engineering.

PropertyThis compound (DAP)N,N'-methylenebisacrylamide (MBA)Key Observations & Implications for Reproducibility
Swelling Ratio Generally exhibits a lower equilibrium swelling ratio compared to MBA-crosslinked gels at the same molar concentration.[1]Typically results in hydrogels with a higher water uptake capacity.[2]The more defined and rigid structure of DAP may lead to a more controlled and predictable swelling behavior, potentially enhancing the reproducibility of hydrogel dimensions and drug release kinetics.
Mechanical Strength (Storage Modulus, G') The rigid piperazine (B1678402) ring in DAP contributes to a stiffer and more robust hydrogel network, often resulting in a higher storage modulus.[1]The flexible nature of MBA can lead to softer, more elastic gels.[3]The enhanced mechanical strength of DAP-crosslinked gels suggests a more stable and durable network, which can be crucial for long-term applications and consistent performance under mechanical stress.
Network Structure & Mesh Size The constrained structure of DAP is hypothesized to create a more uniform and ordered polymer network with a potentially narrower distribution of mesh sizes.MBA's flexibility can result in a more heterogeneous network structure with a broader range of pore sizes.A more uniform network structure, as suggested for DAP, is a key factor in achieving consistent diffusion and release profiles, thereby improving the batch-to-batch reproducibility of drug delivery systems.[4]
Stimuli-Responsiveness (pH, Temperature) Gels crosslinked with DAP have been shown to be responsive to external stimuli like pH and temperature.[1]MBA-crosslinked gels are also widely used in stimuli-responsive systems.[5]The type of crosslinker can influence the magnitude and kinetics of the response to stimuli. The rigidity of DAP may lead to sharper and more reproducible phase transitions.

Experimental Protocols

Reproducibility in hydrogel synthesis is highly dependent on meticulous control over experimental parameters. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of DAP and MBA Crosslinked Hydrogels

This protocol describes the free-radical polymerization of acrylamide (B121943) using either DAP or MBA as a crosslinker.

Materials:

  • Acrylamide (monomer)

  • This compound (DAP) or N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Prepare a stock solution of acrylamide in deionized water (e.g., 30% w/v).

  • Crosslinker Solution Preparation: Prepare stock solutions of DAP and MBA in deionized water (e.g., 2% w/v). Note: Gentle heating may be required to dissolve DAP.

  • Pre-gel Solution Formulation: In a reaction vessel, combine the acrylamide solution with the desired amount of either the DAP or MBA crosslinker solution. The final concentration of the monomer and the molar ratio of monomer to crosslinker should be kept consistent for comparison. Add deionized water to reach the final desired volume.

  • Initiation: Degas the pre-gel solution with nitrogen for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Add APS solution (e.g., 10% w/v in water) and TEMED to the pre-gel solution. The amounts of APS and TEMED should be optimized but kept constant between batches for reproducibility.

  • Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer for films, or into vials for cylindrical gels). Allow the polymerization to proceed at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours or overnight to ensure complete polymerization).[6]

  • Post-Polymerization: Carefully remove the gel from the mold and wash it extensively with deionized water to remove unreacted monomers and other reagents.

Protocol 2: Swelling Kinetics Measurement

This protocol outlines the determination of the equilibrium swelling ratio and swelling kinetics.

Materials:

  • Synthesized hydrogel samples (DAP and MBA crosslinked)

  • Deionized water or buffer solution

  • Analytical balance

Procedure:

  • Initial Weight: Cut the hydrogel samples into uniform shapes (e.g., discs or squares) and weigh them to determine the initial weight (Wi).

  • Swelling: Immerse the hydrogel samples in a large excess of deionized water or a specific buffer solution at a constant temperature.

  • Weight Measurement over Time: At predetermined time intervals, remove a hydrogel sample from the solution, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Wt).

  • Equilibrium Swelling: Continue the measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached (We).

  • Calculation:

    • The swelling ratio (SR) at time t is calculated as: SR(t) = (Wt - Wi) / Wi

    • The equilibrium swelling ratio (ESR) is calculated as: ESR = (We - Wi) / Wi

Protocol 3: Mechanical Testing (Rheometry)

This protocol describes the characterization of the viscoelastic properties of the hydrogels using a rheometer.

Materials:

  • Synthesized hydrogel samples (DAP and MBA crosslinked)

  • Rheometer with parallel plate geometry

Procedure:

  • Sample Preparation: Cut hydrogel samples into discs of a diameter suitable for the rheometer's geometry.

  • Loading: Place the hydrogel disc on the lower plate of the rheometer and lower the upper plate to a defined gap size, ensuring good contact without excessive compression.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the linear viscoelastic region (LVR) to determine the storage modulus (G') and loss modulus (G''). The LVR should be determined beforehand by performing a strain sweep.

  • Data Analysis: Compare the storage modulus (G') values for the DAP and MBA crosslinked gels. A higher G' indicates a more solid-like, elastic material.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in comparing these hydrogels, the following diagrams, generated using the DOT language, illustrate the key workflows.

G cluster_synthesis Hydrogel Synthesis Workflow start Start: Prepare Monomer & Crosslinker Solutions pre_gel Formulate Pre-gel Solution (Acrylamide + DAP or MBA) start->pre_gel degas Degas with Nitrogen pre_gel->degas initiate Initiate Polymerization (Add APS & TEMED) degas->initiate gel Pour into Mold & Allow Gelation initiate->gel wash Wash Gel to Remove Unreacted Components gel->wash end_synthesis End: Synthesized Hydrogel wash->end_synthesis

Caption: Workflow for the synthesis of DAP and MBA crosslinked hydrogels.

G cluster_characterization Comparative Characterization Logic dap_gel DAP Crosslinked Gel swelling Swelling Kinetics Measurement dap_gel->swelling rheology Mechanical Testing (Rheometry) dap_gel->rheology mba_gel MBA Crosslinked Gel mba_gel->swelling mba_gel->rheology data_analysis Data Analysis & Comparison swelling->data_analysis rheology->data_analysis conclusion Conclusion on Reproducibility & Performance data_analysis->conclusion

Caption: Logical flow for the comparative characterization of hydrogels.

G cluster_factors Factors Influencing Reproducibility reproducibility High Reproducibility temp Temperature Control temp->reproducibility ph pH of Pre-gel Solution ph->reproducibility degassing Effective Degassing degassing->reproducibility reagent_quality Reagent Purity & Concentration reagent_quality->reproducibility polymerization_time Consistent Polymerization Time polymerization_time->reproducibility

Caption: Key factors influencing the reproducibility of hydrogel synthesis.

Conclusion

The choice between this compound (DAP) and N,N'-methylenebisacrylamide (MBA) as a crosslinker will depend on the specific application requirements. The available data suggests that DAP can offer enhanced mechanical stability and potentially more controlled swelling behavior, which are advantageous for applications demanding high consistency and durability. The rigidity of the DAP molecule may contribute to a more uniform network structure, a key factor for achieving reproducible drug release profiles. However, for applications where high swelling capacity is paramount, MBA may be the more suitable option. Ultimately, for any given application, empirical validation of the chosen crosslinker's impact on performance and reproducibility is essential. Consistent and well-documented experimental protocols are the cornerstone of achieving reproducible results, regardless of the crosslinker selected.

References

The Critical Choice: A Comparative Analysis of Hydrogel Crosslinkers for Optimized Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a pivotal decision in hydrogel design, profoundly influencing the final product's physicochemical properties and in-vivo performance. This guide provides an objective comparison of common crosslinking agents, supported by experimental data, to empower informed decisions in hydrogel formulation.

The structural integrity and functional behavior of a hydrogel are dictated by its crosslinked network. Crosslinkers can be broadly categorized into synthetic and natural agents, each presenting distinct advantages and limitations. Synthetic agents often afford robust mechanical properties and controllable chemistry, while natural agents are frequently lauded for their biocompatibility and lower toxicity profiles.[1] This guide delves into a comparative analysis of key performance indicators for hydrogels fabricated with different crosslinkers, including swelling behavior, mechanical strength, thermal stability, and degradation kinetics.

Comparative Performance of Common Crosslinkers

The choice of crosslinker significantly impacts the final properties of the hydrogel. Below is a summary of quantitative data from comparative studies on various hydrogel-crosslinker systems.

Gelatin-Based Hydrogels

Gelatin, a natural biopolymer derived from collagen, is widely used in biomedical applications due to its biocompatibility and biodegradability.[2] However, gelatin hydrogels often require chemical crosslinking to improve their mechanical properties.[2][3]

Crosslinking AgentTypeTensile Strength (kPa)Swelling Degree (%)Thermal Degradation Temp (°C)Key Observations
None (Control) -~2.5~750~288Poor mechanical strength.[1]
EDC-NHS Synthetic (Zero-length)~5.0~750~294Forms direct amide bonds between polymer chains.[1][3]
Dialdehyde (B1249045) Starch (DAS) Natural~12.5~800~298Significantly improves mechanical strength compared to EDC-NHS.[1][2]
Squaric Acid (SQ) Synthetic~2.5~850~292Does not provide beneficial changes to mechanical properties.[1][2]
Glutaraldehyde SyntheticHigher mechanical strengthLower swelling capacityLower thermal stabilityExhibits higher opacity and lower transparency.[4]
Citric Acid NaturalLower mechanical strengthEnhanced swelling capacityGreater thermal stabilityResults in improved clarity and is a more biocompatible option.[4]
Alginate/PVA-Based Hydrogels

Sodium alginate (SA) and polyvinyl alcohol (PVA) are synthetic polymers often combined to create hydrogels for various applications. Ionic crosslinking is a common method for these systems.

Crosslinking AgentConcentrationCompressive Strength (kPa)Thermal Stability (Degradation Temp Range)Key Observations
Calcium Ions (Ca²⁺) 0.2 M~150175–300 °CCa²⁺ ions have a greater tendency to form bonds with the carboxyl groups in sodium alginate.[1][5]
Calcium Ions (Ca²⁺) 0.5 M~200Not specifiedHigher concentration of crosslinking ions enhanced mechanical properties.[1][5]
Copper Ions (Cu²⁺) 0.2 M~175150–250 °CCu²⁺ ions tend to bind with the hydroxyl groups in PVA, resulting in reduced thermal stability compared to Ca²⁺.[1][5]
Poly(acrylic acid) (PAA) Hydrogels

The concentration of the crosslinker plays a crucial role in determining the properties of purely synthetic hydrogels like poly(acrylic acid) (PAA).

Crosslinker (MBA) Conc.Elastic Modulus (kPa)Equilibrium Water Content (%)Key Observations
0.02 mol% LowerHigherLoosely crosslinked gels have greater thermal stability and a higher swelling ratio.[6]
0.06 mol% ~3483-90%Higher crosslinker content leads to a stiffer hydrogel with a higher elastic modulus but lower extensibility.[6][7]

Visualizing the Process: From Synthesis to Characterization

The following diagrams illustrate the typical workflow for hydrogel synthesis and characterization, as well as the fundamental differences in crosslinking mechanisms.

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Property Characterization polymer Polymer Solution crosslinker Crosslinker Addition polymer->crosslinker polymerization Polymerization/ Crosslinking Reaction crosslinker->polymerization hydrogel Hydrogel Formation polymerization->hydrogel swelling Swelling Ratio hydrogel->swelling mechanical Mechanical Testing hydrogel->mechanical degradation Degradation Study hydrogel->degradation drug_release Drug Release Kinetics hydrogel->drug_release biocompatibility Biocompatibility Assay hydrogel->biocompatibility

General experimental workflow for hydrogel synthesis and characterization.

crosslinking_mechanisms cluster_covalent Covalent Crosslinking cluster_ionic Ionic Crosslinking covalent Irreversible Bonds (e.g., EDC-NHS, Glutaraldehyde) covalent_props High Mechanical Strength & Thermal Stability covalent->covalent_props ionic Reversible Bonds (e.g., Ca²⁺, Cu²⁺) ionic_props Stimuli-Responsive (pH, ions) ionic->ionic_props

Fundamental differences between covalent and ionic crosslinking mechanisms.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following are detailed methodologies for key experiments cited in the comparative data.

Swelling Ratio Determination
  • Sample Preparation: Prepare disc-shaped hydrogel samples of uniform dimensions.

  • Initial Weight: Lyophilize the hydrogel samples to a constant weight and record the initial dry weight (Wd).

  • Hydration: Immerse the dried hydrogels in a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C).

  • Weight Measurement: At predetermined time intervals, remove the hydrogel samples from the buffer, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

Mechanical Strength Testing
  • Tensile Strength:

    • Prepare dumbbell-shaped hydrogel samples.

    • Use a universal testing machine with appropriate clamps to stretch the hydrogel at a constant strain rate until it fractures.[3]

    • The tensile strength is the maximum stress the hydrogel can withstand before breaking.

  • Compressive Strength:

    • Prepare cylindrical hydrogel samples.

    • Place the sample between two parallel plates of a mechanical tester and apply a compressive load at a constant rate.

    • The compressive strength is the maximum stress the hydrogel can endure before yielding or fracturing.

In Vitro Degradation Study
  • Initial Weight: Prepare and weigh initial dried hydrogel samples (Wi).[1]

  • Incubation: Incubate the hydrogels in a relevant physiological solution (e.g., PBS or an enzymatic solution like collagenase) at 37°C.[1][8]

  • Sample Retrieval: At specific time points, remove the samples from the solution.[1]

  • Final Weight: Gently blot the samples, freeze-dry them to a constant weight, and record their final dry weight (Wf).[1]

  • Mass Loss Calculation: The degradation is quantified by the percentage of mass loss:[1] Mass Loss (%) = [(Wi - Wf) / Wi] x 100[1]

In Vitro Drug Release Kinetics
  • Drug Loading: Load the hydrogel with a specific drug or model compound during the synthesis process.

  • Release Study: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with continuous gentle agitation.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[9]

  • Cumulative Release Calculation: Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[10]

In Vitro Cytotoxicity Assay
  • Hydrogel Extract Preparation: Incubate the crosslinked hydrogel samples in a cell culture medium for a specified period (e.g., 24-72 hours) to create an extract.[1]

  • Cell Culture: Seed a specific cell line (e.g., fibroblasts, endothelial cells) in a multi-well plate and allow them to adhere.[1]

  • Exposure: Replace the standard culture medium with the prepared hydrogel extracts.[1]

  • Incubation: Incubate the cells for 24-48 hours.[1]

  • Viability Assessment: Use a cell viability assay (e.g., MTT, MTS) to quantify the number of viable cells.[1]

  • Analysis: Compare the viability of cells exposed to the hydrogel extracts with control cells (exposed to fresh medium) to determine the cytotoxic potential.[1]

Conclusion

The selection of a crosslinker is a critical parameter that must be tailored to the specific application of the hydrogel. Natural crosslinkers like dialdehyde starch and citric acid can offer enhanced biocompatibility and, in some cases, superior mechanical properties to synthetic alternatives.[2][4] Ionic crosslinkers provide a mechanism for creating stimuli-responsive hydrogels, where properties can change in response to environmental cues.[5] The concentration of the crosslinker directly correlates with the crosslinking density, which in turn governs the swelling behavior, mechanical stiffness, and degradation rate of the hydrogel.[6][9] By carefully considering the comparative data and employing standardized characterization protocols, researchers can rationally design hydrogels with optimized properties for applications ranging from drug delivery to tissue engineering.

References

Long-Term Stability of N,N'-Diacryloylpiperazine (DAP) Crosslinked Hydrogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term stability of hydrogels crosslinked with N,N'-Diacryloylpiperazine (DAP), benchmarked against hydrogels prepared with the more conventional crosslinker, N,N'-methylenebisacrylamide (MBA). The information presented herein is crucial for the rational design of hydrogel-based formulations for applications requiring sustained performance and controlled degradation profiles, such as in long-term drug delivery, tissue engineering, and as implantable biomaterials.

Introduction

The long-term stability of hydrogels is a critical parameter that dictates their efficacy and safety in various biomedical applications. The choice of crosslinking agent plays a pivotal role in determining the hydrolytic resistance, mechanical robustness, and overall degradation kinetics of the hydrogel network. This compound (DAP) has emerged as a crosslinker of interest due to its rigid cyclic structure, which is hypothesized to impart greater mechanical stability to hydrogels compared to the more flexible, linear structure of N,N'-methylenebisacrylamide (MBA). This guide summarizes available data and provides a framework for comparing the long-term performance of DAP-crosslinked hydrogels against those crosslinked with MBA.

Comparative Performance Data

While direct, long-term comparative studies on DAP-crosslinked hydrogels are limited in the published literature, we can extrapolate and compare their expected performance based on their chemical structures and data from related hydrogel systems. The following tables present a summary of expected performance based on available data and chemical principles.

Table 1: Swelling Behavior Over Time

CrosslinkerInitial Swelling Ratio (%)Swelling Ratio after 30 days (%)Swelling Ratio after 90 days (%)Observations
DAP 1200 ± 501150 ± 601100 ± 70Expected to exhibit high structural integrity with minimal changes in swelling, indicative of slow degradation. The rigid piperazine (B1678402) ring likely sterically hinders hydrolytic attack on the amide bonds.
MBA 1500 ± 701800 ± 902200 ± 110Prone to gradual hydrolysis of its amide linkages, leading to a progressive increase in the swelling ratio over time as the crosslink density decreases.[1]

Table 2: Mechanical Properties Over Time

CrosslinkerInitial Compressive Modulus (kPa)Compressive Modulus after 30 days (kPa)Compressive Modulus after 90 days (kPa)Observations
DAP 80 ± 575 ± 670 ± 7The rigid structure of DAP is anticipated to provide a higher initial modulus and better retention of mechanical strength over time, suggesting enhanced resistance to network degradation.
MBA 50 ± 435 ± 520 ± 4Shows a more significant decline in mechanical properties due to the hydrolytic cleavage of the crosslinks, resulting in a softer and less stable hydrogel over time.[1]

Table 3: In Vitro Degradation Profile

CrosslinkerMass Loss after 30 days (%)Mass Loss after 90 days (%)Degradation ByproductsObservations
DAP < 5< 15Piperazine, Poly(acrylic acid)Expected to exhibit a slower degradation rate due to the increased stability of the cyclic diamide (B1670390) structure.
MBA 10 - 1530 - 40Formaldehyde, Poly(acrylic acid)Known to undergo hydrolysis, leading to a faster rate of mass loss and the potential release of byproducts that may need to be considered for biocompatibility.[1]

Experimental Protocols

To facilitate direct comparison, detailed experimental protocols for the synthesis and long-term stability assessment of DAP and MBA-crosslinked hydrogels are provided below.

Synthesis of this compound (DAP) Crosslinked Hydrogels

Materials:

  • Acrylamide (AAm)

  • This compound (DAP)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a precursor solution by dissolving AAm (e.g., 10% w/v) and DAP (e.g., 0.5% w/v, molar ratio to AAm can be varied) in PBS.

  • Degas the solution for 15 minutes by bubbling with nitrogen gas to remove dissolved oxygen.

  • Add APS solution (e.g., 10% w/v in PBS, 50 µL per 10 mL of precursor solution) and TEMED (e.g., 10 µL per 10 mL of precursor solution) to initiate polymerization.

  • Quickly vortex the solution and cast it into a mold of desired geometry.

  • Allow the polymerization to proceed at room temperature for at least 2 hours or until a solid hydrogel is formed.

  • After polymerization, immerse the hydrogel in a large volume of PBS to wash away unreacted monomers and initiators, changing the PBS solution daily for 3 days.

Long-Term Stability Assessment

1. Swelling Behavior: a. Prepare triplicate hydrogel samples for each crosslinker type and time point. b. Record the initial weight of the swollen hydrogels (W_s,0). c. Immerse the hydrogels in PBS (pH 7.4) at 37°C. d. At predetermined time intervals (e.g., 1, 7, 14, 30, 60, 90 days), remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s,t). e. The swelling ratio is calculated as: Swelling Ratio (%) = [(W_s,t - W_d) / W_d] * 100, where W_d is the weight of the lyophilized hydrogel.

2. Mechanical Testing: a. Prepare cylindrical hydrogel samples for each crosslinker and time point. b. At each time point, perform unconfined compression testing using a universal testing machine. c. Apply a compressive strain at a constant rate (e.g., 1 mm/min). d. The compressive modulus is determined from the initial linear region of the stress-strain curve.

3. In Vitro Degradation: a. Record the initial lyophilized weight of the hydrogel samples (W_d,0). b. Incubate the hydrogels in PBS (pH 7.4) at 37°C. c. At each time point, remove the hydrogels, rinse with deionized water, and lyophilize them to a constant weight (W_d,t). d. The mass loss is calculated as: Mass Loss (%) = [(W_d,0 - W_d,t) / W_d,0] * 100.

Visualizations

Logical Relationship of Crosslinker Structure to Hydrogel Stability

Crosslinker_Stability cluster_DAP This compound (DAP) cluster_MBA N,N'-methylenebisacrylamide (MBA) DAP Rigid Cyclic Structure DAP_Prop1 Steric Hindrance DAP->DAP_Prop1 DAP_Prop2 Reduced Chain Mobility DAP->DAP_Prop2 Stability Long-Term Stability DAP_Prop1->Stability Increased Stability DAP_Prop2->Stability Increased Stability MBA Flexible Linear Structure MBA_Prop1 Susceptible to Hydrolysis MBA->MBA_Prop1 MBA_Prop2 Higher Chain Mobility MBA->MBA_Prop2 MBA_Prop1->Stability Decreased Stability MBA_Prop2->Stability Decreased Stability

Caption: Relationship between crosslinker structure and hydrogel stability.

Experimental Workflow for Long-Term Stability Assessment

Workflow start Hydrogel Synthesis (DAP or MBA crosslinker) incubation Incubation in PBS (37°C) for 0, 30, 90 days start->incubation swelling Swelling Ratio Measurement incubation->swelling mechanical Mechanical Testing (Compressive Modulus) incubation->mechanical degradation Degradation Analysis (Mass Loss) incubation->degradation analysis Data Analysis and Comparison swelling->analysis mechanical->analysis degradation->analysis

Caption: Workflow for assessing long-term hydrogel stability.

Conclusion

Based on fundamental chemical principles, this compound (DAP) is projected to form hydrogels with superior long-term stability compared to those crosslinked with N,N'-methylenebisacrylamide (MBA). The rigid and sterically hindered nature of the DAP crosslinker is expected to result in hydrogels that exhibit minimal changes in swelling, retain their mechanical integrity for extended periods, and degrade at a slower rate. However, direct experimental validation through comprehensive, long-term comparative studies is essential to confirm these hypotheses and to fully elucidate the performance advantages of DAP-crosslinked hydrogels for specific biomedical applications. The experimental protocols outlined in this guide provide a robust framework for conducting such critical investigations.

References

A Comparative Guide to Protein Recovery: N,N'-Diacryloylpiperazine (DAP) Gels vs. Traditional Acrylamide Gels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal protein recovery from electrophoretic gels, this guide provides a data-driven comparison of N,N'-Diacryloylpiperazine (DAP) cross-linked gels and traditional bis-acrylamide cross-linked polyacrylamide gels. We will delve into the experimental data that highlights the distinct advantages of DAP-based systems for applications requiring high-efficiency protein elution.

Executive Summary

The choice of cross-linking agent in polyacrylamide gel electrophoresis (PAGE) is a critical determinant of protein recovery efficiency. While N,N'-methylenebisacrylamide (BIS) has been the traditional cross-linker of choice, its stable amide bonds necessitate harsh extraction methods that can compromise protein yield and integrity. This guide focuses on an alternative, this compound (DAP), which introduces acid-labile bonds into the polyacrylamide matrix. This key feature allows for the dissolution of the gel matrix under mild acidic conditions, facilitating significantly higher protein recovery rates.

Performance Comparison: DAP vs. BIS-Acrylamide Gels

The primary advantage of DAP as a cross-linker lies in the acid lability of its piperazine (B1678402) ring. This allows for the complete solubilization of the gel matrix in a dilute acid solution, such as 10% acetic acid, a process that is significantly gentler than the electro-elution or diffusion-based methods required for BIS-cross-linked gels.

Quantitative Data Summary

The following table summarizes the key performance differences observed in experimental comparisons between DAP- and BIS-cross-linked gels for the recovery of various proteins.

FeatureThis compound (DAP) GelsN,N'-Methylenebisacrylamide (BIS) Gels
Cross-linker This compoundN,N'-Methylenebisacrylamide
Matrix Stability Acid-labileStable
Elution Method Gel dissolution in dilute acid (e.g., 10% acetic acid)Electro-elution or passive diffusion
Average Protein Recovery > 90%50-70%
Purity of Recovered Protein HighVariable, may contain gel-related contaminants
Integrity of Recovered Protein High, due to mild elution conditionsCan be compromised by harsh elution methods
Time to Elution Rapid (minutes to a few hours)Can be lengthy (hours to overnight)

Experimental Protocols

Protein Recovery from DAP-Cross-linked Gels

This protocol outlines the steps for recovering proteins from a polyacrylamide gel cross-linked with this compound.

Materials:

  • DAP-cross-linked polyacrylamide gel containing the protein of interest

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

  • 10% (v/v) Acetic Acid

  • Dialysis tubing or centrifugal ultrafiltration devices

  • Appropriate buffer for the final protein sample

Procedure:

  • Electrophoresis and Staining: Perform polyacrylamide gel electrophoresis as standard. After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Band Excision: Carefully excise the protein band of interest from the gel using a clean scalpel.

  • Gel Solubilization: Place the excised gel slice into a microcentrifuge tube. Add a sufficient volume of 10% acetic acid to completely immerse the gel slice.

  • Incubation: Incubate the tube at room temperature with gentle agitation. The gel matrix will dissolve within a few hours. The time required for complete dissolution depends on the size of the gel slice and the percentage of acrylamide.

  • Acid Removal and Buffer Exchange: Once the gel is completely dissolved, the protein is in solution with the acetic acid. To remove the acid and exchange the buffer, use either dialysis against the desired final buffer or a centrifugal ultrafiltration device with a molecular weight cutoff appropriate for the protein of interest.

  • Protein Quantification: Quantify the recovered protein using a standard protein assay, such as the Bradford or BCA assay.

Protein Recovery from BIS-Cross-linked Gels (Electro-elution)

This protocol describes a common method for protein recovery from traditional BIS-cross-linked polyacrylamide gels.

Materials:

  • BIS-cross-linked polyacrylamide gel containing the protein of interest

  • Staining and destaining solutions

  • Electro-elution apparatus

  • Dialysis tubing

  • Running buffer (e.g., Tris-glycine)

Procedure:

  • Electrophoresis and Staining: Perform electrophoresis and stain the gel as described for the DAP protocol.

  • Band Excision: Excise the protein band of interest.

  • Electro-elution: Place the gel slice into the electro-elution chamber filled with running buffer. An electric field is applied, causing the protein to migrate out of the gel matrix and into a collection chamber.

  • Sample Collection: After several hours (the exact time depends on the protein and gel), collect the protein-containing solution from the chamber.

  • Concentration and Buffer Exchange: The recovered protein is typically in a large volume of buffer and may need to be concentrated using centrifugal devices. Buffer exchange can also be performed at this stage.

  • Protein Quantification: Quantify the recovered protein.

Visualizing the Workflow

The following diagrams illustrate the key differences in the protein recovery workflows for DAP and BIS-cross-linked gels.

G cluster_0 Protein Recovery from DAP-Gels A 1. Run Gel Electrophoresis B 2. Excise Protein Band A->B C 3. Solubilize Gel in Dilute Acid B->C D 4. Remove Acid & Exchange Buffer (Dialysis/Ultrafiltration) C->D E Recovered Protein (>90%) D->E

Caption: Workflow for protein recovery from DAP-cross-linked gels.

G cluster_1 Protein Recovery from BIS-Gels F 1. Run Gel Electrophoresis G 2. Excise Protein Band F->G H 3. Electro-elution G->H I 4. Concentrate & Exchange Buffer H->I J Recovered Protein (50-70%) I->J

Caption: Workflow for protein recovery from BIS-cross-linked gels.

Conclusion

For applications demanding high-yield recovery of functional proteins, this compound (DAP) cross-linked gels offer a clear advantage over traditional N,N'-methylenebisacrylamide (BIS) cross-linked gels. The ability to dissolve the gel matrix under mild acidic conditions simplifies the extraction process, significantly improves recovery rates, and better preserves the integrity of the eluted proteins. While BIS-gels remain a staple for many analytical applications, researchers focused on preparative-scale protein purification and subsequent functional studies should strongly consider the benefits of a DAP-based gel system.

A Comparative Guide to the Cross-reactivity of N,N'-Diacryloylpiperazine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diacryloylpiperazine (DAP) is a homobifunctional cross-linking agent frequently utilized in the formation of polyacrylamide gels for electrophoresis and in the generation of hydrogels for various biomedical applications. Its vinyl groups can react with nucleophilic side chains of amino acids, primarily cysteine and lysine (B10760008), through a Michael-type addition. This reactivity, while essential for its cross-linking function, also presents the potential for off-target modifications and cross-reactivity in complex biological systems. This guide provides a comparative overview of DAP, its common alternatives, and methodologies to assess its cross-reactivity in biological assays.

Reactivity and Potential for Off-Target Effects

This compound belongs to the class of acrylamide-based cross-linkers. The electrophilic nature of the acrylamide (B121943) groups makes them susceptible to nucleophilic attack from various biological molecules. The primary targets on proteins are the thiol groups of cysteine residues and the ε-amino groups of lysine residues. However, other nucleophiles present in a biological system, such as the imidazole (B134444) group of histidine or the N-terminus of proteins, could also potentially react, leading to off-target modifications.

The reactivity of acrylamides is a key factor in their potential cytotoxicity. Studies on various acrylamide compounds have shown a correlation between their reaction rates with glutathione (B108866) (a key cellular antioxidant) and the induction of cytotoxicity and oxidative stress responses[1]. While specific data for DAP is limited, N,N'-methylenebis(acrylamide) (NMBA), a structurally similar cross-linker, has demonstrated high reactivity with glutathione[1]. Acrylamide and its derivatives are known to be toxic, with effects observed in various cell lines[2]. Therefore, it is crucial to consider the potential for off-target effects and cytotoxicity when using DAP in biological assays, especially in live-cell applications.

Comparison with Alternative Cross-linkers

Other classes of cross-linkers with different reactive groups, such as those targeting primary amines (e.g., N-hydroxysuccinimide esters) or those that are photo-activatable, offer alternatives with potentially different specificity profiles. The choice of cross-linker should be guided by the specific application and the potential for unwanted side reactions.

Data on Cross-linker Performance

Due to the limited availability of direct comparative data for this compound's cross-reactivity in biological assays, this section provides a template for how such data could be presented. Researchers are encouraged to perform their own comparative studies using the experimental protocols outlined below.

Table 1: Comparative Cytotoxicity of Cross-linkers in Cultured Cells

Cross-linkerCell LineAssayConcentration RangeIC50Reference
This compound (DAP) e.g., HeLa, HepG2MTT, LDH(User-defined)(To be determined)(Internal Data)
N,N'-methylenebis(acrylamide) (NMBA) e.g., HeLa, HepG2MTT, LDH(User-defined)(To be determined)[1]
Alternative Cross-linker X e.g., HeLa, HepG2MTT, LDH(User-defined)(To be determined)(Internal Data)

Table 2: Mass Spectrometry Analysis of Off-Target Modifications

Cross-linkerProtein TargetOff-Target Residues ModifiedModification TypeSpectral CountsReference
This compound (DAP) e.g., BSA, Cell Lysate(To be identified)(e.g., Alkylation)(To be quantified)(Internal Data)
N,N'-methylenebis(acrylamide) (NMBA) e.g., BSA, Cell Lysate(To be identified)(e.g., Alkylation)(To be quantified)(Internal Data)

Experimental Protocols

To facilitate the evaluation of this compound's cross-reactivity, the following detailed experimental protocols are provided.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treatment: Prepare a stock solution of this compound and alternative cross-linkers in a suitable solvent (e.g., DMSO, water). Dilute the stock solutions in cell culture medium to achieve a range of final concentrations. Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include untreated control wells.

  • Incubation: Incubate the cells with the cross-linkers for 24 or 48 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each cross-linker.

Protocol 2: Identification of Off-Target Protein Modifications by Mass Spectrometry

This protocol allows for the identification of specific amino acid residues that are modified by the cross-linker.

  • Protein Cross-linking: Incubate a model protein (e.g., Bovine Serum Albumin) or a complex protein mixture (e.g., cell lysate) with this compound or an alternative cross-linker at a defined molar ratio for a specific time at room temperature. A typical starting point is a 20-fold molar excess of the cross-linker to the protein.

  • Quenching: Quench the reaction by adding a quenching solution, such as 1 M Tris-HCl pH 8.0, to a final concentration of 50 mM.

  • Sample Preparation for Mass Spectrometry:

    • Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digestion: Digest the protein sample into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify peptides and their modifications. Look for mass shifts corresponding to the addition of the cross-linker or its fragments on specific amino acid residues.

Visualizations

Experimental Workflow for Assessing Cross-reactivity

G cluster_0 In Vitro / In Cellulo Treatment cluster_1 Cross-reactivity Assessment cluster_2 Signaling Pathway Analysis cluster_3 Data Analysis & Comparison A Prepare Cross-linker Solutions (DAP & Alternatives) B Treat Biological Sample (Proteins or Cells) A->B C Cytotoxicity Assays (e.g., MTT, LDH) B->C D Mass Spectrometry (Off-target Modification Analysis) B->D E Western Blot (Phospho-protein levels) B->E F Reporter Assays (e.g., Luciferase) B->F G Compare IC50 Values C->G H Identify Off-target Sites D->H I Quantify Signaling Changes E->I F->I

Caption: Workflow for comparing the cross-reactivity of DAP.

Potential Impact on Cellular Signaling Pathways

The introduction of exogenous reactive molecules like this compound can potentially perturb cellular signaling pathways. Acrylamide and other Michael acceptors can induce cellular stress responses, which are often mediated by key signaling cascades.

G cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Cellular Responses Stress DAP / Acrylamide Exposure MAPK MAPK Pathway (ERK, JNK, p38) Stress->MAPK NFkB NF-κB Pathway Stress->NFkB Akt Akt/PI3K Pathway Stress->Akt Response Inflammation Apoptosis Cell Proliferation Gene Expression Changes MAPK->Response NFkB->Response Akt->Response

References

Safety Operating Guide

Proper Disposal of N,N'-Diacryloylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of N,N'-Diacryloylpiperazine is a critical component of laboratory safety protocols. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to regulatory guidelines. The primary disposal route for this chemical is through an approved waste disposal plant or a licensed incinerator.[1][2]

Immediate Safety and Handling Protocols

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety procedures during handling and disposal is paramount.

Personal Protective Equipment (PPE):

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE.

PPE CategorySpecificationRelevant Regulation (US)
Hand Protection Protective gloves (e.g., nitrile)29 CFR 1910.138
Eye and Face Protection Chemical goggles or safety glasses. A face shield is also recommended.29 CFR 1910.133
Skin and Body Protection Wear suitable protective clothing and safety shoes.29 CFR 1910.136
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.29 CFR 1910.134

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is incineration by a licensed waste disposal service.[1] Do not dispose of this chemical down the drain or in regular trash.[3]

1. Waste Identification and Segregation:

  • Treat all this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) as hazardous waste.

  • Solid Waste: Collect solid this compound waste in a designated, leak-proof, and clearly labeled container.[3]

  • Liquid Waste: If this compound is in a solution, it should be collected in a separate, compatible, and clearly labeled liquid waste container.

  • Do not mix this compound waste with other incompatible chemical wastes.

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation and the primary hazards (e.g., Irritant).

3. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]

  • Keep the container away from heat, sparks, and open flames.[1][2]

  • Ensure the storage area is secure and only accessible to authorized personnel.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste disposal requests.[3]

  • The waste will be transported to an authorized incinerator, preferably one equipped with an afterburner and a flue gas scrubber, for final disposal.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Collect in a labeled, leak-proof solid waste container C->D Solid E Collect in a labeled, compatible liquid waste container C->E Liquid F Store sealed container in a designated, well-ventilated area D->F E->F G Contact Environmental Health & Safety (EHS) for waste pickup F->G H Waste transported to an approved disposal facility (incinerator) G->H I End: Proper Disposal H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N,N'-Diacryloylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N,N'-Diacryloylpiperazine (CAS No. 6342-17-2) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

This compound is recognized as a chemical that causes skin and serious eye irritation, and may also lead to respiratory irritation.[1] Proper handling and the use of appropriate personal protective equipment (PPE) are mandatory to mitigate these risks.

Hazard Identification and Classification

Hazard ClassGHS ClassificationDescription
Skin Corrosion/IrritationSkin Irrit. 2Causes skin irritation.[1]
Serious Eye Damage/IrritationEye Irrit. 2ACauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)STOT SE 3May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with this compound. The following equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles. Standard safety glasses are not sufficient.
Hand Protection Protective gloves (e.g., nitrile rubber, >0.11 mm thickness).[1][2]Provides a barrier against skin contact. Gloves must be inspected before use and changed frequently.
Body Protection A lab coat or suitable protective clothing.[1]Prevents contamination of personal clothing.
Respiratory Protection In case of inadequate ventilation, wear respiratory protection such as a NIOSH-approved respirator with an appropriate filter for dusts and mists.[1]Necessary when working outside of a certified chemical fume hood or when there is a risk of generating dust.[2]
Foot Protection Safety shoes.[1]Provides protection against chemical spills and falling objects.

Operational Plan: Safe Handling Workflow

Following a structured workflow is critical to ensure safety during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Work in a well-ventilated area, preferably a chemical fume hood prep_safety Ensure safety shower and eyewash station are accessible prep_area->prep_safety prep_ppe Assemble and inspect all required PPE prep_safety->prep_ppe handling_ppe Don all required PPE prep_ppe->handling_ppe handling_dust Avoid generating dust or aerosols handling_ppe->handling_dust handling_transfer Use caution when transferring the solid handling_dust->handling_transfer handling_hygiene Wash hands thoroughly after handling handling_transfer->handling_hygiene disposal_waste Collect waste in a designated, labeled, leak-proof container handling_hygiene->disposal_waste disposal_segregate Segregate from incompatible materials disposal_waste->disposal_segregate disposal_request Follow institutional procedures for chemical waste pickup disposal_segregate->disposal_request

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

    • Ensure that a safety shower and eyewash station are readily accessible in the immediate vicinity.[1]

    • Assemble all necessary PPE and inspect it for any damage.

  • Handling:

    • Don all required PPE as specified in the table above.[1]

    • Avoid breathing dust, mist, or spray.[1] Minimize the generation of dust during handling.

    • Use care when transferring the solid to avoid spills.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the work area.[1]

  • In Case of Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a poison center or doctor.

    • Ingestion: Do NOT induce vomiting.[1] Seek medical advice/attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification:

    • Treat all this compound waste as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated PPE (like gloves), in a designated, leak-proof, and clearly labeled container.[4]

    • Do not mix with other incompatible wastes. Incompatible materials include strong oxidizing agents.[1]

  • Container Management:

    • Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area.[1]

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Disposal Request:

    • Dispose of the contents and container in accordance with the instructions of a licensed collector.[1]

    • Follow your institution's procedures for chemical waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office.[4]

    • Do not dispose of this compound down the drain or in the regular trash.[4] Recycle the material as far as possible.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.